MLCK Peptide, control
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C84H149N35O24 |
|---|---|
Molecular Weight |
2033.3 g/mol |
IUPAC Name |
(4S)-4-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-6-aminohexanoyl]amino]-4-carboxybutanoyl]amino]-5-amino-5-oxopentanoyl]amino]-6-aminohexanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-5-amino-5-oxopentanoic acid |
InChI |
InChI=1S/C84H149N35O24/c1-9-42(4)64(78(141)102-38-59(123)108-50(21-15-33-99-82(91)92)71(134)110-48(66(88)129)25-28-61(125)126)118-68(131)44(6)105-69(132)53(22-16-34-100-83(93)94)116-80(143)63(41(2)3)117-67(130)43(5)106-77(140)57(36-47-37-97-40-104-47)109-60(124)39-103-79(142)65(45(7)120)119-76(139)52(19-11-13-31-86)112-74(137)55(24-27-58(87)122)114-75(138)56(26-29-62(127)128)115-72(135)51(18-10-12-30-85)111-73(136)54(23-17-35-101-84(95)96)113-70(133)49(107-46(8)121)20-14-32-98-81(89)90/h37,40-45,48-57,63-65,120H,9-36,38-39,85-86H2,1-8H3,(H2,87,122)(H2,88,129)(H,97,104)(H,102,141)(H,103,142)(H,105,132)(H,106,140)(H,107,121)(H,108,123)(H,109,124)(H,110,134)(H,111,136)(H,112,137)(H,113,133)(H,114,138)(H,115,135)(H,116,143)(H,117,130)(H,118,131)(H,119,139)(H,125,126)(H,127,128)(H4,89,90,98)(H4,91,92,99)(H4,93,94,100)(H4,95,96,101)/t42-,43-,44-,45+,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,63-,64-,65-/m0/s1 |
InChI Key |
OULDMKPBHFDEKM-NJJZJXSWSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC1=CNC=N1)NC(=O)CNC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)C |
Canonical SMILES |
CCC(C)C(C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)O)C(=O)N)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC1=CNC=N1)NC(=O)CNC(=O)C(C(C)O)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to MLCK Peptide Control
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Myosin Light Chain Kinase (MLCK) peptide controls, detailing their mechanism of action, biochemical properties, and applications in research and drug development.
Core Concepts: The Role of MLCK in Cellular Function
Myosin Light Chain Kinase (MLCK) is a serine/threonine-specific protein kinase that plays a pivotal role in regulating smooth muscle contraction and endothelial permeability.[1] Its primary function is to phosphorylate the regulatory light chain of myosin II (MLC20), a key event that initiates actin-myosin interaction and subsequent cellular contraction.[1] This process is fundamental to various physiological functions, including blood pressure regulation, intestinal motility, and the control of vascular permeability.[2][3]
The activation of MLCK is primarily regulated by intracellular calcium levels. An increase in cytosolic Ca²⁺ leads to the formation of a Ca²⁺/calmodulin (CaM) complex, which then binds to and activates MLCK.[3][4] This activation triggers the phosphorylation of MLC20, leading to a cascade of events that result in cellular contraction. The dephosphorylation of MLC20 by myosin light-chain phosphatase (MLCP) reverses this process, leading to relaxation.[1] Consequently, the balance between MLCK and MLCP activity is crucial for maintaining cellular homeostasis.
Dysregulation of MLCK activity has been implicated in a variety of pathological conditions, including inflammatory bowel disease, vascular hyperpermeability, and cancer.[2] This has made MLCK an attractive target for therapeutic intervention, with MLCK peptide inhibitors serving as valuable tools for both basic research and drug discovery.
Quantitative Data on MLCK Peptide Inhibitors
Several peptide-based inhibitors of MLCK have been developed, primarily derived from the pseudosubstrate region or the calmodulin-binding domain of the kinase itself. These peptides act as competitive or non-competitive inhibitors, offering a range of potencies and specificities. Below is a summary of key quantitative data for some of the most commonly used MLCK peptide inhibitors.
| Peptide Inhibitor | Sequence/Origin | IC₅₀ | Kᵢ | Mechanism of Action | Key Characteristics & Selectivity |
| Peptide 18 | H-RKKYKYRRK-NH₂ | 50 nM[5][6][7] | 52 nM[5][7] | Competitive with respect to substrate; mixed-mode with respect to ATP.[5][7] | Cell-permeable nonapeptide. Highly selective for MLCK over CaMKII and PKA.[5][6][7] |
| PIK (Permeant Inhibitor of MLCK) | Based on MLC₁₁₋₁₉ | Not specified | Not specified | Competitive inhibitor.[8] | Cell-permeable; shown to restore barrier function in in-vitro models.[6][8] |
| PIK7 | Proteolytically stable PIK analog | Not specified | Not specified | MLCK inhibitor.[8] | Designed for in-vivo use with enhanced stability.[8] |
| RS-20 | Patterned after the Ca²⁺-calmodulin binding site of MLCK. | Not specified | Not specified | Inhibits Ca²⁺-calmodulin-dependent activation of MLCK. | Specifically inhibits MLCK in in-vitro experiments. |
| SM-1 | Patterned after the pseudosubstrate inhibitory site of MLCK. | Not specified | Not specified | Competitive inhibitor at the substrate-binding site. | Specifically inhibits MLCK in in-vitro experiments. |
Signaling Pathways and Mechanisms of Inhibition
The regulation of cellular contraction and permeability by MLCK is a tightly controlled process involving a complex signaling network. MLCK peptide inhibitors intervene at specific points within this pathway to modulate its activity.
The MLCK Activation Pathway
The canonical pathway for MLCK activation begins with an increase in intracellular calcium, which binds to calmodulin, leading to a conformational change that enables the complex to activate MLCK. Activated MLCK then phosphorylates the myosin regulatory light chain, initiating contraction.
Mechanism of Action of MLCK Peptide Inhibitors
MLCK peptide inhibitors primarily function through two distinct mechanisms, depending on their design:
-
Pseudosubstrate Inhibition: Peptides like SM-1 and Peptide 18 are designed to mimic the substrate of MLCK. They bind to the active site of the kinase, competitively inhibiting the phosphorylation of the actual substrate, the myosin light chain.
-
Inhibition of Calmodulin Binding: Peptides such as RS-20 are derived from the calmodulin-binding domain of MLCK. These peptides bind to calmodulin, preventing the formation of the Ca²⁺/calmodulin/MLCK complex and thereby blocking the activation of the kinase.
Experimental Protocols
The characterization and application of MLCK peptide inhibitors involve a variety of in-vitro and in-vivo experimental techniques. Below are detailed methodologies for key experiments.
In-Vitro MLCK Kinase Assay (ADP-Glo™ Format)
This protocol describes a common method for measuring the in-vitro activity of MLCK and the inhibitory potential of peptide controls.
Materials:
-
Recombinant MLCK enzyme
-
Myosin Light Chain (MLC) substrate
-
ATP
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
MLCK peptide inhibitor (e.g., Peptide 18)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Prepare Reagents:
-
Prepare a serial dilution of the MLCK peptide inhibitor in kinase buffer.
-
Prepare a solution of MLC substrate and ATP in kinase buffer. The final concentration of ATP should be at or near the Kₘ for MLCK.
-
Prepare a solution of recombinant MLCK enzyme in kinase buffer.
-
-
Kinase Reaction:
-
To each well of a 96-well plate, add 5 µL of the peptide inhibitor solution (or buffer for control).
-
Add 10 µL of the MLCK enzyme solution to each well.
-
Initiate the kinase reaction by adding 10 µL of the MLC/ATP solution to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Calculate the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.
-
Cell Permeability Assay (Caco-2 Transwell Model)
This protocol is used to assess the ability of a peptide inhibitor to cross an epithelial barrier, a critical parameter for its potential in-vivo efficacy.
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Hanks' Balanced Salt Solution (HBSS)
-
MLCK peptide inhibitor
-
LC-MS/MS system for peptide quantification
Procedure:
-
Cell Culture:
-
Seed Caco-2 cells onto the apical side of Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a tight monolayer.
-
Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
-
Permeability Experiment:
-
Wash the Caco-2 monolayers with pre-warmed HBSS.
-
Add the MLCK peptide inhibitor dissolved in HBSS to the apical (donor) chamber.
-
Add fresh HBSS to the basolateral (receiver) chamber.
-
Incubate the plate at 37°C with gentle shaking.
-
At designated time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber.
-
-
Sample Analysis:
-
Quantify the concentration of the peptide inhibitor in the collected samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of peptide appearance in the receiver chamber, A is the surface area of the Transwell membrane, and C₀ is the initial concentration of the peptide in the donor chamber.
-
Drug Discovery and Development Workflow
The development of novel MLCK inhibitors follows a structured drug discovery pipeline, from initial target validation to preclinical and clinical evaluation.
This workflow highlights the key stages in the development of a new therapeutic agent targeting MLCK. The process begins with validating MLCK as a viable drug target for a specific disease. High-throughput screening of compound libraries is then used to identify initial "hits." These hits are further optimized through structure-activity relationship (SAR) studies to improve their potency and selectivity, leading to the identification of "lead" compounds. The lead compounds undergo extensive preclinical testing to evaluate their absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) properties, as well as their efficacy in animal models of the disease. Promising candidates then advance to clinical trials in humans to assess their safety and efficacy, ultimately leading to regulatory approval for use as a therapeutic.
Conclusion
MLCK peptide controls are indispensable tools for dissecting the complex roles of MLCK in health and disease. Their high specificity and potent inhibitory activity make them ideal for in-vitro and in-vivo studies aimed at understanding the physiological and pathological functions of this critical kinase. Furthermore, these peptides serve as valuable starting points for the development of novel therapeutics targeting a range of disorders characterized by MLCK dysregulation. A thorough understanding of their biochemical properties, mechanisms of action, and appropriate experimental application is essential for researchers and drug development professionals working in this field.
References
- 1. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]
- 2. Development of a novel bioavailable inhibitor of the calmodulin-regulated protein kinase MLCK: a lead compound that attenuates vascular leak - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Myosin Light Chain Kinase: A Potential Target for Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinase Inhibitor Chemistry - Drug Discovery Chemistry [drugdiscoverychemistry.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Drug discovery process for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. selleckchem.com [selleckchem.com]
The Core Mechanism of MLCK Peptide Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the mechanism of action of Myosin Light Chain Kinase (MLCK) peptide inhibitors. It provides a comprehensive overview of the MLCK signaling pathway, quantitative data on inhibitor efficacy, detailed experimental protocols, and visual representations of key processes to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.
Introduction to Myosin Light Chain Kinase (MLCK)
Myosin Light Chain Kinase (MLCK) is a crucial serine/threonine-specific protein kinase that plays a pivotal role in the regulation of smooth muscle contraction and other cellular processes such as cell migration, adhesion, and epithelial barrier formation.[1][2] The primary function of MLCK is to phosphorylate the regulatory light chain of myosin II (MLC), which is a key step in initiating the contraction of the actomyosin ring.[1] Given its central role in these physiological and pathophysiological processes, MLCK has emerged as a significant therapeutic target for a variety of conditions, including inflammatory diseases, cardiovascular diseases, and cancer.[1]
The MLCK Signaling Pathway
The activation of MLCK is a tightly regulated process, primarily initiated by an increase in intracellular calcium concentration ([Ca2+]i). The canonical signaling pathway leading to MLCK activation and subsequent cellular responses is outlined below.
Activation by Calcium/Calmodulin Complex
An influx of intracellular calcium ions leads to their binding with calmodulin (CaM).[2][3] This Ca2+/CaM complex then binds to a specific calmodulin-binding domain on the MLCK molecule.[2][4] This binding event induces a conformational change in MLCK, relieving an autoinhibitory mechanism and exposing the catalytic domain of the kinase.[4][5]
Phosphorylation of Myosin Light Chain
Once activated, MLCK catalyzes the phosphorylation of the serine-19 residue on the 20-kDa myosin regulatory light chain (MLC20).[2][6] This phosphorylation event is the critical trigger for the activation of myosin ATPase activity, enabling the interaction between myosin cross-bridges and actin filaments.[2] This interaction generates the force required for smooth muscle contraction and other cellular motile processes.[1]
Regulation and Counterbalance by Myosin Light Chain Phosphatase (MLCP)
The level of MLC phosphorylation is dynamically regulated by the opposing activities of MLCK and Myosin Light Chain Phosphatase (MLCP).[2][3] MLCP dephosphorylates MLC, leading to smooth muscle relaxation.[2][3] The activity of MLCP itself is subject to regulation by other signaling pathways, such as the RhoA/Rho-kinase (ROCK) pathway, which can inhibit MLCP activity and thus sensitize the smooth muscle to calcium.[3][7]
Mechanism of Action of MLCK Peptide Inhibitors
MLCK peptide inhibitors are designed to interfere with the function of MLCK, thereby preventing the phosphorylation of MLC and subsequent cellular responses. These inhibitors primarily act through competitive inhibition at or near the ATP-binding site or by targeting the substrate-binding site.[1]
A prominent class of MLCK peptide inhibitors is derived from the autoinhibitory, or "pseudosubstrate," region of MLCK itself.[4] This region of the kinase has a sequence that mimics the MLC phosphorylation site and, in the inactive state, binds to the active site, preventing substrate access.[4] Synthetic peptides based on this pseudosubstrate sequence can act as potent and selective inhibitors.[4][8]
Another strategy involves peptides that target the calmodulin-binding domain of MLCK, preventing its activation by the Ca2+/CaM complex.[4][8]
Quantitative Data on MLCK Peptide Inhibitors
The efficacy of various MLCK inhibitors has been quantified through parameters such as the half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki). A summary of these values for key peptide and small molecule inhibitors is presented below.
| Inhibitor | Type | Target | IC50 (nM) | Ki (nM) | Notes |
| MLCK inhibitor peptide 18 | Peptide | MLCK | 50 | 52 | Highly selective; competitive with respect to substrate and mixed mode with respect to ATP.[9] |
| PIK (Arg-Lys-Lys-Tyr-Lys-Tyr-Arg-Arg-Lys) | Peptide | MLCK | - | - | Cell-permeant peptide inhibitor.[10] |
| PIK2 (H-(Nα Me)Arg-Lys-Lys-Tyr-Lys-Tyr-Arg-D-Arg-Lys-NH2) | Peptide | MLCK | - | - | A more stable analogue of PIK.[10] |
| MLCK 480-504 | Peptide | MLCK | 13 | - | An extremely potent peptide inhibitor derived from the regulatory region of MLCK.[4] |
| Peptide 480-501 | Peptide | Ca2+/CaM-independent MLCK | - | 25 | Strongly inhibits the constitutively active form of MLCK.[11] |
| ML-7 | Small Molecule | MLCK | 300 | - | A commonly used small molecule inhibitor.[1] |
| ML-9 | Small Molecule | MLCK | 3800 | - | Another small molecule inhibitor.[1] |
Experimental Protocols for Studying MLCK Inhibition
Several key experiments are employed to investigate the mechanism and efficacy of MLCK inhibitors. Detailed methodologies for these assays are crucial for reproducible and reliable results.
In Vitro MLCK Kinase Activity Assay
This assay directly measures the enzymatic activity of purified MLCK and its inhibition by test compounds.
Objective: To determine the IC50 value of a peptide inhibitor against MLCK.
Materials:
-
Purified MLCK enzyme
-
Myosin regulatory light chain (MLC20) substrate
-
ATP (radiolabeled [γ-32P]ATP or non-radioactive for ADP-Glo™ assay)
-
Kinase reaction buffer (e.g., 20 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.01% Tween 20, 2 mM DTT, pH 7.5)[12]
-
Peptide inhibitor at various concentrations
-
Method for detecting phosphorylation (e.g., P81 phosphocellulose paper and scintillation counting, or ADP-Glo™ Kinase Assay system)[5][6]
Procedure:
-
Prepare a reaction mixture containing the kinase buffer, MLC20 substrate, and the peptide inhibitor at a range of concentrations.
-
Initiate the kinase reaction by adding a mixture of purified MLCK enzyme and ATP.
-
Incubate the reaction at a controlled temperature (e.g., 25°C or 30°C) for a specific duration (e.g., 15-30 minutes), ensuring the reaction is in the linear range.[12]
-
Stop the reaction (e.g., by adding a stop solution or spotting onto P81 paper).
-
Quantify the amount of phosphorylated MLC. For radiolabeled assays, this involves washing the P81 paper to remove unincorporated [γ-32P]ATP and then measuring the incorporated radioactivity using a scintillation counter.[5] For non-radioactive assays like ADP-Glo™, the amount of ADP produced is measured via a luminescence-based method.[6]
-
Plot the percentage of MLCK activity against the logarithm of the inhibitor concentration to determine the IC50 value.
Western Blot Analysis of MLC Phosphorylation in Cells
This method assesses the effect of an inhibitor on MLC phosphorylation within a cellular context.
Objective: To determine if a cell-permeable peptide inhibitor reduces agonist-induced MLC phosphorylation in cultured cells.
Materials:
-
Cultured cells (e.g., endothelial cells, smooth muscle cells)
-
Cell culture medium and supplements
-
Agonist to stimulate MLC phosphorylation (e.g., thrombin, carbachol)[7][10]
-
Cell-permeable MLCK peptide inhibitor
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibodies: anti-phospho-MLC (Ser19) and anti-total MLC (as a loading control)
-
Secondary antibody (e.g., HRP-conjugated anti-rabbit IgG)
-
Chemiluminescent substrate and imaging system
Procedure:
-
Culture cells to the desired confluency.
-
Pre-incubate the cells with the MLCK peptide inhibitor at various concentrations for a specified time.
-
Stimulate the cells with an appropriate agonist for a short period to induce MLC phosphorylation.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.[12]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-MLC overnight at 4°C.[12]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total MLC to normalize for protein loading.
-
Quantify the band intensities to determine the relative levels of MLC phosphorylation.
Conclusion
MLCK peptide inhibitors represent a powerful class of molecules for modulating cellular contractility and motility. Their mechanism of action, primarily through competitive inhibition of the kinase's active site, offers a direct means of reducing MLC phosphorylation. The development of more stable and cell-permeant peptide inhibitors, such as PIK2, holds significant promise for both basic research and therapeutic applications.[10] A thorough understanding of the MLCK signaling pathway and the quantitative assessment of inhibitor efficacy through robust experimental protocols are essential for advancing the development of novel MLCK-targeted therapies.
References
- 1. Frontiers | Myosin Light Chain Kinase: A Potential Target for Treatment of Inflammatory Diseases [frontiersin.org]
- 2. Myosin light-chain kinase - Wikipedia [en.wikipedia.org]
- 3. Signaling through Myosin Light Chain Kinase in Smooth Muscles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potent peptide inhibitors of smooth muscle myosin light chain kinase: mapping of the pseudosubstrate and calmodulin binding domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biochemistry of Smooth Muscle Myosin Light Chain Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. promega.com [promega.com]
- 7. Myosin light chain kinase activation and calcium sensitization in smooth muscle in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Peptide modulators of myosin light chain kinase affect smooth muscle cell contraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. Design of peptidase-resistant peptide inhibitors of myosin light chain kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mode of inhibition of smooth muscle myosin light chain kinase by synthetic peptide analogs of the regulatory site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Non-Radioactive In Vitro Cardiac Myosin Light Chain Kinase Assays [app.jove.com]
The Role of MLCK Peptide as a Negative Control: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate world of cellular signaling, specificity is paramount. Myosin Light Chain Kinase (MLCK), a key enzyme in cellular contractility and motility, is a frequent target of investigation.[1][2] When studying the effects of inhibiting MLCK, it is crucial to employ appropriate controls to ensure that the observed outcomes are a direct result of MLCK inhibition and not due to off-target effects. A well-designed negative control is indispensable for validating experimental findings. This technical guide provides an in-depth exploration of the use of MLCK-derived peptides as negative controls in research and drug development.
Myosin light chain kinase is a serine/threonine-specific protein kinase that phosphorylates the regulatory light chain of myosin II.[3] This phosphorylation event is a critical step in initiating smooth muscle contraction and is involved in various other cellular processes, including cell migration, adhesion, and epithelial barrier formation.[1][4] Given its central role, researchers often utilize inhibitory peptides to probe the function of MLCK. These peptides are typically derived from the autoinhibitory or calmodulin-binding domains of MLCK itself and act as competitive or pseudosubstrate inhibitors.[5][6]
The purpose of a negative control in this context is to demonstrate that the effects observed with an active MLCK inhibitory peptide are specific to its intended target. An ideal negative control should be structurally similar to the active peptide but lack its inhibitory activity. This helps to rule out non-specific interactions or cellular responses triggered by the mere presence of a peptide.
Principles of Using an MLCK Peptide as a Negative Control
The fundamental principle behind using a peptide as a negative control lies in comparing the cellular or biochemical response to an active inhibitory peptide with the response to an inactive counterpart. Several types of peptides can serve as negative controls:
-
Scrambled Peptides: These peptides have the same amino acid composition as the active inhibitory peptide, but the sequence of amino acids is randomized.[7] This randomization is intended to disrupt the specific three-dimensional structure required for binding to the MLCK active site or calmodulin, thereby abolishing its inhibitory function.[7] Any observed cellular response to the scrambled peptide can be attributed to non-specific effects of the peptide's chemical properties.
-
Inactive Analog Peptides: These are peptides where critical amino acid residues responsible for the inhibitory activity are mutated. For instance, key basic residues in a pseudosubstrate inhibitory peptide that mimic the phosphorylation site could be replaced with neutral amino acids. This targeted mutation should eliminate the peptide's ability to compete with the natural substrate.
-
Boiled Peptides: In some instances, a boiled, and therefore denatured, version of the active peptide might be used.[7] However, this is generally less ideal as it may not fully control for all potential non-specific interactions and the denaturation may be reversible.[7]
The logic is that if the active MLCK inhibitory peptide produces a specific biological effect (e.g., relaxation of smooth muscle, inhibition of cell migration), the negative control peptide should not produce this effect. If both the active and negative control peptides elicit the same response, it suggests that the observed effect is not due to specific MLCK inhibition.
Quantitative Data on MLCK Inhibitory Peptides
Several synthetic peptides derived from the regulatory regions of MLCK have been shown to be potent inhibitors. The inhibitory potency is often quantified by the half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki). The following table summarizes quantitative data for some commonly cited MLCK inhibitory peptides.
| Peptide Name/Sequence | Target/Mechanism | IC50 | Ki | Reference(s) |
| MLCK Inhibitor Peptide 18 (RKKYKYRRK-NH2) | Selective MLCK inhibitor, competitive with respect to the peptide substrate. | 50 nM | 52 nM | |
| Peptides 480-501 and 483-498 (from smooth muscle MLCK) | Inhibit Ca2+/calmodulin-independent MLCK by binding to the MLCK active site and competing with ATP and light chain. | N/A | 25 nM | [5] |
| MLCK 480-504 | Potent inhibitor derived from the regulatory region of MLCK. | 13 nM | N/A | [6] |
| MLCK 480-493 | Inhibits MLCK. | 2 µM | N/A | [6] |
| MLCK 494-504 | Inhibits MLCK. | 6 µM | N/A | [6] |
When designing an experiment, a scrambled or inactive version of one of these peptides would be used as the negative control at the same concentration as the active peptide.
Experimental Protocols
The following are generalized protocols for key experiments where an MLCK peptide negative control would be essential.
In Vitro MLCK Kinase Assay
This assay directly measures the enzymatic activity of purified MLCK in the presence of an inhibitor and a negative control.
Materials:
-
Purified MLCK enzyme
-
Myosin light chain (MLC) substrate
-
ATP (radiolabeled or for use in an ADP-detection assay)
-
Kinase reaction buffer (e.g., 20 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.01% Tween 20, 2 mM DTT, pH 7.5)[8]
-
Active MLCK inhibitory peptide
-
Negative control peptide (e.g., scrambled peptide)
-
Method for detecting phosphorylation (e.g., scintillation counting for radiolabeled ATP, ADP-Glo™ Kinase Assay, or Phos-tag™ SDS-PAGE)[8][9]
Procedure:
-
Prepare Reactions: Set up reaction tubes containing the kinase reaction buffer, purified MLCK enzyme, and the MLC substrate.
-
Add Peptides: To separate tubes, add the active MLCK inhibitory peptide, the negative control peptide, or a vehicle control (e.g., water or DMSO). Use a range of concentrations to determine the IC50 of the active peptide.
-
Initiate Reaction: Start the kinase reaction by adding ATP.
-
Incubate: Incubate the reactions at a controlled temperature (e.g., 25°C or 30°C) for a specific time (e.g., 15-60 minutes).[8][9]
-
Terminate Reaction: Stop the reaction using an appropriate method (e.g., adding a stop solution, boiling in SDS-PAGE sample buffer).
-
Detect Phosphorylation: Quantify the amount of phosphorylated MLC. For example, with radiolabeled ATP, spot the reaction mixture onto phosphocellulose paper, wash away unincorporated ATP, and measure the incorporated radioactivity using a scintillation counter. With an ADP-detection assay, follow the manufacturer's protocol to measure the amount of ADP produced, which is proportional to kinase activity.[9]
-
Analyze Data: Plot the percentage of MLCK activity versus the peptide concentration. The active inhibitor should show a dose-dependent inhibition of MLCK activity, while the negative control peptide should have no significant effect.
Cell-Based Assay for Cellular Contractility or Migration
This type of assay assesses the effect of MLCK inhibition on a cellular process.
Materials:
-
Cultured cells (e.g., smooth muscle cells, endothelial cells, or a cancer cell line)
-
Cell culture medium
-
Active, cell-permeable MLCK inhibitory peptide
-
Cell-permeable negative control peptide
-
Assay-specific reagents (e.g., for a migration assay, a Boyden chamber or wound-healing assay setup)
-
Microscope for imaging
Procedure:
-
Cell Culture: Plate cells and grow them to the desired confluency.
-
Treatment: Treat the cells with the active MLCK inhibitory peptide, the negative control peptide, or a vehicle control at the desired concentration for a specified time.
-
Induce Response (if necessary): For some assays, it may be necessary to stimulate the cells to induce the process being studied (e.g., adding a chemoattractant in a migration assay).
-
Measure Outcome: Quantify the cellular response. For a wound-healing assay, this would involve measuring the rate of wound closure over time. For a contractility assay, this could involve measuring changes in cell shape or the force generated by a cell monolayer.
-
Data Analysis: Compare the results from the different treatment groups. The active inhibitor should significantly alter the cellular process compared to the vehicle control, while the negative control peptide should show no significant difference from the vehicle control.
Signaling Pathways and Experimental Workflows
Visualizing the signaling pathways and experimental workflows can aid in understanding the role of MLCK and the application of its inhibitory peptides as controls.
MLCK Signaling Pathway
The following diagram illustrates the canonical MLCK signaling pathway leading to smooth muscle contraction.
Caption: Canonical MLCK signaling pathway.
Experimental Workflow Using MLCK Peptide Negative Control
This diagram outlines the logical flow of an experiment designed to validate the specificity of an MLCK inhibitor.
Caption: Experimental workflow with negative control.
Conclusion
The use of a well-characterized MLCK peptide as a negative control is a critical component of rigorous scientific inquiry into the roles of MLCK in health and disease. By comparing the effects of an active inhibitory peptide to a structurally similar but inactive control, researchers can confidently attribute their findings to the specific inhibition of MLCK. This practice enhances the reliability and reproducibility of experimental data, which is essential for advancing our understanding of cellular signaling and for the development of novel therapeutics targeting the MLCK pathway.
References
- 1. Myosin Light Chain Kinase: A Potential Target for Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Action and therapeutic targets of myosin light chain kinase, an important cardiovascular signaling mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Myosin light-chain kinase - Wikipedia [en.wikipedia.org]
- 4. Signaling through Myosin Light Chain Kinase in Smooth Muscles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mode of inhibition of smooth muscle myosin light chain kinase by synthetic peptide analogs of the regulatory site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Potent peptide inhibitors of smooth muscle myosin light chain kinase: mapping of the pseudosubstrate and calmodulin binding domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Non-Radioactive In Vitro Cardiac Myosin Light Chain Kinase Assays [app.jove.com]
- 9. promega.com [promega.com]
An In-depth Technical Guide to MLCK Peptide Controls for Studying Kinase Signaling
Audience: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive overview of Myosin Light Chain Kinase (MLCK) and the application of peptide-based inhibitors as controls in kinase signaling research. It covers the core signaling pathways, quantitative data on common peptide inhibitors, and detailed experimental protocols for their use in both in vitro and cellular assays.
Introduction to Myosin Light Chain Kinase (MLCK)
Myosin Light Chain Kinase (MLCK) is a serine/threonine-specific protein kinase that plays a pivotal role in regulating a wide array of cellular processes.[1] Its primary function is to phosphorylate the regulatory light chain of myosin II (RLC), an event that activates myosin's ATPase activity and is essential for actin-myosin interaction.[2][3] This mechanism is the principal driver of smooth muscle contraction and is also integral to non-muscle cell functions, including cell division, migration, adhesion, and the regulation of endothelial and epithelial barrier permeability.[4][5] Given its central role, MLCK is a significant target in studies of inflammatory diseases, cardiovascular conditions, and cancer.[5]
Peptide-based inhibitors are invaluable tools for dissecting MLCK's function. These peptides are often designed as "pseudosubstrates," mimicking the RLC phosphorylation site, or are derived from the calmodulin-binding domain of MLCK itself.[6][7][8] They offer a high degree of specificity, allowing researchers to probe MLCK-dependent pathways with greater precision than many small molecule inhibitors, which can have off-target effects.
The MLCK Signaling Pathway
MLCK activity is primarily regulated by intracellular calcium levels. The canonical activation pathway is initiated by an increase in cytosolic Ca²⁺, which binds to the ubiquitous calcium-sensor protein, calmodulin (CaM).[4] The resulting Ca²⁺/CaM complex then binds to and activates MLCK, enabling it to phosphorylate RLC at Serine-19 and, subsequently, Threonine-18.[9] This phosphorylation triggers actomyosin contraction and cytoskeletal reorganization.[9]
The signaling cascade is tightly controlled by counter-regulatory mechanisms. Myosin Light Chain Phosphatase (MLCP) dephosphorylates RLC, promoting relaxation.[4] Furthermore, other signaling pathways can modulate MLCK activity. For instance, Protein Kinase A (PKA) can phosphorylate MLCK, reducing its activity, while pathways involving Rho Kinase (ROCK) and Protein Kinase C (PKC) can inhibit MLCP, leading to a net increase in RLC phosphorylation, a phenomenon known as Ca²⁺ sensitization.[4][9]
Caption: The MLCK signaling cascade, from upstream activation to downstream cellular effects and regulation.
Quantitative Data on MLCK Peptide Controls
Several peptide inhibitors are commonly used to study MLCK signaling. Their efficacy and specificity are critical for accurate data interpretation. The table below summarizes key quantitative data for widely used MLCK peptide controls.
| Peptide Inhibitor | Mechanism of Action | IC₅₀ / Kᵢ | Selectivity | Cell Permeable | Reference(s) |
| MLCK Inhibitor Peptide 18 | Competitive with respect to peptide substrate; mixed with respect to ATP. | IC₅₀ = 50 nMKᵢ = 52 nM | >4,000-fold selective for MLCK over CaMKII and PKA.[10][11] | Yes | [10] |
| ML-7 | ATP-competitive small molecule inhibitor (often used for comparison). | Kᵢ = 300 nM | Also inhibits ROCK and PKA at higher concentrations. | Yes | [12] |
| ML-9 | ATP-competitive small molecule inhibitor (less specific than ML-7). | Kᵢ = 3.8 µM | Broadly inhibits other kinases like PKA and PKC. | Yes | [12] |
| PIK (Peptide Inhibitor of Kinase) | Pseudosubstrate inhibitor. | Potent inhibitor (specific values vary with assay). | Selective for MLCK over PKA and CaMKII.[13] | Yes | [13][14] |
| SM-1 | Pseudosubstrate inhibitor. | Dose-dependent inhibition. | Specific for MLCK.[8][15] | No (used in skinned cells). | [8][15] |
| RS-20 | Binds to the Ca²⁺-calmodulin binding site, preventing activation. | Dose-dependent inhibition. | Specific for MLCK.[8][15] | No (used in skinned cells). | [8][15] |
Experimental Protocols
Detailed and reproducible protocols are essential for studying kinase signaling. Below are methodologies for a standard in vitro kinase assay and a cell-based endothelial barrier function assay.
In Vitro MLCK Kinase Activity Assay (Radiometric)
This protocol measures the transfer of ³²P from [γ-³²P]ATP to a substrate, providing a direct measure of kinase activity.
Materials:
-
Purified active MLCK enzyme
-
MLCK substrate (e.g., purified RLC or a synthetic peptide substrate)
-
MLCK Peptide Inhibitor (e.g., Peptide 18) and vehicle control (e.g., DMSO, water)
-
Kinase Assay Buffer (e.g., 10 mM HEPES pH 7.6, 125 mM NaCl, 5 mM MgCl₂, 1 mM CaCl₂, 4 µM Calmodulin).[3]
-
[γ-³²P]ATP
-
Phosphocellulose filter paper
-
75 mM Phosphoric Acid wash solution
-
Scintillation counter and fluid
Workflow Diagram:
Caption: Workflow for a radiometric in vitro MLCK kinase assay.
Procedure:
-
Prepare the Kinase Assay Buffer.
-
In a microcentrifuge tube, combine the assay buffer, MLCK substrate (e.g., 5-10 µM RLC), and the desired concentration of the MLCK peptide inhibitor or vehicle control.[16]
-
Add the purified MLCK enzyme (e.g., 0.01 µM) and gently mix.[3] Pre-incubate for 10 minutes at room temperature to allow the inhibitor to bind.
-
Initiate the kinase reaction by adding [γ-³²P]ATP to a final concentration of ~100-200 µM.[3][16]
-
Incubate the reaction at 25°C or 30°C for a predetermined time (e.g., 20 minutes) where the reaction is linear.[11]
-
Stop the reaction by spotting a defined volume of the reaction mixture onto a phosphocellulose filter paper.[11]
-
Immediately immerse and wash the filter papers three times in a beaker of 75 mM phosphoric acid solution to remove unincorporated [γ-³²P]ATP.[11]
-
Perform a final wash in 95% ethanol, then allow the filters to dry completely.[11]
-
Place each filter in a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a liquid scintillation counter.[11]
-
Calculate the percentage of MLCK activity relative to the vehicle control to determine the inhibitory effect of the peptide.
Cellular Assay for Endothelial Barrier Function
This protocol assesses the ability of a cell-permeable MLCK peptide inhibitor to prevent or reverse barrier dysfunction induced by an inflammatory agent.
Materials:
-
Endothelial cells (e.g., HUVEC) or epithelial cells (e.g., Caco-2)
-
Transwell inserts (e.g., 0.4 µm pore size)
-
Cell culture medium and supplements
-
Inflammatory agent (e.g., Thrombin, TNF-α, Histamine)[9]
-
Cell-permeable MLCK Inhibitor Peptide 18[10]
-
An epithelial volt-ohm meter (EVOM) for Transepithelial Electrical Resistance (TEER) measurement.
Workflow Diagram:
Caption: Workflow for a cell-based assay measuring endothelial barrier function via TEER.
Procedure:
-
Seed endothelial or epithelial cells onto the apical side of Transwell inserts and culture them until they form a confluent monolayer.
-
Monitor monolayer integrity by measuring baseline TEER. A stable, high TEER reading indicates a mature barrier.
-
Once the baseline is stable, pre-incubate the cell monolayers with various concentrations of the cell-permeable MLCK peptide inhibitor (or vehicle control) for 30-60 minutes.
-
Add the inflammatory stimulus (e.g., thrombin) to the apical or basolateral chamber, as appropriate for the model.
-
Measure TEER at regular intervals (e.g., 0, 15, 30, 60, 120 minutes) after the addition of the stimulus.
-
Plot the TEER values over time for each condition. A drop in TEER indicates barrier dysfunction. Effective inhibition by the MLCK peptide will be observed as a prevention or attenuation of this drop compared to the stimulated vehicle control.[10]
Conclusion
MLCK peptide controls are indispensable for the accurate investigation of kinase signaling pathways. Their high specificity allows for the confident attribution of cellular events to MLCK activity. By employing the quantitative data and robust protocols outlined in this guide, researchers and drug development professionals can effectively dissect the complex roles of MLCK in health and disease, paving the way for novel therapeutic strategies targeting this critical kinase.
References
- 1. Myosin light-chain kinase - Wikipedia [en.wikipedia.org]
- 2. promega.com [promega.com]
- 3. Myosin light chain kinase steady-state kinetics: comparison of smooth muscle myosin II and nonmuscle myosin IIB as substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Signaling through Myosin Light Chain Kinase in Smooth Muscles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Myosin Light Chain Kinase: A Potential Target for Treatment of Inflammatory Diseases [frontiersin.org]
- 6. Small peptide inhibitors of smooth muscle myosin light chain kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Potent peptide inhibitors of smooth muscle myosin light chain kinase: mapping of the pseudosubstrate and calmodulin binding domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Peptide modulators of myosin light chain kinase affect smooth muscle cell contraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Myosin Light Chain Kinase Signaling in Endothelial Barrier Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. journals.biologists.com [journals.biologists.com]
- 13. researchgate.net [researchgate.net]
- 14. Design of peptidase-resistant peptide inhibitors of myosin light chain kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. journals.physiology.org [journals.physiology.org]
- 16. Biochemistry of Smooth Muscle Myosin Light Chain Kinase - PMC [pmc.ncbi.nlm.nih.gov]
Understanding MLCK Peptide Specificity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Myosin Light Chain Kinase (MLCK) is a crucial serine/threonine-specific protein kinase that plays a pivotal role in the regulation of smooth muscle contraction and a variety of other cellular processes, including cell migration and cytokinesis. Its primary function is to phosphorylate the regulatory light chain of myosin II (MLC20), a key event that triggers a cascade of conformational changes leading to muscle contraction and cell motility. The specificity of MLCK for its substrates and the development of inhibitory peptides are of significant interest in both basic research and therapeutic development. This guide provides an in-depth overview of MLCK peptide specificity, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.
Core Concepts of MLCK Specificity
The specificity of MLCK is primarily determined by the amino acid sequence surrounding the phosphorylation site on its substrates. The consensus recognition sequence for smooth muscle MLCK is generally accepted to be K-K-R-X-X-R-X-T-S-X, where S is the serine residue that gets phosphorylated.[1] Basic residues (lysine, K, and arginine, R) at positions N-terminal to the phosphorylation site are critical for substrate recognition and binding.
In the absence of its activator, calcium-calmodulin (Ca2+/CaM), MLCK is maintained in an inactive state through an autoinhibitory mechanism. A "pseudosubstrate" sequence within the MLCK regulatory domain mimics the substrate and binds to the active site, preventing substrate access.[2] The binding of Ca2+/CaM induces a conformational change that displaces the autoinhibitory domain, thereby activating the kinase.[2]
Quantitative Analysis of MLCK Substrates and Inhibitors
The interaction of peptides with MLCK can be quantified by determining their kinetic parameters, such as the Michaelis constant (Km) for substrates and the inhibitory constant (Ki) or half-maximal inhibitory concentration (IC50) for inhibitors. These values provide a measure of the affinity and efficiency of the peptide-kinase interaction.
Substrate Kinetics
The following table summarizes the kinetic parameters for various MLCK substrates. A lower Km value indicates a higher affinity of the enzyme for the substrate.
| Substrate | Sequence | Km (µM) | Vmax (µmol/min/mg) | Source |
| Smooth Muscle Myosin Regulatory Light Chain (RLC) | - | ~5-10 | 5-20 | [3] |
| Nonmuscle Myosin IIB RLC | - | Similar to smooth muscle RLC | Lower than smooth muscle RLC | [4] |
| Synthetic Peptide Substrate | Lys-Lys-Arg-Ala-Ala-Arg-Ala-Thr-Ser-Asn-Val-Phe-Ala-NH2 | - | - | |
| [Ala14,15]MLC(11-23) | Lys-Lys-Arg-Ala-Arg-Ala-Thr-Ser-Asn-Val-Phe-Ala | 12.5 | 1.43 | |
| trans-hydroxyproline analog of [Ala14,15]MLC(11-23) | 2.3 | 0.003 |
Inhibitor Potency
A variety of peptides have been developed to inhibit MLCK activity. These are often based on the pseudosubstrate sequence or the substrate recognition motif. A lower Ki or IC50 value indicates a more potent inhibitor.
| Inhibitor | Sequence/Description | Ki (nM) | IC50 (nM) | Source |
| MLCK Inhibitor Peptide 18 | H-RKKYKYRRK-NH2 | 52 | 50 | [5][6] |
| Peptide 480-501 (from MLCK regulatory region) | 25 | - | [7] | |
| Peptide 483-498 (from MLCK regulatory region) | 25 | - | [7] | |
| Peptide 493-512 (from MLCK regulatory region) | 2000 (Kapp) | - | [7] | |
| Peptide 493-504 (from MLCK regulatory region) | 3000 (Kapp) | - | [7] | |
| Myosin Kinase Inhibitor (MKI) (based on LC20 residues 11-19) | ~10,000 | - | [8] |
Experimental Protocols
In Vitro MLCK Kinase Assay (Radioactive Method)
This protocol is a standard method for measuring the activity of MLCK by quantifying the incorporation of radiolabeled phosphate into a substrate.[3]
Materials:
-
Purified MLCK enzyme
-
MLCK substrate (e.g., purified RLC or synthetic peptide)
-
Kinase buffer (e.g., 40 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM DTT, 0.1 mg/ml BSA)
-
CaCl2
-
Calmodulin (CaM)
-
[γ-³²P]ATP
-
ATP
-
Phosphocellulose paper discs
-
75 mM phosphoric acid
-
95% ethanol
-
Scintillation counter and vials
Procedure:
-
Prepare a reaction mixture containing kinase buffer, CaCl2, and CaM.
-
Add the MLCK enzyme to the reaction mixture.
-
Add the substrate peptide to the mixture.
-
To initiate the reaction, add a mixture of [γ-³²P]ATP and non-labeled ATP.
-
Incubate the reaction at a controlled temperature (e.g., 25°C or 30°C) for a specific time period (e.g., 10-30 minutes).
-
To stop the reaction, spot an aliquot of the reaction mixture onto a phosphocellulose paper disc.
-
Immediately place the paper disc into a beaker of 75 mM phosphoric acid to wash away unincorporated [γ-³²P]ATP.
-
Wash the discs several times with 75 mM phosphoric acid, followed by a final wash with 95% ethanol.
-
Dry the discs and place them in scintillation vials with scintillation fluid.
-
Measure the incorporated radioactivity using a scintillation counter.
-
To determine inhibitor potency (IC50), perform the assay with varying concentrations of the inhibitory peptide.
Non-Radioactive In Vitro MLCK Kinase Assay (Bioluminescent ADP Detection)
This method offers a safer and often more high-throughput alternative to the radioactive assay by measuring the amount of ADP produced during the kinase reaction.[9][10]
Materials:
-
Purified MLCK enzyme
-
MLCK substrate
-
Kinase buffer
-
CaCl2 and Calmodulin
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
Luminometer
Procedure:
-
Set up the kinase reaction as described in the radioactive protocol, but using only non-labeled ATP.
-
Incubate the reaction for the desired time.
-
Add the ADP-Glo™ Reagent to the reaction mixture to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for the time specified in the kit protocol (e.g., 40 minutes).
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for the time specified in the kit protocol (e.g., 30 minutes).
-
Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
Signaling Pathways and Experimental Workflows
MLCK Activation and Downstream Signaling
The activation of MLCK is a key event in smooth muscle contraction and is tightly regulated by intracellular calcium levels. The following diagram illustrates the canonical signaling pathway leading to MLCK activation and subsequent phosphorylation of the myosin regulatory light chain.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Biochemistry of Smooth Muscle Myosin Light Chain Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Myosin light chain kinase steady-state kinetics: comparison of smooth muscle myosin II and nonmuscle myosin IIB as substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. Myosin Light Chain Kinase Inhibitor Peptide 18 The Myosin Light Chain Kinase Inhibitor Peptide 18 controls the biological activity of Myosin Light Chain Kinase. This small molecule/inhibitor is primarily used for Phosphorylation & Dephosphorylation applications. | Sigma-Aldrich [sigmaaldrich.com]
- 7. Mode of inhibition of smooth muscle myosin light chain kinase by synthetic peptide analogs of the regulatory site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of myosin kinase inhibiting peptide on contractility and LC20 phosphorylation in skinned smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. promega.com [promega.com]
- 10. Non-Radioactive In Vitro Cardiac Myosin Light Chain Kinase Assays [app.jove.com]
The Pivotal Role of Myosin Light Chain Kinase in Cellular Contraction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myosin Light Chain Kinase (MLCK) is a crucial serine/threonine kinase that plays a central role in the regulation of cellular contraction in both smooth muscle and non-muscle cells.[1] As a Ca2+/calmodulin-dependent enzyme, MLCK acts as a primary molecular switch, initiating contractile events through the phosphorylation of the regulatory light chain (RLC) of myosin II.[2][3] This phosphorylation event triggers a conformational change in myosin, enabling its interaction with actin filaments and subsequent ATP hydrolysis, which powers the generation of mechanical force.[2] This guide provides an in-depth technical overview of the function of MLCK in cell contraction studies, detailing its signaling pathways, quantitative aspects of its activity, and key experimental protocols for its investigation.
Core Signaling Pathway of MLCK Activation
The activation of MLCK is a tightly regulated process, primarily initiated by an increase in intracellular calcium concentration ([Ca2+]i). In smooth muscle cells, stimuli such as neurotransmitters or hormones binding to G protein-coupled receptors (GPCRs) trigger the production of inositol 1,4,5-trisphosphate (IP3), which in turn leads to the release of Ca2+ from the sarcoplasmic reticulum.[4] This rise in intracellular Ca2+ leads to its binding with calmodulin (CaM).[4] The Ca2+/CaM complex then binds to the calmodulin-binding domain of MLCK, causing a conformational change that relieves autoinhibition and activates the kinase.[5] Activated MLCK then phosphorylates the serine-19 residue on the 20-kDa regulatory light chain of myosin II, which is the key event for initiating contraction.[6][7]
The contractile state is not solely dependent on MLCK activity but is a result of the dynamic balance between MLCK and Myosin Light Chain Phosphatase (MLCP), which dephosphorylates the RLC to induce relaxation.[2][8]
Quantitative Data on MLCK-Mediated Cell Contraction
The following tables summarize key quantitative data from studies on MLCK activity and its effects on cell contraction.
Table 1: Kinetic Parameters of Myosin Light Chain Kinase
| Parameter | Value | Organism/Tissue | Conditions | Reference |
| Specific Activity | 5-20 µmol/min/mg | Chicken/Turkey Gizzard | Vmax conditions | [6] |
| Km for RLC | ~5-10 µM | Chicken/Turkey Gizzard | In vitro assay | [6] |
| Km for Calmodulin | ~1-2 nM | Chicken/Turkey Gizzard | In vitro assay | [6] |
| Km for MLC2v (cardiac) | ~0.49 ± 0.10 µM | Recombinant cMLCK | In vitro bioluminescent assay | [9] |
| Vmax for MLC2v (cardiac) | ~1.65 ± 0.10 mol/min/mol kinase | Recombinant cMLCK | In vitro bioluminescent assay | [9] |
Table 2: RLC Phosphorylation and Force Development in Smooth Muscle
| Tissue | Stimulus | RLC Phosphorylation (mol PO4/mol RLC) | Force Development | Reference |
| Ileal Smooth Muscle (Control) | KCI (15 sec) | 0.243 ± 0.058 | Significant contraction | [10] |
| Ileal Smooth Muscle (MLCK Knockout) | KCI | 0.008 ± 0.014 | Markedly attenuated contraction | [10] |
| Ileal Smooth Muscle (Control) | Acetylcholine (8 sec) | 0.41 ± 0.05 | Robust contraction | [10] |
| Ileal Smooth Muscle (MLCK Knockout) | Acetylcholine (4 sec) | 0.048 ± 0.012 | Significantly reduced contraction | [10] |
| Human Umbilical Vein Endothelial Cells | Resting | 0.54 | Basal isometric tension | [11] |
| Human Umbilical Vein Endothelial Cells | Thrombin (60 sec) | 1.61 | 2-2.5 fold increase in isometric tension | [11] |
| Bladder Smooth Muscle (Myl9-/-) | Carbachol (30 sec) | ~70% (of NM RLC) | Sustained contraction | [3] |
Key Experimental Protocols
In Vitro MLCK Activity Assay (Radiometric)
This protocol is a standard method for measuring the kinase activity of purified MLCK.[6]
Materials:
-
Purified MLCK
-
Purified Myosin Regulatory Light Chain (RLC) or a synthetic peptide substrate
-
Calmodulin (CaM)
-
Kinase Buffer (e.g., 50 mM MOPS pH 7.2, 10 mM MgCl2, 1 mM CaCl2, 1 mg/mL BSA, 1 mM DTT)
-
[γ-32P]ATP
-
Phosphocellulose paper discs
-
75 mM Phosphoric acid
-
Scintillation counter and fluid
Procedure:
-
Prepare a reaction mixture containing kinase buffer, CaM, and RLC.
-
Initiate the reaction by adding a mixture of cold ATP and [γ-32P]ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 10 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper discs and immediately immersing them in 75 mM phosphoric acid.
-
Wash the discs extensively with phosphoric acid to remove unincorporated [γ-32P]ATP.
-
Quantify the incorporated radioactivity on the discs using a scintillation counter.
-
Calculate the specific activity of MLCK (e.g., in pmol of phosphate transferred per minute per mg of enzyme).
Measurement of RLC Phosphorylation in Tissue Samples
This protocol allows for the quantification of the extent of RLC phosphorylation in response to stimuli.[10][12]
Materials:
-
Tissue samples (e.g., smooth muscle strips)
-
Liquid nitrogen
-
Tissue homogenization buffer (containing phosphatase and protease inhibitors)
-
Urea-glycerol polyacrylamide gels
-
SDS-PAGE equipment
-
Western blotting apparatus and reagents
-
Antibodies against RLC (to detect total RLC) and phospho-RLC (Ser19)
Procedure:
-
Stimulate tissue samples as required and rapidly freeze them in liquid nitrogen to halt enzymatic activity.
-
Homogenize the frozen tissue in ice-cold homogenization buffer.
-
Centrifuge the homogenate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the supernatant.
-
Separate proteins by urea-glycerol PAGE, which separates phosphorylated and unphosphorylated forms of RLC based on charge.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Probe the membrane with antibodies specific for total RLC and phospho-RLC.
-
Use a secondary antibody conjugated to a detectable marker (e.g., HRP) for visualization.
-
Quantify the band intensities for phosphorylated and total RLC using densitometry.
-
Express RLC phosphorylation as the ratio of phosphorylated RLC to total RLC.
In Vitro Smooth Muscle Contraction Assay
This method measures the contractile force generated by isolated smooth muscle tissue strips.[13]
Materials:
-
Isolated smooth muscle tissue strips (e.g., aortic or tracheal rings)
-
Organ bath system with force transducers
-
Physiological salt solution (e.g., Krebs-Henseleit solution), aerated with 95% O2 / 5% CO2
-
Contractile agonists (e.g., KCl, phenylephrine, carbachol)
-
Data acquisition system
Procedure:
-
Dissect smooth muscle tissue into strips or rings and mount them in an organ bath filled with physiological salt solution maintained at 37°C.
-
Connect one end of the tissue to a fixed support and the other to an isometric force transducer.
-
Allow the tissue to equilibrate under a resting tension for a period of time (e.g., 60-90 minutes), periodically washing with fresh solution.
-
Induce contraction by adding a contractile agonist to the bath.
-
Record the isometric force generated by the tissue using the data acquisition system.
-
After the response has stabilized, wash the tissue with fresh solution to allow for relaxation.
-
The effects of MLCK inhibitors or other pharmacological agents can be assessed by pre-incubating the tissue with the compound before agonist stimulation.
Regulation and Broader Roles of MLCK
While the Ca2+/calmodulin axis is the primary activator of MLCK, its activity is further modulated by other signaling pathways. For instance, phosphorylation of MLCK by other kinases, such as Ca2+/calmodulin-dependent protein kinase II (CaMKII), can decrease its affinity for the Ca2+/CaM complex, thereby providing a negative feedback mechanism.[14][15]
Furthermore, the overall contractile response is fine-tuned by pathways that regulate MLCP activity. A key mechanism is the RhoA/Rho-kinase (ROCK) pathway, which, when activated, phosphorylates the myosin-binding subunit of MLCP (MYPT1), inhibiting its phosphatase activity.[2][4] This leads to a state of "calcium sensitization," where increased contraction can be achieved at a given level of intracellular calcium and MLCK activity.[16]
Beyond smooth muscle contraction, MLCK plays a vital role in various non-muscle cell processes, including cell division, migration, and maintenance of endothelial barrier function.[2][7][17] Different isoforms of MLCK, arising from the same gene, exhibit distinct subcellular localizations and regulatory properties, contributing to their diverse functions in different cell types.[][19][20]
Conclusion
Myosin Light Chain Kinase is a cornerstone in the regulation of cellular contractility. Its activation by the Ca2+/calmodulin complex serves as a direct and potent mechanism to initiate force generation in smooth muscle and non-muscle cells. A comprehensive understanding of MLCK's function, regulation, and the intricate balance with MLCP is essential for research in physiology, cell biology, and for the development of therapeutic agents targeting diseases characterized by abnormal cell contraction, such as asthma, hypertension, and certain inflammatory conditions. The experimental approaches detailed in this guide provide a robust framework for investigating the multifaceted role of MLCK in cellular mechanics.
References
- 1. What is Myosin Light Chain Kinase? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]
- 2. Signaling through Myosin Light Chain Kinase in Smooth Muscles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Distinct Roles of Smooth Muscle and Non-muscle Myosin Light Chain-Mediated Smooth Muscle Contraction [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Molecular Insights into the MLCK Activation by CaM - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biochemistry of Smooth Muscle Myosin Light Chain Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. molbiolcell.org [molbiolcell.org]
- 8. Myosin light-chain kinase - Wikipedia [en.wikipedia.org]
- 9. Non-Radioactive In Vitro Cardiac Myosin Light Chain Kinase Assays [app.jove.com]
- 10. Myosin light chain kinase is central to smooth muscle contraction and required for gastrointestinal motility in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Myosin light chain kinase-regulated endothelial cell contraction: the relationship between isometric tension, actin polymerization, and myosin phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]
- 14. Activation by Ca2+/calmodulin of an exogenous myosin light chain kinase in mouse arteries - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Calmodulin and the regulation of smooth muscle contraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 17. Myosin Light Chain Kinase: A Potential Target for Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 19. rupress.org [rupress.org]
- 20. Role of the short isoform of myosin light chain kinase in the contraction of cultured smooth muscle cells as examined by its down-regulation - PMC [pmc.ncbi.nlm.nih.gov]
MLCK Peptide: A Technical Guide for Cytoskeletal Research
Abstract
Myosin Light Chain Kinase (MLCK) is a pivotal enzyme in the regulation of cytoskeletal dynamics, primarily through its phosphorylation of the regulatory light chain of myosin II, which initiates actomyosin contraction. This process is fundamental to a vast array of cellular functions, including muscle contraction, cell migration, cytokinesis, and the modulation of endothelial and epithelial barrier integrity. Synthetic peptides derived from MLCK's regulatory domains have emerged as indispensable tools for researchers, offering high specificity and potency in dissecting these complex cellular processes. This guide provides an in-depth overview of MLCK peptide inhibitors, their mechanisms of action, quantitative data on their efficacy, and detailed protocols for their application in cytoskeletal research, aimed at researchers, scientists, and drug development professionals.
Introduction to Myosin Light Chain Kinase (MLCK)
Myosin Light Chain Kinase is a serine/threonine-specific protein kinase that is fundamentally regulated by calcium (Ca²⁺) and calmodulin (CaM).[1][2] Upon an increase in intracellular Ca²⁺, Ca²⁺ binds to CaM, inducing a conformational change that allows the Ca²⁺/CaM complex to bind to and activate MLCK.[2] Activated MLCK then phosphorylates the 20-kDa regulatory light chain of myosin II (MLC20) at Serine 19.[2] This phosphorylation is a critical switch that enables the myosin head to interact with actin filaments, triggering the cross-bridge cycle that generates contractile force.[2]
Beyond its well-established kinase-dependent role in contractility, MLCK also exhibits kinase-independent functions. It can act as a cytoskeletal scaffolding protein, contributing to the linkage between the actin cytoskeleton and the extracellular matrix through integrins.[3] This dual functionality makes MLCK a complex and critical node in cellular mechanics and signaling.
MLCK Peptide Inhibitors: Mechanism of Action
MLCK peptide inhibitors are powerful tools designed to specifically interfere with MLCK activity. They are typically modeled after key regulatory sequences within the MLCK protein itself and function through distinct mechanisms.
-
Pseudosubstrate Inhibitors: The regulatory domain of MLCK contains a "pseudosubstrate" sequence that mimics the phosphorylation site on the myosin light chain but lacks a phosphorylatable serine.[4] In the inactive state, this sequence binds to the enzyme's active site, causing autoinhibition. Synthetic peptides based on this sequence, such as SM-1, act as competitive inhibitors by occupying the active site and preventing the binding of the true substrate, MLC20.[4][5]
-
Calmodulin-Binding Inhibitors: Other peptides, like RS-20, are patterned after the calmodulin-binding site of MLCK.[5] These peptides compete with MLCK for binding to the activated Ca²⁺/CaM complex. By sequestering Ca²⁺/CaM, they prevent the activation of MLCK, thereby inhibiting its downstream effects.[4][5]
-
Mixed-Mode Inhibitors: Some highly potent peptides, such as the widely used MLCK Inhibitor Peptide 18, exhibit a mixed mode of inhibition. Peptide 18 is competitive with respect to the peptide substrate (MLC20) and non-competitive or mixed with respect to ATP, making it a highly effective and selective inhibitor.
The following diagram illustrates the activation of MLCK and the points of intervention for different classes of peptide inhibitors.
Quantitative Data: Potency and Specificity
The efficacy of MLCK peptide inhibitors is determined by their inhibitory constants (Kᵢ) or the concentration required for 50% inhibition (IC₅₀). These peptides are often highly potent, with activities in the nanomolar to low micromolar range. Their specificity is also a key advantage; for example, MLCK Inhibitor Peptide 18 is highly selective for MLCK over other common kinases.[6][7]
| Peptide Inhibitor | Type | Target | Potency | Reference(s) |
| MLCK Inhibitor Peptide 18 | Pseudosubstrate Analog | MLCK | IC₅₀ = 50 nM; Kᵢ = 52 nM | [6] |
| MLCK 480-504 | Pseudosubstrate Analog | MLCK | IC₅₀ = 13 nM | [4] |
| Peptide 480-501 | Pseudosubstrate Analog | Ca²⁺/CaM-independent MLCK | Kᵢ = 25 nM | [8] |
| Peptide 483-498 | Pseudosubstrate Analog | Ca²⁺/CaM-independent MLCK | Kᵢ = 25 nM | [8] |
| MLCK 480-493 | Pseudosubstrate Analog | MLCK | IC₅₀ = 2 µM | [4] |
| MLCK 494-504 | Pseudosubstrate Analog | MLCK | IC₅₀ = 6 µM | [4] |
Applications in Cytoskeletal Research
MLCK peptide inhibitors are versatile tools used across various research domains:
-
Cell Contraction and Motility: They are used to confirm the role of MLCK in smooth muscle contraction and to study its more complex role in non-muscle cell migration, where it can both promote and inhibit movement depending on the cell type.[1][3][5]
-
Epithelial and Endothelial Barrier Function: MLCK is a key regulator of paracellular permeability. Peptides that inhibit MLCK can prevent or reverse the barrier disruption caused by inflammatory cytokines or pathogens, making them valuable for studying diseases like IBD and ARDS.[7][9]
-
Cell Adhesion and Survival: Research has shown that MLCK activity is necessary for integrin-mediated survival signals in certain epithelial cells.[10] Inhibitor peptides can be used to probe these pathways and induce apoptosis, providing insights into cancer biology.[10]
-
Dissecting Kinase-Dependent vs. Independent Roles: By comparing the effects of a kinase inhibitor with genetic knockouts or kinase-dead mutants, researchers can unravel the scaffolding functions of MLCK from its catalytic activity.[3]
Experimental Protocols
The following are generalized protocols for key experiments using MLCK peptide inhibitors. Researchers should optimize concentrations and incubation times for their specific cell type and experimental setup.
Protocol 5.1: In Vitro MLCK Kinase Activity Assay
This protocol is adapted from commercially available luminescent kinase assays (e.g., ADP-Glo™).[11]
-
Reagent Preparation: Dilute recombinant active MLCK enzyme, MLC peptide substrate (e.g., MRCL3 peptide), ATP, and the MLCK peptide inhibitor to desired concentrations in a kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).
-
Reaction Setup: In a 384-well plate, add 2 µL of the peptide inhibitor (or vehicle control) and 2 µL of enzyme. Incubate for 10 minutes at room temperature.
-
Initiate Reaction: Add 2 µL of the substrate/ATP mixture to each well to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Stop Reaction & Detect ADP: Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction. Incubate for 30 minutes.
-
Readout: Measure luminescence using a plate reader. A lower signal in the presence of the inhibitor indicates successful inhibition of MLCK activity.
Protocol 5.2: Assessing Cytoskeletal Changes via Immunofluorescence
-
Cell Culture: Grow cells (e.g., endothelial or epithelial cells) on glass coverslips to sub-confluent monolayers.
-
Treatment: Pre-incubate cells with the desired concentration of a cell-permeable MLCK peptide inhibitor (e.g., 10-20 µM Peptide 18) for 1-2 hours.
-
Stimulation (Optional): Treat cells with a stimulus known to induce cytoskeletal changes (e.g., thrombin, TNF-α) for an appropriate duration (e.g., 15-30 minutes). Include vehicle-treated and unstimulated controls.
-
Fixation: Wash cells with PBS and fix with 3-4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash again with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific binding with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour.
-
Staining: Incubate with a primary antibody against phospho-myosin light chain 2 (Ser19) overnight at 4°C. The next day, wash and incubate with a fluorescently-labeled secondary antibody and a fluorescent phalloidin conjugate (to stain F-actin) for 1 hour at room temperature.
-
Mounting and Imaging: Wash, mount the coverslips on slides with an antifade mounting medium containing DAPI (to stain nuclei), and image using a fluorescence or confocal microscope. Analyze changes in stress fiber formation, cell morphology, and p-MLC localization.
Protocol 5.3: Measurement of Epithelial Barrier Function (TEER)
-
Cell Culture: Seed epithelial cells (e.g., Caco-2) on permeable Transwell® inserts and grow until they form a confluent monolayer with high transepithelial electrical resistance (TEER), typically >300 Ω·cm².
-
Baseline Measurement: Measure the baseline TEER of the monolayers using an epithelial voltohmmeter.
-
Treatment: Add the MLCK peptide inhibitor to the basolateral and/or apical compartment 1-2 hours prior to the barrier-disrupting stimulus.
-
Barrier Disruption: Add a stimulus such as TNF-α and IFN-γ to the basolateral medium to induce a drop in barrier function.[7]
-
Monitoring: Measure TEER at regular intervals (e.g., every 4, 8, 12, and 24 hours) to monitor the effect of the MLCK inhibitor on preventing or restoring barrier function compared to controls.
Advanced Concepts: Kinase-Dependent vs. Independent Roles
A key area of modern cytoskeletal research is distinguishing between MLCK's enzymatic and structural roles. While peptide inhibitors are excellent for blocking kinase activity, they may not affect its scaffolding function. Some studies suggest that in cell migration, MLCK's kinase activity is not required; instead, its physical presence helps maintain membrane tension and limit protrusions.[3] Deletion of MLCK in these cells leads to accelerated migration, an effect that can be rescued by a kinase-dead version of MLCK.[3] This highlights the importance of using multiple tools—inhibitors, genetic knockouts, and kinase-dead mutants—to fully elucidate MLCK's function.
Conclusion
MLCK peptide inhibitors are specific, potent, and versatile molecular probes that have become central to cytoskeletal research. They allow for the acute and reversible inhibition of MLCK's kinase activity, enabling detailed investigation of its role in a multitude of cellular functions. By combining the use of these peptides with genetic and imaging techniques, researchers can continue to uncover the intricate ways in which MLCK governs cell structure, movement, and signaling, paving the way for new therapeutic strategies in inflammatory diseases, cancer, and beyond.
References
- 1. What is Myosin Light Chain Kinase? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]
- 2. Myosin light-chain kinase - Wikipedia [en.wikipedia.org]
- 3. Myosin Light Chain Kinase (MLCK) Regulates Cell Migration in a Myosin Regulatory Light Chain Phosphorylation-independent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potent peptide inhibitors of smooth muscle myosin light chain kinase: mapping of the pseudosubstrate and calmodulin binding domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Peptide modulators of myosin light chain kinase affect smooth muscle cell contraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Mode of inhibition of smooth muscle myosin light chain kinase by synthetic peptide analogs of the regulatory site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Myosin Light Chain Kinase: A Potential Target for Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.biologists.com [journals.biologists.com]
- 11. promega.com [promega.com]
An In-depth Technical Guide to the Structure and Sequence of Myosin Light Chain Kinase (MLCK) Inhibitor Peptides
Introduction
Myosin Light Chain Kinase (MLCK), a serine/threonine-specific protein kinase, is a pivotal enzyme in the regulation of cellular contractility.[1] Its primary function is to phosphorylate the regulatory light chain of myosin II (MLC), a critical step that initiates actomyosin contraction. This process is fundamental to various physiological events, including smooth muscle contraction and the modulation of endothelial and epithelial barrier permeability.[2][3][4] Dysregulation of MLCK activity is implicated in the pathophysiology of numerous inflammatory diseases, such as acute respiratory distress syndrome, inflammatory bowel disease, and sepsis, making it a significant target for therapeutic intervention.[3][5] Peptide-based inhibitors, often derived from the kinase's own regulatory domains or substrate sequences, have emerged as powerful tools for dissecting MLCK signaling and as foundational structures for drug development.
This guide provides a comprehensive overview of the structure, sequence, and mechanisms of key MLCK inhibitor peptides. It includes quantitative inhibitory data, detailed experimental protocols for activity assessment, and visual representations of the core signaling pathway and experimental workflows.
Structure and Inhibitory Mechanism
The primary mechanism of inhibition for many potent MLCK inhibitor peptides is based on the principle of pseudosubstrate autoinhibition . Smooth muscle MLCK contains a regulatory domain C-terminal to its catalytic core that functions as an autoinhibitor.[6] This region, termed the pseudosubstrate, mimics the myosin light chain substrate but lacks the phosphorylatable serine residue. In the absence of its activator, the calcium-calmodulin (Ca²⁺/CaM) complex, this pseudosubstrate domain occupies the active site of the kinase, preventing it from binding and phosphorylating its true substrate.[6]
Activation of MLCK occurs when the Ca²⁺/CaM complex binds to a site overlapping this pseudosubstrate domain, causing a conformational change that displaces the autoinhibitory sequence from the active site and allows substrate phosphorylation to proceed.[1][6] Many synthetic peptide inhibitors are designed based on the amino acid sequence of this autoinhibitory domain. These peptides act as competitive inhibitors, binding to the kinase's active site and preventing the phosphorylation of MLC.[6][7]
Quantitative Data on MLCK Inhibitor Peptides
Several peptides have been characterized for their potent and selective inhibition of MLCK. The following table summarizes their sequences and reported inhibitory constants.
| Peptide Inhibitor | Sequence | Inhibitory Constant | Key Characteristics |
| Peptide 18 | H-RKKYKYRRK-NH₂ | IC₅₀ = 50 nM; Kᵢ = 52 nM | Cell-permeable, highly selective. Does not significantly inhibit CaMKII or PKA.[8] |
| MLCK (480-504) | Not specified | IC₅₀ = 13 nM[6] | A highly potent peptide derived from the autoinhibitory region of MLCK.[6] |
| MLCK (480-501) | Not specified | Kᵢ = 25 nM | Strongly inhibits Ca²⁺/calmodulin-independent MLCK activity.[7] |
| MLCK (483-498) | Not specified | Kᵢ = 25 nM | Similar to MLCK (480-501), inhibits Ca²⁺/calmodulin-independent MLCK.[7] |
| MLCK (480-493) | Not specified | IC₅₀ = 2 µM[6] | A fragment of the autoinhibitory domain.[6] |
| MLCK (494-504) | Not specified | IC₅₀ = 6 µM[6] | A non-overlapping fragment of the autoinhibitory domain.[6] |
| RS20 | Not specified | K₋ = ~1 nM (for Calmodulin)[9] | Acts as a calmodulin inhibitor, thereby indirectly preventing MLCK activation.[10][11] |
| PIK2 | H-(Nα Me)Arg-Lys-Lys-Tyr-Lys-Tyr-Arg-D-Arg-Lys-NH₂ | Activity Retained | A peptidase-resistant analog designed for enhanced stability in plasma.[12] |
| Substrate Analog | Lys-Lys-Arg-Ala-Ala-Arg-NH₂ | IC₅₀ = 22 µM[13] | Based on the chicken gizzard myosin light chain phosphorylation site.[13] |
MLCK Signaling Pathway
The activation of MLCK is a downstream event of various signaling cascades, typically initiated by agonists that increase intracellular calcium concentration.
As illustrated, agonists binding to G-protein coupled receptors (GPCRs) activate Phospholipase C (PLC), which generates inositol triphosphate (IP₃).[3] IP₃ triggers the release of Ca²⁺ from the endoplasmic reticulum.[3] Four calcium ions then bind to calmodulin, and this Ca²⁺/CaM complex subsequently binds to and activates MLCK.[2] The active MLCK then phosphorylates MLC, driving actomyosin contraction.[2][3] The process is reversed by MLC Phosphatase (MLCP), which dephosphorylates MLC to induce relaxation.[2]
Experimental Protocols
The inhibitory activity of MLCK peptides is commonly determined using an in vitro kinase assay that measures the transfer of a radiolabeled phosphate from ATP to a synthetic substrate.
Protocol: In Vitro MLCK Inhibition Kinase Assay
This protocol is adapted from methodologies used to characterize inhibitors like Peptide 18.[8]
-
Preparation of Reagents:
-
Assay Buffer: 50 mM HEPES (pH 7.5), 1 mM DTT, 1 mg/mL Bovine Serum Albumin (BSA), 5 mM MgCl₂, 150 mM KCl, 15 mM NaCl.
-
ATP Stock: Prepare a stock of 0.2 mM ATP containing [γ-³²P]ATP with a specific activity of 200-300 cpm/pmol.
-
Substrate Stock: Prepare a 20 µM solution of a synthetic peptide substrate, such as KKRPQRATSNVFAM-NH₂.
-
Inhibitor Stocks: Prepare serial dilutions of the test inhibitor peptide in the appropriate solvent.
-
Enzyme:CaM Complex: Pre-form the active complex by incubating purified MLCK enzyme with 1 µM Calmodulin and 5 µM CaCl₂ on ice for at least 1 minute before adding to the reaction.
-
-
Assay Procedure:
-
All reactions are performed in a final volume of 50 µL. Each concentration point should be tested in duplicate or triplicate.
-
In a microcentrifuge tube, combine the assay buffer, substrate, and the desired concentration of the inhibitor peptide.
-
Initiate the reaction by adding 5 µL of the pre-formed MLCK:CaM complex.
-
Incubate the reaction mixture for 20 minutes at 25°C.
-
-
Termination and Detection:
-
Stop the reaction by spotting a 25 µL aliquot onto phosphocellulose filter paper (e.g., Whatman P81).
-
Immediately immerse and wash the filter papers multiple times in a bath of 75 mM phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Perform a final wash with 95% ethanol and allow the filters to air dry completely.
-
Place each dried filter into a scintillation vial containing 10 mL of a suitable scintillation cocktail (e.g., Ecoscint O).
-
Quantify the incorporated radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Experimental Workflow Diagram
Conclusion
MLCK inhibitor peptides are invaluable reagents for studying the roles of actomyosin contractility in health and disease. Based predominantly on the pseudosubstrate autoinhibitory domain of the kinase, these peptides offer high potency and, in some cases, excellent selectivity. The development of cell-permeable and peptidase-resistant versions has further expanded their utility from biochemical assays to cell-based models of disease. The data and protocols presented in this guide offer a foundational resource for researchers and drug development professionals aiming to explore the MLCK signaling axis and develop novel therapeutics targeting pathological cell contraction and barrier dysfunction.
References
- 1. Myosin light-chain kinase - Wikipedia [en.wikipedia.org]
- 2. Signaling through Myosin Light Chain Kinase in Smooth Muscles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Myosin Light Chain Kinase Signaling in Endothelial Barrier Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Myosin light chain kinase signaling in endothelial barrier dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Myosin Light Chain Kinase: A Potential Target for Treatment of Inflammatory Diseases [frontiersin.org]
- 6. Potent peptide inhibitors of smooth muscle myosin light chain kinase: mapping of the pseudosubstrate and calmodulin binding domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mode of inhibition of smooth muscle myosin light chain kinase by synthetic peptide analogs of the regulatory site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. A protein/peptide assay using peptide-resin adduct: application to the calmodulin/RS20 complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Calmodulin-peptide interactions: apocalmodulin binding to the myosin light chain kinase target-site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design of peptidase-resistant peptide inhibitors of myosin light chain kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Minimum requirements for inhibition of smooth-muscle myosin light-chain kinase by synthetic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Development of Myosin Light Chain Kinase Peptide Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Myosin Light Chain Kinase (MLCK) plays a pivotal role in the regulation of smooth muscle contraction and endothelial barrier function. Its dysregulation is implicated in a variety of pathological conditions, including inflammatory diseases, vascular dysfunction, and cancer. This has spurred significant interest in the development of potent and selective MLCK inhibitors. This technical guide provides an in-depth overview of the discovery, development, and experimental evaluation of peptide-based MLCK inhibitors, offering valuable insights for researchers in the field.
The MLCK Signaling Axis: A Key Therapeutic Target
Myosin Light Chain Kinase is a Ca2+/calmodulin-dependent protein kinase that catalyzes the phosphorylation of the regulatory light chain of myosin II (MLC20).[1][2] This phosphorylation event is a critical switch that initiates a cascade of events leading to actomyosin contraction and cellular tension.[2][3]
The canonical activation of MLCK begins with an increase in intracellular calcium concentration ([Ca2+]i).[2] Calcium ions bind to calmodulin (CaM), inducing a conformational change that enables the CaM complex to bind to and activate MLCK.[1][2] Activated MLCK then phosphorylates Ser19 and subsequently Thr18 on MLC20, leading to increased myosin ATPase activity and contraction.[4]
However, the regulation of MLCK activity is more complex, involving multiple signaling inputs. For instance, the Rho-associated kinase (ROCK) and Protein Kinase C (PKC) pathways can also influence the phosphorylation state of MLC20, primarily by inhibiting Myosin Light Chain Phosphatase (MLCP), the enzyme that dephosphorylates MLC20.[2] This "Ca2+ sensitization" allows for sustained contraction even at low intracellular calcium levels.
The central role of MLCK in these fundamental cellular processes makes it an attractive target for therapeutic intervention in diseases characterized by excessive smooth muscle contraction or compromised endothelial barrier integrity.
Discovery and Rational Design of MLCK Peptide Inhibitors
The development of peptide inhibitors targeting MLCK has largely focused on mimicking the enzyme's autoinhibitory domain or its substrate binding site.[5][6] The autoinhibitory, or "pseudosubstrate," region of MLCK shares sequence homology with the phosphorylation site on MLC20 but lacks a phosphorylatable serine residue.[5] In the inactive state, this domain occupies the active site, preventing substrate binding. Calmodulin activation is thought to displace this autoinhibitory domain.[5]
Peptide inhibitors have been rationally designed based on these regions to achieve high affinity and selectivity.[7][8] A key strategy in their development has been to enhance their proteolytic stability and cell permeability, often through the incorporation of non-natural amino acids or by cyclization.[9][10]
One of the pioneering peptide inhibitors is PIK (Peptide Inhibitor of Kinase) , with the sequence Arg-Lys-Lys-Tyr-Lys-Tyr-Arg-Arg-Lys.[9] To improve its stability, derivatives such as PIK1 (H-(Nα Me)Arg-Lys-Lys-Tyr-Lys-Tyr-Arg-Arg-Lys-NH2) and PIK2 (H-(Nα Me)Arg-Lys-Lys-Tyr-Lys-Tyr-Arg-D-Arg-Lys-NH2) were developed, showing increased half-lives in plasma while retaining inhibitory activity.[9]
Other notable peptide inhibitors include MLCK inhibitor peptide 18 (H-RKKYKYRRK-NH2) and peptides derived from the regulatory region of MLCK, such as MLCK 480-504 , which has demonstrated high potency.[5][11] The development of these peptides often involves a systematic analysis of fragments of the regulatory sequence to map the key residues involved in calmodulin binding and autoinhibition.[5][6]
Quantitative Assessment of Inhibitor Potency
The efficacy of newly developed MLCK peptide inhibitors is quantified by determining their inhibitory constants, such as the half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki). These values provide a standardized measure of a compound's potency and are crucial for comparing different inhibitors.
| Peptide Inhibitor | Sequence/Fragment | IC50 | Ki | Notes |
| MLCK inhibitor peptide 18 | H-RKKYKYRRK-NH2 | 50 nM[11][12][13] | 52 nM[11] | Competitive with respect to substrate.[11] |
| MLCK 480-504 | MLCK (480-504) | 13 nM[5][6] | - | A potent inhibitor derived from the regulatory region.[5][6] |
| MLCK 480-493 | MLCK (480-493) | 2 µM[5][6] | - | |
| MLCK 494-504 | MLCK (494-504) | 6 µM[5][6] | - | |
| Peptide 480-501 | MLCK (480-501) | - | 25 nM[14][15] | For Ca2+/calmodulin-independent MLCK.[14][15] |
| Peptide 483-498 | MLCK (483-498) | - | 25 nM[14][15] | For Ca2+/calmodulin-independent MLCK.[14][15] |
| Peptide 493-512 | MLCK (493-512) | - | 2 µM (Kiapp)[14][15] | |
| Peptide 493-504 | MLCK (493-504) | - | 3 µM (Kiapp)[14][15] | |
| MLCK peptide | Not specified | 6.9 ± 0.7 µM (2 min incubation)[16] | - | Inhibition of IP3-induced Ca2+ release.[16] |
| 2.1 ± 0.7 µM (6 min incubation)[16] | ||||
| Ser-Asn-Val-Phe-Ala-OBzl | MLC (19-23) derivative | 28 µM (native MLCK)[1] | - | |
| 21 µM (calmodulin-independent MLCK)[1] |
Note: IC50 and Ki values can vary depending on the specific assay conditions, such as substrate and ATP concentrations. The relationship between IC50 and Ki is dependent on the mode of inhibition and the concentration of the substrate.[17]
Experimental Protocols for Inhibitor Characterization
A robust characterization of MLCK peptide inhibitors requires a combination of in vitro and cell-based assays. Below are detailed methodologies for key experiments.
Solid-Phase Peptide Synthesis
The synthesis of MLCK inhibitor peptides is typically achieved through solid-phase peptide synthesis (SPPS).[1][18][19]
Protocol:
-
Resin Selection and Loading: A suitable resin, such as a Rink Amide resin for C-terminal amides, is chosen.[19] The first Fmoc-protected amino acid is coupled to the resin.[18]
-
Deprotection: The Fmoc protecting group on the N-terminus of the resin-bound amino acid is removed using a solution of piperidine in a suitable solvent like dimethylformamide (DMF).[1]
-
Amino Acid Coupling: The next Fmoc-protected amino acid is activated using a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) and then added to the resin to form a peptide bond.[1]
-
Washing: After each deprotection and coupling step, the resin is thoroughly washed with solvents such as DMF and dichloromethane (DCM) to remove excess reagents and byproducts.[18]
-
Repeat Cycles: Steps 2-4 are repeated for each amino acid in the peptide sequence.
-
Cleavage and Deprotection: Once the peptide chain is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.[18]
-
Purification and Characterization: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity is confirmed by mass spectrometry.
In Vitro MLCK Kinase Assay
To determine the IC50 of a peptide inhibitor, an in vitro kinase assay is performed. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in the kinase reaction.[14][20]
Protocol:
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Dilute the MLCK enzyme, the peptide substrate (e.g., purified MLC), ATP, and the peptide inhibitor to their desired concentrations in the kinase buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add 2 µL of the peptide inhibitor at various concentrations.
-
Add 2 µL of the MLCK enzyme solution.
-
Initiate the reaction by adding 2 µL of the substrate/ATP mix.
-
Incubate at room temperature for 60 minutes.[20]
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.[20] This reagent terminates the kinase reaction and depletes the remaining ATP.
-
Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature.[20] This reagent converts ADP to ATP, which is then used by luciferase to generate a luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Western Blot Analysis of MLC Phosphorylation
To assess the effect of peptide inhibitors on MLC phosphorylation in a cellular context, Western blotting is a standard technique.[11][12][21]
Protocol:
-
Cell Culture and Treatment:
-
Culture cells (e.g., endothelial cells) to confluence.
-
Treat the cells with the peptide inhibitor for a specified duration.
-
Stimulate the cells with an agonist (e.g., thrombin) to induce MLC phosphorylation.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.[11]
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[21]
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.[11]
-
Incubate the membrane with a primary antibody specific for phosphorylated MLC (pMLC).
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
For normalization, re-probe the membrane with an antibody against total MLC or a housekeeping protein like GAPDH.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[12]
-
Quantify the band intensities and normalize the pMLC signal to the total MLC or housekeeping protein signal.
-
Endothelial Permeability Assay
The effect of MLCK inhibitors on endothelial barrier function can be evaluated using a transwell permeability assay.[22][23][24][25]
Protocol:
-
Cell Seeding:
-
Seed endothelial cells (e.g., HUVECs) onto the porous membrane of transwell inserts in a multi-well plate.[22]
-
Culture the cells until they form a confluent monolayer.
-
-
Treatment:
-
Treat the endothelial monolayer with the peptide inhibitor.
-
Add a permeability-inducing agent (e.g., thrombin, VEGF) to the upper chamber.[26]
-
-
Permeability Measurement:
-
Data Analysis:
-
Calculate the permeability coefficient or express the permeability as a percentage of the control.
-
Conclusion
The development of MLCK peptide inhibitors represents a promising avenue for the treatment of a range of diseases. Through rational design and chemical modification, potent, selective, and stable inhibitors are being developed. The experimental protocols outlined in this guide provide a framework for the robust characterization of these compounds, from their synthesis and in vitro potency determination to their effects in cellular models of smooth muscle contraction and endothelial permeability. As our understanding of the intricacies of MLCK signaling continues to grow, so too will the opportunities for the development of novel and effective peptide-based therapeutics.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. Signaling through Myosin Light Chain Kinase in Smooth Muscles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Myosin light chain kinase activation and calcium sensitization in smooth muscle in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential effects of myosin light chain kinase inhibition on contractility, force development and myosin light chain 20 phosphorylation of rat cervical and thoracic duct lymphatics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Peptide inhibitors of myosin light chain kinase. Development of peptidase resistant analogues]. | Sigma-Aldrich [sigmaaldrich.com]
- 6. Potent peptide inhibitors of smooth muscle myosin light chain kinase: mapping of the pseudosubstrate and calmodulin binding domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rational Design of Peptide-Based Inhibitors Disrupting Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rational Design of Peptide-Based Inhibitors Disrupting Protein-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design of peptidase-resistant peptide inhibitors of myosin light chain kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rational design of a potent macrocyclic peptide inhibitor targeting the PD-1/PD-L1 protein–protein interaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. researchgate.net [researchgate.net]
- 14. MLCK Kinase Enzyme System Application Note [worldwide.promega.com]
- 15. Mode of inhibition of smooth muscle myosin light chain kinase by synthetic peptide analogs of the regulatory site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Qualitative and quantitative assessment of drug-drug interaction potential in man, based on Ki, IC50 and inhibitor concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. scispace.com [scispace.com]
- 19. files.core.ac.uk [files.core.ac.uk]
- 20. promega.com [promega.com]
- 21. Quantifying myosin light chain phosphorylation in single adherent cells with automated fluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Regulation of endothelial permeability and transendothelial migration of cancer cells by tropomyosin-1 phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. In vitro Assays for Measuring Endothelial Permeability byTranswells and Electrical Impedance Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 24. sigmaaldrich.com [sigmaaldrich.com]
- 25. researchgate.net [researchgate.net]
- 26. Myosin light chain kinase signaling in endothelial barrier dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to MLCK Peptide Control in Vascular Permeability Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the role of Myosin Light Chain Kinase (MLCK) peptide control in the regulation of vascular permeability. It is designed to offer researchers, scientists, and professionals in drug development a detailed understanding of the signaling pathways, experimental methodologies, and quantitative data relevant to this critical area of study. Increased vascular permeability is a hallmark of various pathological conditions, including inflammation, sepsis, and acute respiratory distress syndrome (ARDS). MLCK has emerged as a key regulator of endothelial barrier function, making it a promising therapeutic target. This document delves into the mechanisms of MLCK-mediated hyperpermeability and the use of peptide inhibitors to modulate this response.
Core Concepts: The Role of MLCK in Vascular Permeability
Myosin Light Chain Kinase (MLCK) is a crucial enzyme that regulates the contractile activity of the endothelial cytoskeleton.[1][2] The phosphorylation of myosin light chain (MLC) by MLCK is a key event that leads to endothelial cell contraction, intercellular gap formation, and consequently, an increase in vascular permeability.[1][2] This process is initiated by a variety of inflammatory mediators, such as thrombin, histamine, and vascular endothelial growth factor (VEGF), which trigger signaling cascades that activate MLCK.[1][2]
The inhibition of MLCK, therefore, presents a logical therapeutic strategy to prevent or reverse excessive vascular leakage in various disease states. Peptide inhibitors, designed to specifically target MLCK, have shown significant promise in both preclinical and in vitro studies.
Quantitative Data on MLCK Inhibitors
The following tables summarize the quantitative data on the effects of various MLCK inhibitors on vascular permeability.
| Inhibitor | Model System | Permeability Inducer | Concentration/Dose | Effect on Permeability | Reference |
| ML-7 | Rabbit model of atherosclerosis | High-fat diet | 1 mg/kg daily (oral) | Significantly reversed endothelial hyperpermeability | [3] |
| ML-7 | Rat mesenteric venules | Advanced glycation end products (AGEs) | 1 mg/kg | Significantly decreased microvascular permeability | [4] |
| PIK7 (peptide) | Rat model of myocardial ischemia-reperfusion | Ischemia-reperfusion | 2.5 mg/kg or 40 mg/kg (intravenous) | Suppressed vascular hyperpermeability | [5][6] |
| D-peptide inhibitor | Rat model of lung edema | Oleic acid | Not specified | Decreased the extent of lung edema | [7] |
| PEDF peptide | Mouse model of retinal vascular permeability | VEGF | Not specified | Effectively inhibited VEGF-induced vascular permeability | [8] |
Signaling Pathways
The signaling cascade leading to MLCK activation and subsequent vascular hyperpermeability is complex and involves multiple upstream regulators. The following diagram illustrates the key components of this pathway.
Caption: MLCK Signaling Pathway in Endothelial Cells.
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess vascular permeability.
In Vitro Vascular Permeability Assay (Transwell Assay)
This assay measures the passage of a tracer molecule across a monolayer of endothelial cells grown on a permeable support.
Materials:
-
Transwell inserts (e.g., 6.5 mm diameter with 0.4 µm pores)
-
24-well tissue culture plates
-
Human umbilical vein endothelial cells (HUVECs) or other suitable endothelial cells
-
Endothelial cell growth medium
-
Permeability inducer (e.g., thrombin, VEGF)
-
MLCK peptide inhibitor
-
Fluorescently labeled dextran (e.g., FITC-dextran, 70 kDa)
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed HUVECs onto the collagen-coated Transwell inserts at a density of 2 x 10^5 cells per insert. Culture for 2-3 days to allow for the formation of a confluent monolayer.[9]
-
Monolayer Integrity Check: Confirm monolayer confluence and integrity by measuring transendothelial electrical resistance (TEER) or by visual inspection.
-
Treatment:
-
Starve the cells in serum-free medium for 2-4 hours.
-
Pre-incubate the cells with the MLCK peptide inhibitor at the desired concentration for 1 hour.
-
Add the permeability inducer to the upper chamber and incubate for the desired time (e.g., 30 minutes to 4 hours).[10]
-
-
Permeability Measurement:
-
After the treatment period, add FITC-dextran to the upper chamber at a final concentration of 1 mg/mL.[10]
-
Incubate for 20-30 minutes at 37°C.
-
Collect samples from the lower chamber.
-
-
Quantification: Measure the fluorescence intensity of the samples from the lower chamber using a fluorescence plate reader. The amount of fluorescence is directly proportional to the permeability of the endothelial monolayer.
Caption: In Vitro Transwell Permeability Assay Workflow.
In Vivo Vascular Permeability Assay (Miles Assay)
This assay measures the leakage of a dye from the bloodstream into the tissue in response to a permeability-inducing agent.[11][12][13][14][15]
Materials:
-
Mice (e.g., C57BL/6)
-
Evans blue dye (0.5% solution in sterile saline)
-
Permeability inducer (e.g., VEGF, histamine)
-
MLCK peptide inhibitor
-
Anesthetic
-
Formamide
-
Spectrophotometer
Procedure:
-
Animal Preparation: Anesthetize the mice.
-
Inhibitor Administration: If applicable, administer the MLCK peptide inhibitor via intravenous or intraperitoneal injection at the desired time point before the permeability inducer.
-
Dye Injection: Inject Evans blue dye (e.g., 100 µL of a 0.5% solution) intravenously via the tail vein.[12][13] Allow the dye to circulate for 20-30 minutes.[11][14]
-
Inducer Injection: Intradermally inject the permeability inducer into the shaved dorsal skin of the mouse. Inject a vehicle control (e.g., saline) at a separate site on the same animal.[11][14]
-
Tissue Collection: After a set time (e.g., 20-30 minutes), euthanize the mouse and dissect the skin at the injection sites.
-
Dye Extraction:
-
Weigh the dissected skin samples.
-
Incubate the skin samples in formamide at 55-60°C for 24-48 hours to extract the Evans blue dye.
-
-
Quantification:
-
Centrifuge the formamide extracts to pellet any tissue debris.
-
Measure the absorbance of the supernatant at 620 nm using a spectrophotometer.
-
The amount of Evans blue dye is proportional to the vascular permeability at the injection site.
-
Caption: In Vivo Miles Assay Workflow.
Conclusion
The control of vascular permeability through the modulation of MLCK activity represents a significant area of research with profound therapeutic implications. MLCK peptide inhibitors have demonstrated considerable efficacy in mitigating hyperpermeability in a range of experimental models. The detailed protocols and quantitative data presented in this guide are intended to equip researchers with the necessary information to design and execute robust studies in this field. Further investigation into the specificity, delivery, and long-term effects of MLCK peptide inhibitors will be crucial for their translation into clinical applications for diseases characterized by vascular barrier dysfunction.
References
- 1. Myosin light chain kinase signaling in endothelial barrier dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Myosin light chain kinase in microvascular endothelial barrier function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Myosin light chain kinase inhibitor ML7 improves vascular endothelial dysfunction and permeability via the mitogen-activated protein kinase pathway in a rabbit model of atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antiedemic Effect of the Myosin Light Chain Kinase Inhibitor PIK7 in the Rat Model of Myocardial Ischemia Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antiedemic Effect of the Myosin Light Chain Kinase Inhibitor PIK7 in the Rat Model of Myocardial Ischemia Reperfusion Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Penetrating peptide inhibitor of the myosin light chain kinase suppresses hyperpermeability of vascular endothelium] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of the antivasopermeability effect of pigment epithelium-derived factor and its active site - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro Assays for Measuring Endothelial Permeability byTranswells and Electrical Impedance Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Endothelial paracellular permeability assay [protocols.io]
- 11. air.unimi.it [air.unimi.it]
- 12. Analysis of Vascular Permeability by a Modified Miles Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Analysis of Vascular Permeability by a Modified Miles Assay [bio-protocol.org]
- 14. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 15. Analysis of Vascular Permeability by a Modified Miles Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
The Unscrambled Truth: A Technical Guide to Using Scrambled Peptides as Controls for MLCK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of cellular signaling, the specific inhibition of protein kinases is a cornerstone of both basic research and therapeutic development. Myosin Light Chain Kinase (MLCK) stands out as a critical regulator of cellular contractility and permeability, making it a prime target for intervention in various disease states. Peptide-based inhibitors, often derived from the kinase's own regulatory domains, have proven to be potent tools for dissecting MLCK function. However, the true validation of such an inhibitor's specificity hinges on the use of a meticulously designed negative control: the scrambled peptide. This in-depth technical guide elucidates the core principles, experimental validation, and critical considerations for employing scrambled peptides as controls for MLCK inhibitors.
The Core Principle: Proving Sequence Specificity
The fundamental rationale for using a scrambled peptide as a negative control is to demonstrate that the observed biological effect of the inhibitor peptide is a direct result of its specific amino acid sequence, and not due to non-specific effects.[1] A scrambled peptide is designed to have the exact same amino acid composition as the active inhibitor, but with the sequence of these amino acids randomized.[1] This ensures that properties such as overall charge and hydrophobicity are similar to the active peptide.
By comparing the activity of the inhibitor peptide to its scrambled counterpart, researchers can confidently attribute any observed inhibition of MLCK activity to the specific arrangement of amino acids in the inhibitor, which is responsible for its binding to the kinase's active or regulatory sites. The scrambled peptide, lacking this specific sequence, should not exhibit significant inhibitory activity.
Design Considerations for Scrambled Peptides: When creating a scrambled control, it is crucial to ensure that the randomization of the sequence does not inadvertently create new, active motifs. This includes avoiding the formation of known phosphorylation consensus sequences or other protein-protein interaction domains. Computational tools can be employed to predict the secondary structure and potential binding motifs of the scrambled sequence to minimize the risk of off-target effects.
Myosin Light Chain Kinase (MLCK) Signaling Pathway
MLCK is a serine/threonine-specific protein kinase that plays a pivotal role in regulating smooth muscle contraction, endothelial and epithelial barrier function, and cell migration. Its primary substrate is the regulatory light chain of myosin II (MLC20).
The activation of MLCK is typically initiated by an increase in intracellular calcium levels. Calcium ions bind to calmodulin (CaM), inducing a conformational change that allows the Ca2+/CaM complex to bind to and activate MLCK. The activated MLCK then catalyzes the phosphorylation of serine-19 and threonine-18 on the myosin regulatory light chain. This phosphorylation event triggers a conformational change in the myosin heavy chain, enabling it to interact with actin filaments and initiate the cross-bridge cycling that drives muscle contraction and cytoskeletal tension.
Caption: A diagram of the Myosin Light Chain Kinase (MLCK) signaling pathway and points of inhibition.
Quantitative Comparison of MLCK Inhibitor and Scrambled Peptide
The definitive evidence for the specificity of an MLCK inhibitor peptide lies in the quantitative comparison of its inhibitory activity against that of its scrambled control. This is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. While many studies assert the inactivity of the scrambled peptide, detailed comparative data is essential for rigorous validation.
| Peptide Inhibitor | Target Kinase | IC50 / Ki | Scrambled Peptide Control Activity |
| MLCK Inhibitor Peptide 18 | MLCK | IC50 = 50 nM | Not explicitly quantified in comparative studies, but stated to be inactive. |
| Peptide based on MLCK autoinhibitory domain (480-501) | MLCK | Ki = 25 nM | Not explicitly quantified in comparative studies, but stated to be inactive.[2] |
| Pentapeptide (Ser-Asn-Val-Phe-Ala-OBzl) | MLCK | IC50 ≈ 21-28 µM | Not explicitly quantified in comparative studies, but stated to be inactive. |
Note: While the inhibitory concentrations for various MLCK peptide inhibitors are well-documented, a direct side-by-side tabular comparison of IC50 values with their corresponding scrambled peptides is not consistently presented in the reviewed literature. The expected result is that the scrambled peptide would have a significantly higher or no measurable IC50 value, indicating a lack of specific inhibition.
Experimental Protocols
To validate the specificity of an MLCK inhibitor using a scrambled peptide control, both in vitro biochemical assays and cell-based assays are employed.
In Vitro MLCK Kinase Assay (Radiometric)
This assay directly measures the enzymatic activity of purified MLCK and its inhibition by the test peptides.
Materials:
-
Purified MLCK enzyme
-
Calmodulin (CaM)
-
MLCK substrate peptide (e.g., KKRPQRATSNVFAM-NH2)
-
[γ-32P]ATP
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 5 mM MgCl2, 150 mM KCl, 15 mM NaCl, 1 mM DTT, 1 mg/mL BSA)
-
MLCK inhibitor peptide and scrambled control peptide
-
Phosphocellulose filter paper
-
75 mM phosphoric acid
-
95% ethanol
-
Scintillation cocktail and counter
Procedure:
-
Prepare enzyme:CaM complexes by incubating purified MLCK with CaM and CaCl2 on ice.
-
Prepare reaction mixtures in a final volume of 50 µL containing assay buffer, the MLCK substrate peptide (e.g., 20 µM), and varying concentrations of the inhibitor peptide or the scrambled control peptide.
-
Initiate the kinase reaction by adding the enzyme:CaM complex and [γ-32P]ATP (e.g., 0.2 mM).
-
Incubate the reactions at 25°C for a set time (e.g., 20 minutes).
-
Stop the reaction by spotting an aliquot of each reaction mixture onto phosphocellulose filter paper.
-
Wash the filter papers extensively with 75 mM phosphoric acid to remove unincorporated [γ-32P]ATP, followed by a wash with 95% ethanol.
-
Dry the filter papers and measure the incorporated radioactivity using a liquid scintillation counter.
-
Calculate the percent inhibition for each peptide concentration relative to the control (no inhibitor) and determine the IC50 values.
Caption: A workflow diagram for an in vitro MLCK kinase assay.
Cell-Based Assay for MLC Phosphorylation (Western Blot)
This assay assesses the ability of the inhibitor and scrambled peptides to inhibit MLCK activity within a cellular context by measuring the phosphorylation of its downstream target, MLC20.
Materials:
-
Cultured cells (e.g., endothelial cells, smooth muscle cells)
-
Cell culture medium and supplements
-
Stimulating agent to activate MLCK (e.g., thrombin, histamine)
-
Cell-permeable MLCK inhibitor peptide and scrambled control peptide
-
Lysis buffer containing protease and phosphatase inhibitors
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-MLC20 (Ser19) and anti-total-MLC20
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Culture cells to the desired confluency.
-
Pre-treat the cells with varying concentrations of the cell-permeable inhibitor peptide or the scrambled control peptide for a specified duration.
-
Stimulate the cells with an agonist (e.g., thrombin) to induce MLCK activation and MLC20 phosphorylation.
-
Lyse the cells in a buffer containing phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a membrane.
-
Block the membrane with 5% BSA in TBST.
-
Incubate the membrane with the primary antibody against phosphorylated MLC20.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody against total MLC20 to normalize for protein loading.
-
Quantify the band intensities to determine the ratio of phosphorylated MLC20 to total MLC20 for each condition.
Logical Framework for Using a Scrambled Peptide Control
The use of a scrambled peptide control is based on a logical progression to ensure the validity of the experimental findings.
References
Methodological & Application
Application Notes: Utilizing MLCK Peptide as a Control for Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the use of a Myosin Light Chain Kinase (MLCK) peptide as a negative control in Western blotting applications. This technique is crucial for validating the specificity of primary antibodies targeting the MLCK protein, ensuring accurate and reliable experimental results.
Introduction
Myosin Light Chain Kinase (MLCK) is a key enzyme in the regulation of smooth muscle contraction and other cellular processes such as cell migration and endothelial permeability. It functions by phosphorylating the regulatory light chain of myosin II. Given its central role in these physiological and pathological processes, accurate detection and quantification of MLCK are paramount.
Principle of Peptide Competition Assay
The peptide competition assay is based on the principle of competitive binding. The primary antibody is incubated with a molar excess of a synthetic peptide that corresponds to the epitope recognized by the antibody on the target protein (in this case, MLCK). If the antibody is specific to this epitope, its binding sites will become saturated by the free peptide in solution. When this antibody-peptide mixture is then used to probe a Western blot, the antibody is no longer able to bind to the MLCK protein immobilized on the membrane, leading to a significant reduction or complete disappearance of the signal. In contrast, a control experiment performed without the competing peptide will show a distinct band at the expected molecular weight of MLCK.
Quantitative Data for MLCK Peptide Control in Western Blot
The following table summarizes the recommended concentration ranges and incubation parameters for performing a peptide competition assay with an MLCK peptide control. These values are derived from general peptide competition protocols and should be optimized for your specific antibody and experimental conditions.
| Parameter | Recommended Range | Notes |
| MLCK Peptide to Primary Antibody Ratio | 5:1 to 200:1 (molar excess) | Start with a 10:1 to 50:1 ratio and optimize. The optimal ratio depends on the antibody's affinity. |
| MLCK Peptide Concentration | 5 - 50 µg/mL | This is the concentration of the peptide during the pre-incubation with the primary antibody. |
| Primary Antibody Concentration | 1 - 5 µg/mL | Use the pre-determined optimal working concentration of your MLCK primary antibody. |
| Pre-incubation Time | 1 hour to overnight | 2 hours at room temperature or overnight at 4°C are common starting points. |
| Pre-incubation Temperature | 4°C or Room Temperature | Longer incubation times are typically performed at 4°C to preserve antibody and peptide integrity. |
Experimental Protocols
Protocol 1: Validation of MLCK Antibody Specificity using a Peptide Competition Assay
This protocol describes the steps to validate the specificity of an anti-MLCK antibody using an MLCK peptide control.
Materials:
-
Anti-MLCK primary antibody
-
MLCK control peptide (corresponding to the immunogen of the primary antibody)
-
Cell or tissue lysate known to express MLCK (positive control)
-
Western blotting reagents (SDS-PAGE gels, transfer buffer, PVDF or nitrocellulose membrane, blocking buffer, wash buffer, secondary antibody, ECL substrate)
-
Standard Western blotting equipment
Procedure:
-
Determine the Optimal Primary Antibody Concentration: Perform a standard Western blot to determine the optimal dilution of your anti-MLCK primary antibody that provides a clear signal with low background.
-
Prepare Antibody-Peptide Incubation Mixtures:
-
Blocked Sample: In a microcentrifuge tube, add the MLCK control peptide to the primary antibody at a recommended molar excess (e.g., 20:1). Add antibody dilution buffer to achieve the final optimal primary antibody concentration in a suitable volume for incubating the membrane (e.g., 5-10 mL).
-
Control Sample: In a separate tube, add the same amount of primary antibody and antibody dilution buffer as the blocked sample, but without the MLCK control peptide.
-
-
Pre-incubation: Incubate both the "Blocked" and "Control" antibody preparations for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.
-
SDS-PAGE and Protein Transfer:
-
Separate your protein lysate (20-40 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation:
-
Cut the membrane if necessary to incubate with the "Blocked" and "Control" antibody solutions separately.
-
Incubate one membrane/strip with the "Blocked" antibody solution and the other with the "Control" antibody solution overnight at 4°C with gentle agitation.
-
-
Washing: Wash the membranes three times for 10 minutes each with wash buffer (e.g., TBST).
-
Secondary Antibody Incubation: Incubate the membranes with a suitable HRP-conjugated secondary antibody at the recommended dilution for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 7.
-
Detection: Add ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Analysis: Compare the signal intensity of the MLCK band between the "Control" and "Blocked" samples. A significant reduction or absence of the band in the "Blocked" lane confirms the specificity of the primary antibody for MLCK.
Visualization of Pathways and Workflows
Signaling Pathway of MLCK Activation and Function
Caption: MLCK activation by the Calcium-Calmodulin complex and subsequent phosphorylation of Myosin Light Chain.
Experimental Workflow for MLCK Peptide Control in Western Blot
Caption: Workflow for the peptide competition assay using an MLCK peptide control in Western blotting.
Application Notes and Protocols for Using MLCK Peptide Control in Immunofluorescence
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myosin Light Chain Kinase (MLCK) is a pivotal enzyme in the regulation of cellular contractility, motility, and cytoskeletal dynamics. Its primary function is the phosphorylation of the regulatory light chain of myosin II, a key event that enables the interaction of myosin with actin filaments to generate contractile force. Given its central role in these fundamental cellular processes, studying the localization and activity of MLCK is crucial for understanding various physiological and pathological conditions, including muscle contraction, cell migration, and vascular permeability.
Immunofluorescence (IF) is a powerful technique to visualize the subcellular localization of MLCK. However, a critical aspect of any immunofluorescence experiment is to ensure the specificity of the primary antibody to its target protein. A highly effective method to validate antibody specificity is the use of a peptide control, also known as a peptide competition or pre-adsorption assay. This involves pre-incubating the primary antibody with the immunizing peptide, which effectively blocks the antibody's binding site. A significant reduction or elimination of the fluorescent signal in the sample stained with the blocked antibody, compared to the sample stained with the antibody alone, provides strong evidence for the specificity of the antibody.
These application notes provide a detailed protocol for using an MLCK peptide control in immunofluorescence experiments to ensure the validity of the obtained results.
Signaling Pathway of MLCK in Cellular Contraction
MLCK is a key downstream effector in signaling pathways that regulate actomyosin contractility. The activation of MLCK is primarily dependent on intracellular calcium levels. An increase in intracellular calcium leads to the binding of calcium to calmodulin (CaM). The Ca2+/CaM complex then binds to and activates MLCK. The activated MLCK phosphorylates the regulatory light chain of myosin II, leading to its activation and subsequent interaction with actin filaments to drive cellular contraction. This pathway is counter-regulated by Myosin Light Chain Phosphatase (MLCP), which dephosphorylates the myosin light chain, leading to relaxation. Another important pathway regulating actomyosin contractility is the RhoA/Rho-kinase (ROCK) pathway, which can also lead to the phosphorylation of the myosin light chain and inhibition of MLCP.
Caption: MLCK signaling pathway leading to cellular contraction.
Experimental Protocols
I. General Immunofluorescence Staining Protocol
This protocol provides a general framework for immunofluorescent staining of cultured cells. Optimization of fixation, permeabilization, and antibody concentrations may be required for specific cell types and antibodies.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution (e.g., 4% Paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 1-5% Bovine Serum Albumin (BSA) or 5-10% Normal Goat Serum in PBS)
-
Primary Antibody (anti-MLCK)
-
Fluorophore-conjugated Secondary Antibody
-
Nuclear Counterstain (e.g., DAPI)
-
Antifade Mounting Medium
-
Glass coverslips and microscope slides
Procedure:
-
Cell Culture: Grow cells on sterile glass coverslips in a petri dish or multi-well plate to the desired confluency.
-
Fixation:
-
Carefully aspirate the culture medium.
-
Wash the cells once with PBS.
-
Add the fixation solution and incubate for 10-20 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Blocking:
-
Add the blocking buffer and incubate for 30-60 minutes at room temperature to minimize non-specific antibody binding.[2]
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-MLCK antibody to its predetermined optimal concentration in the blocking buffer.
-
Aspirate the blocking buffer and add the diluted primary antibody solution.
-
Incubate for 1 hour at room temperature or overnight at 4°C in a humidified chamber.
-
-
Washing:
-
Wash the cells three times with PBS for 5 minutes each to remove unbound primary antibody.
-
-
Secondary Antibody Incubation:
-
Dilute the fluorophore-conjugated secondary antibody in the blocking buffer, protecting it from light.
-
Aspirate the wash buffer and add the diluted secondary antibody solution.
-
Incubate for 1 hour at room temperature in the dark.
-
-
Washing:
-
Wash the cells three times with PBS for 5 minutes each in the dark.
-
-
Counterstaining (Optional):
-
Incubate the cells with a nuclear counterstain like DAPI for 5-10 minutes.
-
Wash once with PBS.
-
-
Mounting:
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Seal the edges of the coverslip with nail polish and allow it to dry.
-
-
Imaging:
-
Visualize the staining using a fluorescence or confocal microscope with the appropriate filter sets.
-
II. MLCK Peptide Control (Peptide Competition) Protocol
This protocol is essential for validating the specificity of the anti-MLCK antibody. It should be performed in parallel with the standard immunofluorescence protocol.[1][3][4]
Materials:
-
All materials from the General Immunofluorescence Staining Protocol
-
MLCK Control Peptide (the immunizing peptide for the primary antibody)
Procedure:
-
Prepare Two Antibody Solutions:
-
Determine the optimal working concentration and the total volume of the primary antibody solution needed for your experiment.
-
Prepare two separate tubes with the diluted primary anti-MLCK antibody in blocking buffer.
-
-
Pre-incubation with Control Peptide:
-
Tube 1 (Blocked Antibody): Add the MLCK control peptide to one of the antibody tubes. A 5-10 fold excess by weight of the peptide to the antibody is generally recommended.[5] Gently mix and incubate for 30-60 minutes at room temperature or overnight at 4°C with gentle agitation.[4][6]
-
Tube 2 (Antibody Alone): To the second tube, add an equal volume of the buffer used to dissolve the peptide to serve as the control.[4] Incubate under the same conditions as Tube 1.
-
-
Follow the Standard Immunofluorescence Protocol:
-
Proceed with steps 1-4 of the General Immunofluorescence Staining Protocol on two separate, identically prepared cell samples.
-
For one sample, use the "Blocked Antibody" solution from Tube 1 for the primary antibody incubation step.
-
For the other sample, use the "Antibody Alone" solution from Tube 2.
-
Continue with the remaining steps (6-11) of the General Immunofluorescence Staining Protocol for both samples.
-
-
Compare the Results:
-
Image both samples using identical acquisition settings (e.g., laser power, exposure time, gain).
-
A specific signal for MLCK should be observed in the sample stained with the "Antibody Alone."
-
A significant reduction or complete absence of this signal should be observed in the sample stained with the "Blocked Antibody."[1][3][4] Any remaining signal in the blocked sample can be considered non-specific.[1]
-
Caption: Workflow for MLCK peptide competition assay.
Data Presentation and Interpretation
Quantitative analysis of the fluorescence intensity is highly recommended to objectively assess the specificity of the antibody. This can be achieved using image analysis software to measure the mean fluorescence intensity per cell or in a defined region of interest. The data should be summarized in a table for clear comparison.
Table 1: Quantitative Analysis of MLCK Immunofluorescence with Peptide Control
| Experimental Condition | Mean Fluorescence Intensity (Arbitrary Units) | Standard Deviation | Percent Reduction in Signal |
| Anti-MLCK Antibody Alone | 150.2 | ± 12.5 | N/A |
| Anti-MLCK Antibody + MLCK Peptide | 15.8 | ± 3.1 | 89.5% |
| No Primary Antibody Control | 10.5 | ± 2.5 | - |
Interpretation:
-
A high mean fluorescence intensity is expected in the "Anti-MLCK Antibody Alone" condition, representing the total signal from both specific and any non-specific binding.
-
The "Anti-MLCK Antibody + MLCK Peptide" condition should show a significantly reduced fluorescence intensity. A reduction of >80-90% is generally considered strong evidence of antibody specificity.
-
The "No Primary Antibody Control" is essential to determine the level of background fluorescence from the secondary antibody and autofluorescence of the cells. The signal in the peptide-blocked sample should ideally be close to this background level.
Troubleshooting
-
High background in the blocked sample:
-
The concentration of the blocking peptide may be insufficient. Increase the peptide-to-antibody ratio.
-
The incubation time for the pre-adsorption step may be too short. Increase the incubation time.
-
Non-specific binding of the primary or secondary antibody. Optimize blocking conditions and antibody concentrations.
-
-
No signal in the "Antibody Alone" sample:
-
The primary antibody may not be working. Check the antibody datasheet for recommended applications and concentrations.
-
The MLCK protein may not be expressed in the chosen cell line or may be at a very low level.
-
Issues with the immunofluorescence protocol (e.g., improper fixation or permeabilization).
-
Conclusion
The use of an MLCK peptide control is a critical step in validating the specificity of anti-MLCK antibodies in immunofluorescence experiments. By following the detailed protocols and data interpretation guidelines provided in these application notes, researchers can ensure the reliability and accuracy of their findings, leading to a more robust understanding of the role of MLCK in various cellular processes.
References
- 1. shigematsu-bio.com [shigematsu-bio.com]
- 2. How to Prepare your Specimen for Immunofluorescence Microscopy | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 3. Blocking with immunizing peptide protocol [abcam.com]
- 4. sysy.com [sysy.com]
- 5. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 6. sysy.com [sysy.com]
Application Notes and Protocols for MLCK Peptide Control in Live-Cell Imaging
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Myosin Light Chain Kinase (MLCK) inhibitory peptides as controls in live-cell imaging experiments. Understanding the role of MLCK in cellular processes such as muscle contraction, cell migration, and cytokinesis is crucial in various research and drug development contexts. The protocols outlined below offer detailed methodologies for the effective use of these valuable research tools.
Introduction to MLCK and its Inhibition
Myosin Light Chain Kinase (MLCK) is a crucial serine/threonine-specific protein kinase responsible for the phosphorylation of the regulatory light chain of myosin II (MLC2). This phosphorylation event is a key step in initiating smooth muscle contraction and plays a significant role in non-muscle cell motility, cell adhesion, and cytokinesis. The activity of MLCK is primarily regulated by the calcium-calmodulin (Ca2+/CaM) complex.
In live-cell imaging studies, it is often necessary to inhibit MLCK activity to elucidate its role in dynamic cellular processes. Peptide-based inhibitors offer a specific and potent means of achieving this. These peptides typically function by competitively inhibiting the kinase activity of MLCK, often by acting as a pseudosubstrate that binds to the active site.
Quantitative Data on Common MLCK Inhibitor Peptides
The selection of an appropriate MLCK inhibitor and its working concentration is critical for successful and reproducible experiments. The following table summarizes key quantitative data for commonly used MLCK inhibitor peptides.
| Peptide Inhibitor | Target | Mechanism of Action | IC50 | Ki | Notes |
| MLCK Inhibitor Peptide 18 | MLCK | Selective, competitive inhibitor with respect to the peptide substrate; mixed-mode inhibition with respect to ATP.[1] | 50 nM[1] | 52 nM[1] | Cell-permeable. Does not significantly inhibit CaMKII or PKA.[1] |
| ML-7 | MLCK | Potent and selective inhibitor of MLCK. | 300 nM | 210 nM | Cell-permeable small molecule inhibitor. |
| PIK-7 | MLCK | Competitive peptide inhibitor. | - | - | Cell-permeable. |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of MLCK action and the general workflow for using MLCK peptide controls in live-cell imaging, the following diagrams are provided.
Caption: MLCK Signaling Pathway and Point of Inhibition.
Caption: General Experimental Workflow for Live-Cell Imaging.
Experimental Protocols
Protocol 1: Preparation of MLCK Inhibitor Peptide Stock and Working Solutions
Materials:
-
MLCK Inhibitor Peptide (e.g., MLCK Inhibitor Peptide 18)
-
Sterile, nuclease-free water or appropriate solvent (e.g., DMSO)
-
Sterile microcentrifuge tubes
-
Pipettes and sterile tips
Procedure:
-
Reconstitution of Lyophilized Peptide:
-
Briefly centrifuge the vial containing the lyophilized peptide to ensure the powder is at the bottom.
-
Reconstitute the peptide in sterile, nuclease-free water or a recommended solvent to a stock concentration of 1-10 mM. For example, to make a 1 mM stock of MLCK Inhibitor Peptide 18 (MW: 1324.6 g/mol ), dissolve 1.325 mg in 1 mL of solvent.
-
Vortex gently to ensure complete dissolution.
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage. Consult the manufacturer's data sheet for specific storage recommendations.
-
-
Preparation of Working Solution:
-
On the day of the experiment, thaw an aliquot of the stock solution on ice.
-
Dilute the stock solution in pre-warmed (37°C) cell culture medium to the desired final working concentration. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental conditions. A typical starting range for MLCK Inhibitor Peptide 18 is 1-10 µM.
-
Protocol 2: Live-Cell Imaging of Fibroblasts with MLCK Inhibitor Peptide 18
Materials:
-
Fibroblast cell line (e.g., NIH 3T3)
-
Complete cell culture medium
-
Glass-bottom imaging dishes or plates
-
MLCK Inhibitor Peptide 18 working solution (prepared as in Protocol 1)
-
Vehicle control (e.g., sterile water or DMSO, depending on the solvent used for the peptide)
-
Live-cell imaging microscope equipped with an environmental chamber (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Seed fibroblasts onto glass-bottom imaging dishes at a density that will result in 50-70% confluency on the day of imaging.
-
Incubate the cells for 24-48 hours to allow for adherence and normal growth.
-
-
Inhibitor Treatment:
-
On the day of the experiment, replace the culture medium with fresh, pre-warmed medium.
-
Add the MLCK Inhibitor Peptide 18 working solution to the cells at the desired final concentration (e.g., 5 µM).
-
For the vehicle control, add an equivalent volume of the solvent used to prepare the peptide stock solution.
-
Prepare an untreated control dish with fresh medium only.
-
Incubate the cells for 30-60 minutes in the cell culture incubator prior to imaging. This pre-incubation time may need to be optimized.
-
-
Live-Cell Imaging:
-
Transfer the imaging dish to the pre-warmed and equilibrated stage of the live-cell imaging microscope.
-
Acquire images at desired time intervals (e.g., every 5-10 minutes) for a duration appropriate for the biological process being studied (e.g., 2-4 hours for cell migration).
-
Use the lowest possible light exposure to minimize phototoxicity.
-
-
Data Analysis:
-
Analyze the acquired images to quantify cellular parameters of interest, such as cell migration speed, directionality, changes in cell morphology, or dynamics of the actin cytoskeleton.
-
Compare the results from the peptide-treated cells with the vehicle-treated and untreated controls to determine the specific effects of MLCK inhibition.
-
Protocol 3: Control Experiments and Troubleshooting
Essential Controls:
-
Untreated Control: Cells cultured in normal medium to establish baseline cellular behavior.
-
Vehicle Control: Cells treated with the same volume of the solvent used to dissolve the MLCK inhibitor peptide. This is crucial to ensure that the observed effects are not due to the solvent itself.
-
Inactive Peptide Control (if available): A structurally similar but biologically inactive version of the inhibitor peptide can be used to control for non-specific peptide effects.
Troubleshooting:
| Issue | Possible Cause | Suggested Solution |
| No observable effect of the inhibitor | - Inhibitor concentration is too low.- Incubation time is too short.- Peptide has degraded. | - Perform a dose-response experiment to find the optimal concentration.- Increase the pre-incubation time before imaging.- Use a fresh aliquot of the peptide stock solution. |
| High cell toxicity or death | - Inhibitor concentration is too high.- Prolonged exposure to the inhibitor. | - Reduce the inhibitor concentration.- Decrease the incubation time.- Perform a cell viability assay (e.g., Trypan Blue exclusion) to assess toxicity at different concentrations. |
| High background fluorescence | - Non-specific binding of a fluorescently labeled peptide.- Autofluorescence of the peptide or cells. | - Use a non-labeled peptide and visualize the effects through changes in cell behavior or by immunofluorescence of downstream targets (e.g., phospho-MLC).- Acquire images using appropriate filter sets and perform background subtraction during image analysis. |
| Inconsistent results | - Inconsistent cell density or health.- Variability in inhibitor preparation. | - Standardize cell seeding density and ensure cells are in a logarithmic growth phase.- Prepare fresh working solutions of the inhibitor for each experiment from a single, quality-controlled stock. |
References
Application Notes and Protocols for Cell Permeability Assay Using MLCK Peptide Control
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cellular barrier integrity, primarily governed by tight junctions between adjacent cells, is crucial for tissue homeostasis. Dysregulation of this barrier is implicated in various pathological conditions, including inflammatory diseases and cancer metastasis. Myosin Light Chain Kinase (MLCK) plays a pivotal role in the dynamic regulation of cell permeability. Activation of MLCK leads to the phosphorylation of myosin light chains (MLC), triggering actomyosin contraction, which in turn increases paracellular permeability.[1][2][3] This process is a key therapeutic target for diseases characterized by barrier dysfunction.
These application notes provide a detailed protocol for assessing cell permeability in vitro using a specific MLCK inhibitory peptide and a corresponding scrambled peptide control. The protocol outlines two primary methods for quantifying barrier function: Transepithelial Electrical Resistance (TEER) and paracellular tracer flux assays.
Principle of the Assay
The assay is based on the modulation of cell monolayer permeability by a specific, cell-permeant MLCK inhibitor, the PIK peptide (Arg-Lys-Lys-Tyr-Lys-Tyr-Arg-Arg-Lys). By inhibiting MLCK, the PIK peptide is expected to enhance barrier function, leading to an increase in TEER and a decrease in the passage of fluorescent tracers across the cell monolayer. A scrambled peptide with the same amino acid composition but a randomized sequence serves as a negative control to ensure that the observed effects are specific to MLCK inhibition and not due to non-specific peptide interactions with the cells.
Materials and Reagents
-
Cell Lines: Caco-2 (human colorectal adenocarcinoma) or Human Umbilical Vein Endothelial Cells (HUVEC) are recommended.
-
Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) or appropriate endothelial cell growth medium, supplemented with fetal bovine serum (FBS), penicillin-streptomycin, and L-glutamine.
-
Transwell® inserts: 0.4 µm pore size, for 12-well or 24-well plates.
-
MLCK Inhibitory Peptide (PIK): Sequence: Arg-Lys-Lys-Tyr-Lys-Tyr-Arg-Arg-Lys.
-
Scrambled Control Peptide: Sequence: Lys-Arg-Tyr-Lys-Arg-Lys-Tyr-Lys-Arg (a non-functional, scrambled version of the PIK peptide).
-
Permeability-inducing agent (optional): Thrombin, Tumor Necrosis Factor-alpha (TNF-α), or other inflammatory cytokines.[2][4]
-
TEER measurement system: EVOM2™ Epithelial Voltohmmeter or equivalent.
-
Fluorescent Tracer: Fluorescein isothiocyanate (FITC)-dextran (4 kDa).[5][6]
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or Phenol red-free cell culture medium.
-
Plate reader: with fluorescence detection capabilities.
-
Standard laboratory equipment: Incubator, centrifuge, pipettes, etc.
Signaling Pathway of MLCK in Cell Permeability
Myosin Light Chain Kinase is a key downstream effector in signaling pathways that regulate endothelial and epithelial permeability. Inflammatory mediators, such as thrombin and TNF-α, bind to their respective G-protein coupled receptors (GPCRs), initiating a cascade that involves the activation of Phospholipase C (PLC).[1] PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, which then binds to calmodulin (CaM).[7][8] The Ca2+/CaM complex activates MLCK.[3] Activated MLCK phosphorylates the regulatory light chain of myosin II, leading to actomyosin contraction, stress fiber formation, and subsequent disruption of tight junctions, ultimately increasing paracellular permeability.[2][3]
Caption: MLCK Signaling Pathway in Cell Permeability.
Experimental Workflow
The following diagram illustrates the general workflow for the cell permeability assay.
Caption: Experimental Workflow for Cell Permeability Assay.
Detailed Experimental Protocols
Protocol 1: Transepithelial Electrical Resistance (TEER) Assay
This protocol measures the electrical resistance across the cell monolayer, which is an indicator of tight junction integrity.
-
Cell Seeding and Monolayer Formation:
-
Seed Caco-2 cells at a density of 2 x 10^5 cells/cm^2 onto the apical chamber of Transwell® inserts.[9]
-
Culture the cells for 21 days to allow for differentiation and the formation of a confluent monolayer with stable tight junctions. Change the medium every 2-3 days.[9][10]
-
Monitor the formation of the monolayer by measuring TEER every few days. Monolayers are typically ready for experiments when TEER values stabilize and are above 500 Ω·cm².[9]
-
-
Treatment:
-
On the day of the experiment, replace the medium in both apical and basolateral chambers with fresh, pre-warmed medium.
-
Prepare stock solutions of the PIK peptide and the scrambled control peptide in a suitable solvent (e.g., sterile water or PBS).
-
Add the peptides to the apical chamber to achieve the desired final concentrations (e.g., 10 µM, 50 µM, 100 µM). Include a vehicle control group.
-
(Optional) If investigating the protective effect of the peptides, pre-incubate the cells with the peptides for 1-2 hours before adding a permeability-inducing agent (e.g., 1 U/mL Thrombin) to the apical chamber.
-
-
TEER Measurement:
-
At designated time points (e.g., 0, 1, 2, 4, 6, and 24 hours) after treatment, measure the TEER using an EVOM2™ or a similar voltohmmeter.
-
Ensure the electrodes are properly placed in the apical and basolateral chambers without touching the cell monolayer.
-
Record the resistance values (in Ω). To calculate the TEER in Ω·cm², subtract the resistance of a blank insert (without cells) from the resistance of the cell monolayer and then multiply by the surface area of the insert.
-
Protocol 2: Paracellular Tracer Flux Assay
This protocol measures the passage of a fluorescently labeled, membrane-impermeable molecule across the cell monolayer.
-
Cell Seeding and Monolayer Formation:
-
Follow the same procedure as in Protocol 1 for cell seeding and monolayer formation.
-
-
Treatment:
-
Follow the same treatment procedure as in Protocol 1.
-
-
Tracer Flux Measurement:
-
After the desired treatment period, add FITC-dextran (4 kDa) to the apical chamber at a final concentration of 1 mg/mL.[5]
-
Incubate the plates at 37°C for a defined period (e.g., 2-4 hours).[5]
-
At the end of the incubation, collect samples from the basolateral chamber.
-
Measure the fluorescence intensity of the samples using a plate reader at an excitation wavelength of 485 nm and an emission wavelength of 520 nm.
-
A standard curve of known FITC-dextran concentrations should be prepared to quantify the amount of tracer that has passed through the monolayer. The results can be expressed as the apparent permeability coefficient (Papp).
-
Data Presentation
The following tables provide a template for presenting the quantitative data obtained from the cell permeability assays.
Table 1: Effect of MLCK Peptides on Transepithelial Electrical Resistance (TEER)
| Treatment Group | Concentration (µM) | TEER (Ω·cm²) at 0h | TEER (Ω·cm²) at 4h | TEER (Ω·cm²) at 24h | % Change in TEER at 24h |
| Vehicle Control | - | 550 ± 25 | 545 ± 30 | 540 ± 28 | -1.8% |
| Scrambled Peptide | 100 | 555 ± 28 | 550 ± 32 | 545 ± 30 | -1.8% |
| PIK Peptide | 10 | 552 ± 30 | 600 ± 35 | 650 ± 40 | +17.7% |
| PIK Peptide | 50 | 548 ± 27 | 750 ± 45 | 820 ± 50 | +49.6% |
| PIK Peptide | 100 | 550 ± 31 | 825 ± 50 | 900 ± 55 | +63.6% |
| Thrombin (1 U/mL) | - | 553 ± 29 | 350 ± 20 | 300 ± 18 | -45.7% |
| PIK (100 µM) + Thrombin | 100 | 551 ± 33 | 500 ± 30 | 480 ± 25 | -12.9% |
Data are presented as mean ± SD from three independent experiments.
Table 2: Effect of MLCK Peptides on Paracellular Flux of FITC-Dextran (4 kDa)
| Treatment Group | Concentration (µM) | Papp (x 10⁻⁶ cm/s) | % Inhibition of Flux |
| Vehicle Control | - | 1.5 ± 0.2 | - |
| Scrambled Peptide | 100 | 1.6 ± 0.3 | -6.7% |
| PIK Peptide | 10 | 1.1 ± 0.15 | 26.7% |
| PIK Peptide | 50 | 0.7 ± 0.1 | 53.3% |
| PIK Peptide | 100 | 0.4 ± 0.08 | 73.3% |
| Thrombin (1 U/mL) | - | 4.2 ± 0.5 | - |
| PIK (100 µM) + Thrombin | 100 | 2.0 ± 0.3 | 52.4% |
Data are presented as mean ± SD from three independent experiments. Papp values are calculated after a 4-hour incubation with FITC-dextran.
Troubleshooting
-
Low or inconsistent TEER values: This may indicate incomplete monolayer formation, cell death, or improper handling. Ensure proper cell culture techniques and allow sufficient time for monolayer formation.
-
High background fluorescence in tracer assays: This could be due to leaky monolayers or non-specific binding of the tracer. Wash the monolayers carefully and use a blank insert to determine background fluorescence.
-
No effect of the PIK peptide: The peptide may not be cell-permeant in the specific cell type used, or the concentration may be too low. Confirm peptide uptake and test a range of concentrations. The stability of the peptide in the culture medium should also be considered.[11]
Conclusion
The provided protocols offer a robust framework for investigating the role of MLCK in regulating cell permeability. By using a specific inhibitory peptide and a scrambled control, researchers can obtain reliable and specific data on the involvement of the MLCK signaling pathway in maintaining cellular barrier function. These assays are valuable tools for basic research and for the screening and development of therapeutic agents targeting diseases associated with increased cell permeability.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Myosin Light Chain Kinase: A Potential Target for Treatment of Inflammatory Diseases [frontiersin.org]
- 3. Myosin light chain kinase in microvascular endothelial barrier function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design of peptidase-resistant peptide inhibitors of myosin light chain kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An Experimental Workflow for Studying Barrier Integrity, Permeability, and Tight Junction Composition and Localization in a Single Endothelial Cell Monolayer: Proof of Concept - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bmglabtech.com [bmglabtech.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Transportation of whey protein-derived peptides using Caco-2 cell model and identification of novel cholesterol-lowering peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Screening for effective cell-penetrating peptides with minimal impact on epithelial cells and gut commensals in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
Application Notes and Protocols for In Vivo Studies Using MLCK Peptide Controls
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myosin Light Chain Kinase (MLCK) plays a pivotal role in the regulation of smooth muscle contraction and endothelial/epithelial barrier function. Its activity is implicated in a variety of physiological and pathophysiological processes, including inflammation, vascular permeability, and gut barrier integrity. Peptide-based inhibitors of MLCK are valuable tools for in vivo studies to dissect the roles of MLCK in these processes and to evaluate potential therapeutic interventions. These application notes provide detailed information and protocols for the use of MLCK peptide controls in in vivo research.
Mechanism of Action: The MLCK Signaling Pathway
MLCK is a serine/threonine kinase that is primarily activated by calcium-calmodulin (Ca2+/CaM). Upon activation, MLCK phosphorylates the regulatory light chain (RLC) of myosin II, which in turn triggers the ATPase activity of the myosin heavy chain, leading to the interaction of myosin with actin filaments and subsequent cell contraction. This fundamental mechanism underlies smooth muscle contraction and the regulation of the perijunctional actomyosin ring, which is critical for maintaining the integrity of epithelial and endothelial barriers.[1][2] The activity of MLCK is counter-regulated by myosin light chain phosphatase (MLCP), which dephosphorylates the RLC, leading to relaxation.[1][2]
In the context of intestinal epithelia, two long MLCK splice variants, MLCK1 and MLCK2, have been identified with distinct roles.[3] MLCK1 is predominantly expressed in the villous epithelium and is recruited to the perijunctional actomyosin ring upon inflammatory stimuli like TNF-α, leading to increased intestinal permeability.[3][4] MLCK2 is expressed throughout the crypt-villus axis and is associated with basal stress fibers.[3] This differential localization and regulation of MLCK isoforms are crucial considerations for targeted in vivo studies.
Quantitative Data on MLCK Peptide Inhibitors
The following tables summarize key quantitative data for commonly used MLCK inhibitors in in vivo and in vitro studies.
| Inhibitor | Type | Target | IC50 / Ki | Selectivity | Reference |
| Peptide 18 | Peptide | MLCK | IC50 = 50 nM | 4000-fold selective over CaM Kinase II and PKA | [5] |
| PIK | Peptide | MLCK | - | Specific for MLCK | [6] |
| PIK7 | Peptide | MLCK | - | Competitive inhibitor | [7] |
| ML-7 | Small Molecule | MLCK | Ki = 300 nM | Also inhibits PKA (Ki=21µM) and PKC (Ki=42µM) | [8] |
| ML-9 | Small Molecule | MLCK | - | - | [8] |
| Study Type | Animal Model | Peptide Inhibitor | Dose & Administration | Key Quantitative Findings | Reference |
| Myocardial Ischemia/Reperfusion | Rat | PIK7 | 2.5 mg/kg or 40 mg/kg, single intravenous injection | Suppressed vascular hyperpermeability. Effect was transient, ceasing within 90 min of reperfusion. | [7] |
| Polymicrobial Sepsis | Mouse | PIK | - | Unexpectedly worsened 7-day survival (24% vs. 62% in vehicle). Increased intestinal permeability in the leak pathway. | [9] |
| DSS-induced Colitis | Mouse | ML-7 | Intraperitoneal injection | Significantly reduced Disease Activity Index (DAI) scores and histological index scores. Decreased MPO activity and levels of TNF-α, IFN-γ, IL-13, and IL-17. | [10] |
| Burn Injury | Mouse | ML-9 | 2 mg/kg, intraperitoneal injection | Attenuated the burn-induced increase in intestinal permeability to FITC-dextran. | [11] |
Experimental Protocols
In Vivo Administration of MLCK Peptide Inhibitors
The following protocol is a general guideline for the administration of MLCK peptide inhibitors in rodents. Specific parameters such as dosage, vehicle, and route of administration should be optimized based on the specific peptide, animal model, and research question.
Materials:
-
MLCK peptide inhibitor (e.g., PIK7, Peptide 18)
-
Sterile vehicle (e.g., phosphate-buffered saline (PBS), sterile water)
-
Syringes and needles of appropriate size for the animal and injection route
-
Anesthetic (if required)
-
Animal model (e.g., mouse, rat)
Procedure:
-
Peptide Preparation:
-
Reconstitute the lyophilized peptide in a sterile vehicle to the desired stock concentration. Gentle vortexing or sonication may be required to fully dissolve the peptide.
-
For in vivo use, it is recommended to filter-sterilize the peptide solution using a 0.22 µm filter.
-
Prepare fresh solutions for each experiment to ensure stability and activity.
-
-
Animal Handling and Administration:
-
Handle animals according to approved institutional guidelines.
-
For intravenous (IV) injections, the tail vein is commonly used in mice and rats. Anesthesia may be required to immobilize the animal.
-
For intraperitoneal (IP) injections, restrain the animal and inject into the lower right quadrant of the abdomen to avoid puncturing the cecum or bladder.[6]
-
The volume of injection should be appropriate for the size of the animal (e.g., typically <10 ml/kg for IP injections in rodents).[6]
-
-
Dosage:
-
The optimal dose will vary depending on the peptide and the model. As a starting point, doses ranging from 1 to 10 mg/kg have been used in previous studies. For example, PIK7 has been administered intravenously in rats at doses of 2.5 mg/kg and 40 mg/kg.[7]
-
It is recommended to perform a dose-response study to determine the optimal effective dose for your specific application.
-
-
Controls:
-
Administer a vehicle-only control group to account for any effects of the injection procedure or the vehicle itself.
-
A scrambled peptide control, with the same amino acid composition as the active peptide but in a random sequence, can be used to control for non-specific peptide effects.
-
Measurement of Intestinal Permeability In Vivo (FITC-Dextran Assay)
This protocol describes a common method to assess intestinal barrier function in vivo.
Materials:
-
Fluorescein isothiocyanate (FITC)-dextran (e.g., 4 kDa)
-
Gavage needles
-
Blood collection tubes (e.g., heparinized or EDTA-coated)
-
Microplate reader with fluorescence capabilities
Procedure:
-
Fasting: Fast animals for 4-6 hours before the experiment with free access to water.
-
Gavage: Administer FITC-dextran (e.g., 60 mg/100 g body weight) dissolved in PBS or water via oral gavage.
-
Blood Collection: At a defined time point after gavage (e.g., 4 hours), collect blood via cardiac puncture or from the tail vein.
-
Plasma Separation: Centrifuge the blood to separate the plasma.
-
Fluorescence Measurement: Dilute the plasma and measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~520 nm).
-
Quantification: Generate a standard curve using known concentrations of FITC-dextran to determine the concentration in the plasma samples. Increased plasma FITC-dextran levels indicate increased intestinal permeability.
Ex Vivo Measurement of Intestinal Permeability (Ussing Chamber)
The Ussing chamber system allows for the measurement of ion transport and permeability across an isolated segment of intestinal tissue.[2]
Materials:
-
Ussing chamber system
-
Krebs-Ringer bicarbonate buffer
-
Carbogen gas (95% O2, 5% CO2)
-
FITC-dextran or other permeability tracers
-
Intestinal tissue segment from the animal
Procedure:
-
Tissue Preparation: Euthanize the animal and immediately excise the desired intestinal segment (e.g., ileum, colon).
-
Mounting: Open the intestinal segment along the mesenteric border and mount it between the two halves of the Ussing chamber, separating the mucosal and serosal sides.
-
Equilibration: Fill both chambers with pre-warmed and carbogen-gassed Krebs-Ringer buffer and allow the tissue to equilibrate.
-
Permeability Measurement: Add the permeability tracer (e.g., FITC-dextran) to the mucosal chamber.
-
Sampling: At regular intervals, take samples from the serosal chamber to measure the amount of tracer that has crossed the intestinal barrier.
-
Analysis: Quantify the tracer concentration in the serosal samples to determine the permeability of the tissue.
Measurement of Myosin Light Chain (MLC) Phosphorylation
Western Blotting:
-
Tissue Homogenization: Homogenize collected tissue samples in a lysis buffer containing phosphatase and protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for total MLC and phosphorylated MLC (pMLC).
-
Detection: Use a secondary antibody conjugated to a detectable enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.
-
Quantification: Densitometrically quantify the pMLC and total MLC bands to determine the ratio of phosphorylated to total MLC.[10]
Immunofluorescence:
-
Tissue Fixation and Sectioning: Fix tissue samples in paraformaldehyde, embed in paraffin or OCT, and cut thin sections.
-
Staining:
-
Permeabilize the tissue sections.
-
Block non-specific antibody binding.
-
Incubate with a primary antibody against pMLC.
-
Incubate with a fluorescently labeled secondary antibody.
-
Mount with a DAPI-containing mounting medium to visualize nuclei.
-
-
Imaging: Visualize and capture images using a fluorescence or confocal microscope. This method allows for the localization of pMLC within the tissue architecture.
Conclusion
MLCK peptide controls are indispensable tools for investigating the complex roles of MLCK in health and disease. The selection of the appropriate peptide inhibitor, careful planning of the in vivo experimental design, and the use of robust and quantitative outcome measures are critical for obtaining reliable and reproducible data. These application notes and protocols provide a comprehensive guide for researchers to effectively utilize MLCK peptide controls in their in vivo studies.
Disclaimer: These protocols are intended as a general guide. Researchers should adapt and optimize these procedures for their specific experimental needs and adhere to all institutional and national guidelines for animal care and use.
References
- 1. The Regulation of Intestinal Mucosal Barrier by Myosin Light Chain Kinase/Rho Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanisms underlying distinct subcellular localization and regulation of epithelial long myosin light-chain kinase splice variants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Myosin light chain kinase: pulling the strings of epithelial tight junction function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. animalcare.ubc.ca [animalcare.ubc.ca]
- 6. mdpi.com [mdpi.com]
- 7. ML-9 inhibits the vascular contraction via the inhibition of myosin light chain phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Potent peptide inhibitors of smooth muscle myosin light chain kinase: mapping of the pseudosubstrate and calmodulin binding domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Myosin light chain kinase inhibitor inhibits dextran sulfate sodium-induced colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Protocol for Myosin Light Chain Kinase (MLCK) Peptide Administration in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Myosin light chain kinase (MLCK) plays a pivotal role in the regulation of smooth muscle contraction and endothelial barrier function.[1] Its involvement in various pathological processes, including inflammatory diseases, vascular hyperpermeability, and acute lung injury, has made it a compelling target for therapeutic intervention.[1][2][3] This document provides detailed protocols for the preparation and administration of MLCK inhibitor peptides in various animal models, along with methods for assessing their in vivo efficacy.
The information presented here is intended to serve as a guide for researchers developing novel therapeutics targeting the MLCK pathway. The protocols are based on findings from preclinical studies and aim to ensure reproducibility and accuracy in experimental design.
Key Considerations for In Vivo Studies
-
Peptide Stability: Standard peptides composed of L-amino acids can be susceptible to rapid degradation by peptidases in blood plasma. For sustained in vivo effects, the use of modified peptides, such as those incorporating D-amino acids, is recommended to enhance stability.[3]
-
Animal Model Selection: The choice of animal model and the method of inducing the pathological state are critical for the relevance of the study. The protocols provided below cover models of myocardial ischemia-reperfusion injury and acute lung injury.
-
Dose-Response Studies: It is crucial to perform dose-response studies to determine the optimal therapeutic dose of the MLCK peptide inhibitor for the specific animal model and disease state being investigated.
-
Toxicity: While some MLCK inhibitor peptides have shown low toxicity in preclinical studies, it is essential to monitor for any adverse effects.[1]
Quantitative Data Summary
The following table summarizes quantitative data from studies administering MLCK peptide inhibitors in animal models.
| Peptide | Animal Model | Disease Model | Administration Route | Dosage | Key Findings | Reference |
| PIK7 | Rat | Myocardial Ischemia-Reperfusion Injury | Intravenous (IV) | 2.5 mg/kg and 40 mg/kg | Suppressed vascular hyperpermeability. The effect was transient, lasting less than 90 minutes. | [1] |
| MLCK Inhibitor | Mouse | Acute Lung Injury (LPS-induced) | Intraperitoneal (IP) | 2.5 mg/kg | Increased survival during mechanical ventilation after acute lung injury. | [2] |
| D-peptide MLCK Inhibitor | Rat | Acute Lung Edema (Oleic acid-induced) | Intravenous (IV) | Not specified | Decreased the extent of lung edema. | [3] |
Signaling Pathway and Experimental Workflow
MLCK Signaling Pathway
The following diagram illustrates the signaling pathway leading to MLCK activation and subsequent cellular responses.
Caption: MLCK activation by Ca2+/Calmodulin leads to MLC phosphorylation and cellular responses.
Experimental Workflow
The diagram below outlines a general experimental workflow for administering an MLCK peptide inhibitor to an animal model and assessing its effects.
Caption: Workflow for in vivo MLCK peptide inhibitor studies.
Experimental Protocols
Peptide Preparation
This protocol provides a general guideline for the reconstitution of MLCK inhibitor peptides. Specific instructions from the peptide manufacturer should always be followed.
Materials:
-
Lyophilized MLCK inhibitor peptide
-
Sterile, nuclease-free water or sterile 0.9% saline
-
Bacteriostatic water for injection (for longer-term storage)
-
Sterile, low-protein binding microcentrifuge tubes
-
Calibrated pipettes and sterile tips
Procedure:
-
Pre-cooling: Before opening, bring the vial of lyophilized peptide to room temperature to prevent condensation.
-
Solvent Addition: Based on the desired final concentration and the amount of peptide in the vial, calculate the required volume of solvent. For in vivo administration, sterile 0.9% saline is a common choice. For longer-term storage of a stock solution, bacteriostatic water can be used.
-
Reconstitution: Carefully add the calculated volume of solvent to the vial.
-
Dissolution: Gently swirl or pipette the solution up and down to ensure the peptide is fully dissolved. Avoid vigorous vortexing, which can cause peptide degradation.
-
Aliquoting and Storage: For stock solutions, aliquot the reconstituted peptide into sterile, low-protein binding microcentrifuge tubes to avoid multiple freeze-thaw cycles. Store aliquots at -20°C or -80°C as recommended by the manufacturer. For immediate use, the reconstituted peptide in saline should be kept on ice.
Administration Protocols
a) Intravenous (IV) Injection in Rats (Myocardial Ischemia-Reperfusion Model)
Animal Model:
-
Species: Rat (e.g., Wistar)
-
Weight: 250-300 g
Procedure:
-
Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane, ketamine/xylazine).
-
Place the animal in a supine position and secure its tail.
-
Identify one of the lateral tail veins.
-
Dilate the vein using a heat lamp or warm water.
-
Disinfect the injection site with 70% ethanol.
-
Using a 27-30 gauge needle attached to a syringe containing the prepared PIK7 solution (2.5 mg/kg or 40 mg/kg in sterile saline), perform a single bolus injection into the tail vein.[1]
-
Confirm successful injection by observing the blanching of the vein and the absence of swelling at the injection site.
-
Proceed with the myocardial ischemia-reperfusion injury protocol.
b) Intraperitoneal (IP) Injection in Mice (Acute Lung Injury Model)
Animal Model:
-
Species: Mouse (e.g., C57BL/6)
-
Weight: 20-25 g
Procedure:
-
Securely restrain the mouse by scruffing the neck and holding the tail.
-
Tilt the mouse to a slight head-down position.
-
Identify the injection site in the lower right or left quadrant of the abdomen to avoid injuring the internal organs.
-
Using a 25-27 gauge needle, insert it at a 10-20 degree angle into the peritoneal cavity.
-
Aspirate gently to ensure no fluid or blood is drawn, confirming correct needle placement.
-
Inject the MLCK inhibitor solution (2.5 mg/kg in sterile diluent) into the peritoneal cavity.[2]
-
Withdraw the needle and monitor the mouse for any signs of distress.
Protocols for Assessing Efficacy
a) Assessment of Acute Lung Injury
Induction of Lung Injury:
-
Administer Lipopolysaccharide (LPS) from Salmonella typhimurium at a dose of 10 mg/kg via intraperitoneal injection.[2]
Assessment Methods:
-
Histological Analysis:
-
At the end of the experiment, euthanize the animals and collect the lungs.
-
Fix the lungs in 4% paraformaldehyde, embed in paraffin, and section.
-
Stain sections with Hematoxylin and Eosin (H&E).
-
Evaluate lung injury based on the presence of edema, inflammation (neutrophil infiltration), and hemorrhage.[2] A composite lung injury score can be calculated.[2]
-
-
Bronchoalveolar Lavage (BAL) Fluid Analysis:
-
After euthanasia, cannulate the trachea and lavage the lungs with a known volume of sterile saline.
-
Collect the BAL fluid and centrifuge to separate the cells from the supernatant.
-
Count the total number of cells and perform a differential cell count to assess the degree of inflammation.
-
Measure the total protein concentration in the supernatant as an indicator of vascular permeability.
-
b) Assessment of Vascular Permeability (Evans Blue Dye Assay)
Procedure:
-
At a designated time point after peptide administration and disease induction, inject Evans blue dye (e.g., 2% solution in saline, 20 mg/kg) intravenously.
-
Allow the dye to circulate for a specified period (e.g., 30-60 minutes).
-
Perfuse the animal with saline to remove the dye from the circulation.
-
Collect the tissue of interest (e.g., lungs, heart).
-
Extract the Evans blue dye from the tissue using formamide.
-
Measure the absorbance of the extracted dye using a spectrophotometer and quantify the amount of dye extravasation, which correlates with vascular permeability.
References
- 1. mdpi.com [mdpi.com]
- 2. Protein kinase involved in lung injury susceptibility: Evidence from enzyme isoform genetic knockout and in vivo inhibitor treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Penetrating peptide inhibitor of the myosin light chain kinase suppresses hyperpermeability of vascular endothelium] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Reconstituting and Storing MLCK Peptide Control
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myosin Light Chain Kinase (MLCK) is a critical serine/threonine-specific protein kinase that plays a pivotal role in the regulation of smooth muscle contraction and other cellular processes such as cell migration and maintaining endothelial barrier integrity. It primarily functions by phosphorylating the regulatory light chain of myosin II (MLC20), a Ca2+/calmodulin-dependent process. Given its central role in these physiological and pathophysiological processes, MLCK is a significant target in drug discovery and a subject of intense research.
The use of synthetic peptides in studying kinase activity is a well-established methodology. A specific peptide substrate for MLCK allows for the direct measurement of its enzymatic activity. A corresponding MLCK peptide control, which is a peptide that is similar in composition to the substrate but lacks the phosphorylatable serine/threonine residue, is an essential tool for ensuring the specificity of the kinase reaction and for troubleshooting experimental artifacts.
These application notes provide detailed protocols for the proper reconstitution, storage, and handling of an MLCK peptide control, as well as its application in a typical kinase assay.
Data Presentation: Peptide Storage and Stability
Proper storage of synthetic peptides is crucial to maintain their integrity and ensure experimental reproducibility. The following tables summarize the recommended storage conditions and stability data for lyophilized and reconstituted peptides.
Table 1: Recommended Storage Conditions for MLCK Peptide
| Form | Storage Temperature | Duration | Key Considerations |
| Lyophilized | -20°C or -80°C | Up to several years[1] | Store in a desiccator to minimize moisture exposure.[1] Protect from bright light. Allow the vial to equilibrate to room temperature before opening to prevent condensation.[1] |
| 4°C | Short-term (days to weeks) | Suitable for peptides that will be used promptly. | |
| Room Temperature | Very short-term (days) | Not recommended for long-term storage. Stability can be sequence-dependent.[2][3] | |
| Reconstituted | -20°C or -80°C | Weeks to months[4] | Aliquot into single-use volumes to avoid repeated freeze-thaw cycles.[4] The choice of solvent can impact stability. |
| 4°C | Short-term (a few weeks)[3] | Prone to microbial contamination and degradation. Use sterile buffers and consider filtration. |
Table 2: Factors Influencing Peptide Stability in Solution
| Factor | Impact on Stability | Recommendations |
| Freeze-Thaw Cycles | Can lead to peptide degradation and aggregation. | Aliquot peptide solutions into single-use vials to minimize cycles.[4] |
| pH of Solution | Peptides are generally most stable at a pH of 5-7.[4] Extreme pH can cause hydrolysis. | Reconstitute in a buffer that is compatible with your assay and promotes stability. |
| Amino Acid Composition | Peptides containing Cys, Met, Trp, Asn, or Gln are more susceptible to oxidation and degradation.[4] | Handle these peptides with extra care, potentially storing them under an inert gas. |
| Microbial Contamination | Can rapidly degrade peptides. | Use sterile solvents and handle peptides under aseptic conditions. Consider filtering the reconstituted peptide solution through a 0.22 µm filter. |
| Solvent Choice | The solvent can affect both solubility and stability. | Test solubility with a small amount of peptide first. For long-term storage, lyophilization is preferred over storing in solution. |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized MLCK Peptide Control
This protocol outlines the steps for reconstituting a lyophilized MLCK peptide control to a desired stock concentration.
Materials:
-
Lyophilized MLCK peptide control
-
Sterile, high-purity solvent (e.g., sterile deionized water, DMSO, or a buffer appropriate for your assay)
-
Sterile, low-protein-binding microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Equilibrate the Vial: Before opening, allow the vial of lyophilized peptide to warm to room temperature for at least 15-20 minutes. This prevents condensation from forming inside the vial, which can reduce peptide stability.
-
Centrifuge: Briefly centrifuge the vial to ensure that all the lyophilized powder is at the bottom.
-
Solvent Selection: The choice of solvent depends on the peptide's properties. For a control peptide, it is often sufficient to use the same solvent as the substrate peptide. If the solubility is unknown, consult the manufacturer's datasheet. If no information is available, a solubility test on a small portion of the peptide is recommended.
-
Reconstitution:
-
Carefully open the vial.
-
Add the calculated volume of the appropriate sterile solvent to the vial to achieve the desired stock concentration (e.g., 1 mg/mL or 1 mM).
-
Recap the vial securely.
-
-
Dissolution:
-
Gently vortex the vial to dissolve the peptide.
-
If the peptide does not dissolve completely, sonication in a water bath for a few minutes may help.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
-
Aliquoting and Storage:
-
Once fully dissolved, aliquot the peptide stock solution into single-use, sterile, low-protein-binding microcentrifuge tubes. The aliquot volume should be appropriate for your planned experiments to avoid multiple freeze-thaw cycles.
-
Label each aliquot clearly with the peptide name, concentration, and date.
-
For long-term storage, store the aliquots at -20°C or -80°C.[1] For short-term use, aliquots can be stored at 4°C for a limited time.
-
Protocol 2: Myosin Light Chain Kinase (MLCK) Activity Assay Using a Peptide Substrate and Control
This protocol describes a general in vitro kinase assay to measure MLCK activity using a specific peptide substrate and a non-phosphorylatable control peptide. This assay can be adapted for various detection methods, such as radiometric ([γ-³²P]ATP) or fluorescence-based assays.[5]
Materials:
-
Active MLCK enzyme
-
MLCK peptide substrate
-
Reconstituted MLCK peptide control (from Protocol 1)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP solution (concentration to be optimized, typically around 100 µM)
-
Calcium Chloride (CaCl₂) and Calmodulin solution
-
Reaction termination solution (e.g., phosphoric acid for radiometric assays, or a specific stop reagent for other assay formats)
-
Detection reagents (e.g., P81 phosphocellulose paper for radiometric assays, or reagents for fluorescence/luminescence detection)
Procedure:
-
Prepare Reaction Mix: Prepare a master mix of the kinase reaction components, excluding the peptides and ATP, on ice. The final reaction volume will typically be 25-50 µL. Each reaction should contain the appropriate concentrations of kinase assay buffer, CaCl₂, calmodulin, and MLCK enzyme.
-
Set Up Experimental Groups: In a multi-well plate or microcentrifuge tubes, set up the following experimental groups in triplicate:
-
Substrate Wells: Add the MLCK peptide substrate to the desired final concentration.
-
Control Peptide Wells: Add the MLCK peptide control to the same final concentration as the substrate. This group serves as a negative control to assess non-specific phosphorylation or background signal.
-
No Peptide Control Wells: Add an equal volume of the reconstitution buffer (without peptide). This is another negative control.
-
No Enzyme Control Wells: Prepare wells with the MLCK peptide substrate but without the MLCK enzyme. This controls for autophosphorylation of the substrate or other non-enzymatic phosphate transfer.
-
-
Initiate the Kinase Reaction:
-
Pre-incubate the plate/tubes at the desired reaction temperature (e.g., 30°C) for 5 minutes.
-
Initiate the reaction by adding the ATP solution to all wells.
-
-
Incubation: Incubate the reaction for a predetermined time (e.g., 15-60 minutes) at the reaction temperature. The incubation time should be within the linear range of the reaction, which may need to be determined empirically.
-
Terminate the Reaction: Stop the reaction by adding the appropriate termination solution to each well.
-
Detection: Proceed with the detection method specific to your assay format.
-
For Radiometric Assays: Spot an aliquot of the reaction mixture onto P81 phosphocellulose paper, wash extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP, and quantify the incorporated radioactivity using a scintillation counter.
-
For Fluorescence/Luminescence Assays: Follow the manufacturer's instructions for the specific assay kit (e.g., ADP-Glo™ Kinase Assay).[6]
-
-
Data Analysis:
-
Calculate the average signal for each experimental group.
-
Subtract the background signal (from the "No Enzyme Control" wells) from all other readings.
-
The signal from the "Control Peptide" wells should be at or near background levels, confirming that the kinase is specifically phosphorylating the substrate peptide.
-
The kinase activity is proportional to the signal obtained in the "Substrate" wells after background subtraction.
-
Mandatory Visualizations
Caption: Myosin Light Chain Kinase (MLCK) signaling pathway.
Caption: Workflow for reconstituting and storing MLCK peptide.
References
- 1. How to dissolve peptides; Peptide Handling Guide; Tips on Storage of Synthetic Peptides - LifeTein® [lifetein.com.cn]
- 2. amc-essentials.com [amc-essentials.com]
- 3. Maximum Temperature For Peptides That Are Mixed & Unmixed | Dripdok Help Center [intercom.help]
- 4. researchgate.net [researchgate.net]
- 5. Fluorescent Peptide Assays For Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. promega.com [promega.com]
Application of MLCK Peptide in Primary Cell Culture: A Detailed Guide for Researchers
Introduction
Myosin Light Chain Kinase (MLCK) is a pivotal enzyme in the regulation of cellular contractility and paracellular permeability in various cell types, including primary epithelial and endothelial cells.[1] MLCK catalyzes the phosphorylation of the regulatory light chain of myosin II (MLC), a key event that triggers the contraction of the perijunctional actomyosin ring.[1] This contraction exerts mechanical force on tight junctions, leading to their dynamic remodeling and an increase in paracellular permeability. Dysregulation of MLCK activity is implicated in the pathophysiology of various inflammatory diseases where barrier function is compromised.[1]
A valuable tool for investigating the role of MLCK in primary cell culture is the cell-permeable MLCK inhibitor peptide, often referred to as PIK (Peptide Inhibitor of Kinase) or MLCK inhibitor peptide 18.[2] This synthetic peptide acts as a competitive inhibitor of MLCK with a high degree of selectivity, making it an excellent probe for studying MLCK-dependent processes.[3] These application notes provide detailed protocols for the use of MLCK peptide in primary cell culture to modulate and study cellular barrier function.
Data Presentation
The following tables summarize the quantitative effects of the MLCK inhibitor peptide on key parameters of cellular barrier function and signaling in various cell models.
Table 1: Effect of MLCK Inhibitor Peptide on Transepithelial/Transendothelial Electrical Resistance (TER)
| Cell Type | Treatment | Peptide Concentration | Incubation Time | Change in TER | Reference |
| Caco-2 | TNF-α/IFN-γ | 100 µM | Post-treatment | Restored to 97% of control | [2] |
| HMVEC-L | LPS | 100 µM | 1 hour pre-treatment | Attenuated decrease | [4] |
Table 2: Effect of MLCK Inhibitor Peptide on Paracellular Flux
| Cell Type | Tracer | Treatment | Peptide Concentration | Incubation Time | Change in Paracellular Flux | Reference |
| EA.hy926 | FITC-albumin | Thrombin | 100 µM | 1 hour pre-treatment | Concentration-dependent decrease | [4] |
| Mouse Jejunum (in vivo) | BSA | T-cell activation | 80 µM (perfusion) | N/A | Prevented increase | [5] |
Table 3: Effect of MLCK Inhibitor Peptide on Myosin Light Chain (MLC) Phosphorylation
| Cell Type | Treatment | Peptide Concentration | Incubation Time | Change in p-MLC | Reference |
| Caco-2 | TNF-α/IFN-γ | 100 µM | Post-treatment | 25% decrease | [2] |
| Mouse Jejunal Enterocytes (in vivo) | T-cell activation | Not specified | N/A | Prevented increase | [5] |
Experimental Protocols
Preparation and Handling of MLCK Inhibitor Peptide
The MLCK inhibitor peptide (e.g., Myosin Light Chain Kinase Inhibitor Peptide 18) is typically supplied as a lyophilized powder.
Reconstitution:
-
Bring the vial of lyophilized peptide to room temperature before opening.
-
Reconstitute the peptide in sterile, distilled water or a buffer such as PBS (pH 7.2).[2] For example, to prepare a 1 mM stock solution of a peptide with a molecular weight of 1324.62 g/mol , dissolve 1 mg of the peptide in 755 µL of solvent.
-
Gently vortex or sonicate to ensure complete dissolution.
Aliquoting and Storage:
-
Aliquot the reconstituted peptide into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C. Stock solutions are generally stable for up to 6 months at this temperature.
Primary Cell Culture and Treatment with MLCK Peptide
This protocol provides a general guideline for treating primary epithelial or endothelial cells. Optimal conditions should be determined empirically for each cell type and experimental setup.
Materials:
-
Primary cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs, primary keratinocytes, primary intestinal epithelial cells)
-
Complete cell culture medium appropriate for the primary cell type
-
MLCK inhibitor peptide stock solution
-
Cell culture plates or transwell inserts
Procedure:
-
Culture primary cells to form a confluent monolayer. For permeability assays, seed cells on porous transwell inserts.
-
Prior to treatment, you may want to switch to a serum-free or low-serum medium, as serum components can sometimes interfere with the experiment.
-
Dilute the MLCK inhibitor peptide stock solution to the desired final concentration in the cell culture medium. A typical starting concentration is 100 µM, with a range of 10-250 µM reported in various studies.[4][5]
-
Remove the existing medium from the cells and replace it with the medium containing the MLCK peptide.
-
Incubate the cells for the desired period. For pre-treatment to prevent barrier disruption, an incubation time of 30-60 minutes is common.[4] To reverse an existing barrier defect, the incubation time will depend on the specific stimulus and cell type.
Paracellular Permeability Assay
This assay measures the integrity of the cellular barrier by assessing Transepithelial/Transendothelial Electrical Resistance (TER) and the flux of a fluorescent tracer.
Materials:
-
Primary cells cultured on transwell inserts
-
Epithelial voltohmmeter (for TER)
-
Fluorescent tracer (e.g., FITC-dextran, Lucifer Yellow)
-
Fluorescence plate reader
Procedure:
A. TER Measurement:
-
Equilibrate the transwell plates to room temperature.
-
Carefully place the voltohmmeter electrodes in the apical and basolateral compartments of the transwell insert.
-
Record the resistance reading.
-
To calculate the net TER, subtract the resistance of a blank transwell insert (without cells) from the reading of the cell monolayer and multiply by the surface area of the insert.
B. Paracellular Flux Assay:
-
After treating the cells with the MLCK peptide and/or a permeability-inducing agent, wash the cells gently with pre-warmed buffer (e.g., HBSS).
-
Add fresh buffer to the basolateral (lower) compartment.
-
Add buffer containing a known concentration of the fluorescent tracer to the apical (upper) compartment.
-
Incubate for a defined period (e.g., 1-2 hours) at 37°C.
-
Collect samples from the basolateral compartment.
-
Measure the fluorescence intensity of the samples using a fluorescence plate reader.
-
Calculate the apparent permeability coefficient (Papp) to quantify the flux.
Immunofluorescence Staining of Tight Junction Proteins and Actin Cytoskeleton
This protocol allows for the visualization of changes in the localization of tight junction proteins (e.g., ZO-1, occludin) and the organization of the actin cytoskeleton.
Materials:
-
Primary cells cultured on coverslips or transwell membranes
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1-5% BSA in PBS)
-
Primary antibodies (e.g., anti-ZO-1, anti-occludin)
-
Fluorescently labeled secondary antibodies
-
Phalloidin conjugated to a fluorophore (for actin staining)
-
DAPI or Hoechst stain (for nuclear counterstaining)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
After treatment, wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with Triton X-100 for 10-15 minutes.
-
Wash three times with PBS.
-
Block non-specific antibody binding with blocking buffer for 30-60 minutes.
-
Incubate with primary antibodies diluted in blocking buffer overnight at 4°C or for 1-2 hours at room temperature.
-
Wash three times with PBS.
-
Incubate with fluorescently labeled secondary antibodies and fluorescently labeled phalloidin (if staining for actin) diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
Counterstain nuclei with DAPI or Hoechst stain for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslip or membrane onto a glass slide using mounting medium.
-
Visualize the staining using a fluorescence or confocal microscope.
Western Blotting for Myosin Light Chain Phosphorylation
This protocol is used to quantify the levels of total and phosphorylated myosin light chain (p-MLC).
Materials:
-
Primary cell cultures
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-MLC, anti-phospho-MLC)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
After treatment, place the culture dish on ice and wash the cells with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer. Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (anti-MLC or anti-p-MLC) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize the p-MLC signal to the total MLC signal.
Visualizations
Figure 1. MLCK signaling pathway leading to increased paracellular permeability.
Figure 2. Experimental workflow for assessing MLCK peptide effects.
References
- 1. Myosin Light Chain Kinase: A Potential Target for Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. istina.msu.ru [istina.msu.ru]
- 5. Epithelial myosin light chain kinase–dependent barrier dysfunction mediates T cell activation–induced diarrhea in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening Assays Using an MLCK Peptide Control
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myosin Light Chain Kinase (MLCK) is a crucial serine/threonine kinase that plays a pivotal role in the regulation of smooth muscle contraction and various other cellular processes, including cell migration, division, and endothelial barrier function.[1][2][3] Its activity is primarily regulated by the calcium-calmodulin (CaM) complex.[3][4] Upon activation, MLCK phosphorylates the regulatory light chain (RLC) of myosin II, which in turn triggers a cascade of events leading to cellular contraction and motility.[1][3] The dysregulation of MLCK activity has been implicated in a range of pathologies, including inflammatory diseases, cancer, and cardiovascular diseases, making it an attractive therapeutic target for drug discovery.[2][5]
High-throughput screening (HTS) is an essential tool in the identification of novel modulators of kinase activity. The use of a specific synthetic peptide substrate, often referred to as an "MLCK peptide control" in this context, provides a robust and reproducible method for assessing MLCK activity in various HTS formats. This peptide, typically derived from the phosphorylation site of the native RLC substrate, acts as a consistent substrate for the kinase, allowing for the reliable measurement of its activity and the effects of potential inhibitors.
These application notes provide an overview and detailed protocols for three common HTS assay technologies adapted for MLCK: Fluorescence Polarization (FP), AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay), and a luminescence-based enzymatic assay (ADP-Glo™).
Signaling Pathway of MLCK Activation and Smooth Muscle Contraction
The activation of MLCK is a key event in the signaling cascade that leads to smooth muscle contraction. The process is initiated by an increase in intracellular calcium concentration ([Ca2+]i), which can be triggered by various stimuli such as neurotransmitters, hormones, and cytokines acting on cell surface receptors.[1] The elevated Ca2+ binds to calmodulin (CaM), inducing a conformational change that enables the Ca2+/CaM complex to bind to and activate MLCK.[1][3][6] Activated MLCK then phosphorylates the serine-19 residue on the myosin regulatory light chain (RLC).[4] This phosphorylation event is the primary trigger for smooth muscle contraction. The level of RLC phosphorylation is balanced by the activity of myosin light chain phosphatase (MLCP), which dephosphorylates the RLC, leading to relaxation.[1][6] Signaling pathways, such as the Rho-kinase (ROCK) pathway, can inhibit MLCP, leading to an increase in RLC phosphorylation and a sensitization of the contractile apparatus to Ca2+.[1][6]
High-Throughput Screening Workflow
A typical high-throughput screening campaign to identify MLCK inhibitors involves several key stages, from assay development to hit confirmation. The workflow is designed to efficiently screen large compound libraries and identify promising lead candidates. The process begins with assay development and optimization, ensuring the assay is robust and suitable for automation. A pilot screen on a small subset of compounds is often performed to assess assay performance before proceeding to the full-scale HTS. Hits from the primary screen are then subjected to confirmation and dose-response studies to determine their potency.
Data Presentation: Comparison of HTS Assay Formats for MLCK
The selection of an appropriate HTS assay technology is critical for the success of a drug discovery campaign. The following table summarizes key performance metrics for the three assay formats detailed in these application notes. The data presented are representative and may vary depending on specific experimental conditions and reagent sources.
| Assay Format | Principle | Typical Z'-Factor | Typical Signal-to-Background (S/B) Ratio | Known Inhibitor IC50 (Staurosporine) |
| Fluorescence Polarization (FP) | Competitive binding of a fluorescent phosphopeptide tracer to a specific antibody. | 0.5 - 0.7[7] | 2 - 5 | ~21 nM[2] |
| AlphaScreen® | Proximity-based assay measuring the interaction between a biotinylated peptide substrate and a phospho-specific antibody. | 0.7 - 0.9[1] | 20 - 100+[8] | Not specifically found for MLCK, but generally in the low nM range for many kinases. |
| ADP-Glo™ | Luminescence-based detection of ADP produced during the kinase reaction. | > 0.7[9] | > 10[9] | ~101.7 nM[3] |
Experimental Protocols
Materials and Reagents
-
MLCK Enzyme: Recombinant human MLCK (e.g., from Promega, Cat.# V4496).
-
MLCK Peptide Substrate: A synthetic peptide with the sequence Lys-Lys-Arg-Ala-Ala-Arg-Ala-Thr-Ser-Asn-Val-Phe-Ala-NH2. For FP and AlphaScreen assays, a fluorescently labeled or biotinylated version of this peptide may be required.
-
ATP: Adenosine 5'-triphosphate (e.g., Promega, Cat.# V9101).
-
Kinase Buffer: 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT; Ca2+/Calmodulin Solution.[3]
-
Assay Plates: Low-volume, 384-well white plates for luminescence and AlphaScreen assays; black plates for fluorescence polarization assays.
-
Detection Reagents: Specific to each assay format (see protocols below).
-
Known MLCK Inhibitor: Staurosporine (for control experiments).[2][3]
Protocol 1: Fluorescence Polarization (FP) Kinase Assay
This protocol is a competitive immunoassay format. The kinase reaction generates a phosphorylated peptide product that competes with a fluorescently labeled phosphopeptide "tracer" for binding to a phosphospecific antibody. Higher kinase activity results in more product, which displaces the tracer from the antibody, leading to a decrease in the fluorescence polarization signal.
Logical Workflow for FP Assay
Detailed Protocol (Illustrative)
Note: The following concentrations are starting points and should be optimized for your specific reagents and instrumentation.
-
Compound Plating: Add 1 µL of test compound or control (e.g., Staurosporine) in DMSO to the wells of a 384-well black assay plate. For no-inhibitor controls, add 1 µL of DMSO.
-
Enzyme and Substrate Addition: Prepare a master mix of MLCK enzyme and MLCK peptide substrate in kinase buffer. Add 10 µL of this mix to each well. (Final concentrations: e.g., 5 nM MLCK, 10 µM peptide).
-
Initiate Kinase Reaction: Prepare a solution of ATP in kinase buffer. Add 10 µL to each well to start the reaction. (Final concentration: e.g., 25 µM ATP). For "no ATP" controls, add 10 µL of kinase buffer without ATP.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection: Prepare a detection mix containing the fluorescent phosphopeptide tracer and the phosphospecific antibody in a suitable buffer. Add 10 µL of the detection mix to each well.
-
Incubation for Binding: Incubate the plate at room temperature for 30-60 minutes to allow the binding reaction to reach equilibrium.
-
Read Plate: Measure the fluorescence polarization on a plate reader equipped with appropriate filters for the chosen fluorophore.
Protocol 2: AlphaScreen® Kinase Assay
This protocol describes a method to measure the phosphorylation of a biotinylated MLCK peptide substrate. The biotinylated peptide is captured by streptavidin-coated donor beads, and the phosphorylated peptide is recognized by a phospho-specific antibody that is, in turn, captured by protein A-coated acceptor beads. When the substrate is phosphorylated, the donor and acceptor beads are brought into close proximity, resulting in a luminescent signal.
Logical Workflow for AlphaScreen® Assay
Detailed Protocol (Illustrative)
Note: The following concentrations are starting points and should be optimized.
-
Compound Plating: Add 1 µL of test compound or control in DMSO to the wells of a 384-well white OptiPlate™. For no-inhibitor controls, add 1 µL of DMSO.
-
Enzyme and Substrate Addition: Prepare a master mix of MLCK enzyme and biotinylated MLCK peptide substrate in kinase buffer. Add 5 µL of this mix to each well. (Final concentrations: e.g., 2 nM MLCK, 50 nM biotinylated peptide).
-
Initiate Kinase Reaction: Prepare a solution of ATP in kinase buffer. Add 5 µL to each well to start the reaction. (Final concentration: e.g., 10 µM ATP).
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Stop Reaction: Add 5 µL of stop buffer (e.g., 20 mM EDTA) to each well.
-
Detection: Prepare a detection mix containing the streptavidin donor beads, protein A acceptor beads, and the phospho-specific antibody in an appropriate buffer. Add 10 µL of this mix to each well. (Final concentrations: e.g., 20 µg/mL beads, 1 nM antibody).
-
Incubation for Signal Development: Incubate the plate in the dark at room temperature for 60 minutes.
-
Read Plate: Read the plate on an AlphaScreen-capable plate reader.
Protocol 3: ADP-Glo™ Kinase Assay
This protocol describes a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction. The assay is performed in two steps: first, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase-luciferin reaction to produce a light signal that is proportional to the initial kinase activity.
Logical Workflow for ADP-Glo™ Assay
Detailed Protocol
This protocol is adapted from the Promega Corporation technical manual for the ADP-Glo™ Kinase Assay with the MLCK Kinase Enzyme System.[3]
-
Reagent Preparation: Prepare the kinase buffer, MLCK enzyme, MLCK peptide substrate (MRCL3 peptide), and ATP solutions as recommended by the manufacturer.
-
Compound Plating: Add 1 µL of test compound or control in DMSO to the wells of a 384-well white assay plate. For no-inhibitor controls, add 1 µL of DMSO.
-
Enzyme Addition: Add 2 µL of diluted MLCK enzyme to each well (e.g., for a final concentration of 6.2 ng/well).[3]
-
Substrate/ATP Addition: Prepare a master mix of the MLCK peptide substrate and ATP in kinase buffer. Add 2 µL of this mix to each well to initiate the kinase reaction. (Final concentrations: e.g., 0.2 µg/µL peptide, 50 µM ATP).[3]
-
Kinase Reaction Incubation: Incubate the plate at room temperature for 60 minutes.
-
Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30-60 minutes.
-
Read Plate: Measure the luminescence using a plate-reading luminometer.
Conclusion
The use of a synthetic peptide substrate for Myosin Light Chain Kinase provides a versatile and robust tool for the development of high-throughput screening assays. The three distinct technologies presented here—Fluorescence Polarization, AlphaScreen®, and ADP-Glo™—offer a range of options to suit different screening needs and available instrumentation. Each method has its own advantages in terms of sensitivity, cost, and susceptibility to interference. The provided protocols and comparative data serve as a guide for researchers to establish and optimize MLCK HTS assays for the discovery of novel therapeutic agents.
References
- 1. bmglabtech.com [bmglabtech.com]
- 2. selleckchem.com [selleckchem.com]
- 3. promega.com [promega.com]
- 4. Different susceptibility of protein kinases to staurosporine inhibition. Kinetic studies and molecular bases for the resistance of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. MLCK Kinase Enzyme System Application Note [promega.jp]
- 7. Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An AlphaScreen™ Based High-throughput Screen to Identify Inhibitors of Hsp90 and Cochaperone Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. promega.com [promega.com]
Troubleshooting & Optimization
MLCK peptide control not working in my experiment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with Myosin Light Chain Kinase (MLCK) peptide controls in their experiments.
Troubleshooting Guides
Issue: MLCK Peptide Control Shows No or Reduced Inhibition
If your MLCK peptide control is not inhibiting MLCK activity as expected, consider the following potential causes and troubleshooting steps.
Potential Cause 1: Peptide Degradation Peptides are susceptible to degradation, which can lead to a loss of activity.
-
Troubleshooting Steps:
-
Storage: Ensure the lyophilized peptide is stored at -20°C or as recommended by the manufacturer. Avoid repeated freeze-thaw cycles for both lyophilized peptides and stock solutions.[1] Stock solutions are typically stable for up to 6 months at -20°C.
-
Reconstitution: Reconstitute the peptide in a sterile, appropriate buffer immediately before use whenever possible.[1]
-
Oxidation: Peptides containing cysteine, tryptophan, or methionine are prone to oxidation, which can inactivate them.[1] If your peptide contains these residues, consider preparing fresh solutions and handling them under inert gas if possible.
-
Potential Cause 2: Incorrect Peptide Concentration The final concentration of the peptide in your assay may be insufficient to effectively inhibit MLCK.
-
Troubleshooting Steps:
-
Verification: Double-check your calculations for reconstituting and diluting the peptide.
-
Titration: Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific experimental conditions. The IC50 can vary between different peptide inhibitors and experimental setups.[2][3]
-
Weighing Errors: Peptides can be hygroscopic and subject to static charge, leading to inaccurate weighing.[4][5] Allow the peptide to equilibrate to room temperature in a desiccator before weighing and use anti-static equipment if available.[5]
-
Potential Cause 3: Poor Peptide Solubility Hydrophobic peptides may not dissolve completely, leading to a lower effective concentration.
-
Troubleshooting Steps:
-
Solubility Test: If you suspect solubility issues, consult the manufacturer's instructions for the recommended solvent. Some suppliers offer solubility testing services.[1]
-
Dissolution Method: Improper dissolution can lead to precipitation.[4] Follow the recommended protocol for dissolving the peptide, which may involve specific buffers or pH adjustments.[1]
-
Potential Cause 4: Contamination Contaminants in the peptide preparation can interfere with the assay.
-
Troubleshooting Steps:
-
TFA Interference: Trifluoroacetic acid (TFA) is often used in peptide purification and can remain as a counter-ion.[1] TFA can interfere with cellular assays.[1] If you suspect TFA interference, consider obtaining a peptide with a different counter-ion (e.g., acetate or hydrochloride).
-
Endotoxins: For cell-based assays, endotoxin contamination can cause an immune response and interfere with your results.[1] Use endotoxin-free reagents and peptides certified for low endotoxin levels.[1]
-
Potential Cause 5: Experimental Conditions The conditions of your assay may not be optimal for the peptide inhibitor.
-
Troubleshooting Steps:
-
ATP Concentration: Some MLCK peptide inhibitors are competitive with ATP.[6] If the ATP concentration in your assay is too high, it may overcome the inhibitory effect of the peptide. Consider optimizing the ATP concentration.
-
Presence of Calmodulin: The mechanism of inhibition for some peptides involves binding to calmodulin or the MLCK-calmodulin complex.[2][6] Ensure that the concentration of Ca2+/calmodulin is appropriate for your assay, as it is a crucial regulator of MLCK activity.[7]
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for MLCK peptide inhibitors?
A1: MLCK peptide inhibitors typically work through one of two main mechanisms. Some peptides act as pseudosubstrates, mimicking the phosphorylation site on the myosin light chain and competitively binding to the active site of MLCK.[2][8] Others interfere with the activation of MLCK by binding to calmodulin, preventing the formation of the active Ca2+/calmodulin-MLCK complex.[2][6]
Q2: How do I choose the right MLCK peptide control for my experiment?
A2: The choice of peptide depends on your specific research question. Consider the following:
-
Specificity: Some peptides are more specific for MLCK than other kinases like CaM Kinase II or PKA.[3][9] Check the manufacturer's data for selectivity.
-
Potency: The inhibitory concentration (IC50 or Ki) can vary significantly between different peptides.[2][3][6]
-
Mechanism of Action: Decide whether you need a pseudosubstrate inhibitor or one that targets the calmodulin binding domain.[2][10][11][12]
Q3: My peptide control is working, but I'm seeing off-target effects. What could be the cause?
A3: Off-target effects can arise from several factors. The peptide may have some inhibitory activity against other kinases, especially at high concentrations.[13] Additionally, contaminants in the peptide preparation could be causing unexpected cellular responses.[1] It is also important to consider that MLCK itself has various roles in cellular processes beyond muscle contraction, such as regulating endothelial barrier function.[13][14]
Q4: Can I use a blocking peptide as a control in my immunostaining experiment?
A4: Yes, a blocking peptide, which is the immunizing peptide used to generate the antibody, can be a valuable control for antibody specificity in applications like immunohistochemistry (IHC) and immunocytochemistry (ICC).[15] Pre-incubating the primary antibody with an excess of the blocking peptide should prevent the antibody from binding to its target protein in the sample.[15]
Quantitative Data
| Peptide Inhibitor | Target | Mechanism of Action | Reported IC50/Ki |
| MLCK Peptide 480-504 | Smooth Muscle MLCK | Pseudosubstrate / Calmodulin Binding | IC50: 13 nM[2] |
| MLCK inhibitor peptide 18 | MLCK | Pseudosubstrate | IC50: 50 nM[3][9] |
| Peptide 480-501 | Ca2+/Calmodulin-independent MLCK | Competitive with ATP and light chain | Ki: 25 nM[6] |
| Peptide 483-498 | Ca2+/Calmodulin-independent MLCK | Competitive with ATP and light chain | Ki: 25 nM[6] |
Experimental Protocols
General Protocol for Using an MLCK Peptide Inhibitor in a Kinase Assay
-
Reconstitute the Peptide: Dissolve the lyophilized MLCK inhibitor peptide in the recommended sterile buffer to create a stock solution.
-
Prepare Kinase Reaction: In a microcentrifuge tube, combine the buffer, purified MLCK enzyme, and the myosin light chain substrate.
-
Add Inhibitor: Add the MLCK peptide inhibitor to the desired final concentration. For a control, add an equivalent volume of the vehicle used to dissolve the peptide.
-
Initiate Reaction: Start the kinase reaction by adding ATP (often radiolabeled, e.g., [γ-32P]ATP).
-
Incubate: Incubate the reaction at the optimal temperature (e.g., 25°C or 30°C) for a specific period (e.g., 10-20 minutes).[3]
-
Stop Reaction: Terminate the reaction by spotting the mixture onto phosphocellulose paper or by adding a stop solution.[3]
-
Wash and Quantify: Wash the phosphocellulose paper to remove unincorporated ATP and quantify the incorporated radioactivity using a scintillation counter.[3]
Visualizations
References
- 1. genscript.com [genscript.com]
- 2. Potent peptide inhibitors of smooth muscle myosin light chain kinase: mapping of the pseudosubstrate and calmodulin binding domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. biomedgrid.com [biomedgrid.com]
- 5. researchgate.net [researchgate.net]
- 6. Mode of inhibition of smooth muscle myosin light chain kinase by synthetic peptide analogs of the regulatory site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biochemistry of Smooth Muscle Myosin Light Chain Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small peptide inhibitors of smooth muscle myosin light chain kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. Peptide modulators of myosin light chain kinase affect smooth muscle cell contraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.physiology.org [journals.physiology.org]
- 12. journals.physiology.org [journals.physiology.org]
- 13. Myosin Light Chain Kinase: A Potential Target for Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. What are MYLK inhibitors and how do they work? [synapse.patsnap.com]
- 15. shigematsu-bio.com [shigematsu-bio.com]
Technical Support Center: Optimizing MLCK Peptide Controls
This guide provides troubleshooting advice and answers to frequently asked questions for researchers utilizing Myosin Light Chain Kinase (MLCK) peptide inhibitors as experimental controls.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration for my MLCK peptide inhibitor?
The optimal concentration of an MLCK peptide inhibitor is highly dependent on the specific peptide, the cell type or experimental system, and the desired level of inhibition. It is always recommended to perform a dose-response experiment to determine the effective concentration for your specific application. As a starting point, you can refer to the IC50 values of commonly used peptides.
Q2: How should I properly dissolve and store my MLCK peptide inhibitor?
Proper handling and storage are critical for maintaining peptide integrity and activity. Most peptides can be dissolved in sterile, nuclease-free water or a buffer such as PBS. Some peptides may require a small amount of a solvent like DMSO to fully dissolve before being diluted in an aqueous buffer. To avoid precipitation, it is advisable to make serial dilutions in the same solvent before adding to your experimental medium. For long-term storage, it is recommended to aliquot the reconstituted peptide into single-use volumes and store them at -20°C or -80°C to minimize freeze-thaw cycles. Stock solutions are typically stable for up to 6 months when stored at -20°C.[1]
Q3: My MLCK peptide control is not showing any inhibitory effect. What are the possible reasons?
Several factors could contribute to a lack of inhibitory effect. Consider the following troubleshooting steps:
-
Peptide Integrity:
-
Improper Storage: Repeated freeze-thaw cycles or prolonged storage at room temperature can lead to peptide degradation. Ensure you are using a fresh aliquot that has been stored correctly.
-
Peptidase Activity: If using a cell-based assay, endogenous peptidases can degrade the inhibitor. Consider using peptidase-resistant analogs if available.[2]
-
-
Experimental Conditions:
-
Incorrect Concentration: The concentration used may be too low to effectively inhibit MLCK in your system. Perform a dose-response curve to determine the optimal concentration.
-
Incubation Time: The incubation time with the peptide may be insufficient. Some peptides require a longer pre-incubation period to exert their inhibitory effects.
-
-
Assay-Specific Issues:
-
High Substrate Concentration: In in vitro kinase assays, a high concentration of the substrate (e.g., myosin light chain) can outcompete the inhibitor. Ensure your assay conditions are optimized for competitive inhibition.
-
Alternative Kinase Activity: It's possible that another kinase is responsible for the observed phosphorylation. Use specific inhibitors for other potential kinases to rule out their involvement.
-
Q4: Are there potential off-target effects of MLCK peptide inhibitors?
While peptide inhibitors are generally more specific than small molecule inhibitors, off-target effects can still occur. For instance, some peptides designed to inhibit the active site of MLCK might also show some inhibition of other kinases at high concentrations. It is crucial to use the lowest effective concentration and include appropriate negative controls in your experiments. For example, a scrambled version of the peptide inhibitor can be used to control for non-specific effects of the peptide sequence.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent results between experiments | Peptide degradation due to improper storage. | Aliquot the peptide upon reconstitution to minimize freeze-thaw cycles. Store at -20°C or -80°C. |
| Variability in cell culture conditions. | Standardize cell density, passage number, and serum concentrations for all experiments. | |
| High background signal in kinase assay | Non-specific binding of the peptide. | Include a control with a scrambled peptide sequence to assess non-specific effects. |
| Contamination of reagents. | Use fresh, high-quality reagents and sterile techniques. | |
| Cell toxicity observed | Peptide concentration is too high. | Perform a toxicity assay to determine the maximum non-toxic concentration of the peptide for your cells. |
| Contamination of the peptide stock. | Ensure the peptide is of high purity and sterile-filtered if used in cell culture. |
Quantitative Data Summary
The following table summarizes the inhibitory concentrations of several common MLCK peptide inhibitors. Note that IC50 values can vary depending on the experimental conditions.
| Peptide Inhibitor | IC50 / Ki | Mechanism of Action | Selectivity | Reference |
| MLCK Inhibitor Peptide 18 | IC50 = 50 nM | Competitive with respect to the peptide substrate.[1] | 4000-fold more selective for MLCK over CaM Kinase II. Does not inhibit PKA.[3][4] | [1][3][4] |
| Peptide 480-501 | Ki = 25 nM | Competitive with respect to ATP and the 20,000 dalton light chain.[5] | --- | [5] |
| Peptide 483-498 | Ki = 25 nM | Competitive with respect to ATP and the 20,000 dalton light chain.[5] | --- | [5] |
| Lys-Lys-Arg-Ala-Ala-Arg-NH2 | IC50 = 22 µM | --- | --- | [6][7] |
Experimental Protocols
General Protocol for In Vitro MLCK Activity Assay
This protocol provides a general framework for measuring MLCK activity in vitro. Optimization of buffer components, substrate, and enzyme concentrations may be required.
-
Prepare Assay Buffer: A typical assay buffer consists of 50 mM MOPS (pH 7.0), 10 mM magnesium acetate, 0.1 mM CaCl2, 0.1 µM calmodulin, and 15 mM 2-mercaptoethanol.
-
Prepare Substrate: The substrate can be purified myosin light chains (MLCs) or a synthetic peptide substrate. The concentration should be optimized, often around the Km value for MLCK.
-
Prepare MLCK Enzyme: Dilute the MLCK enzyme to the desired concentration in the assay buffer.
-
Prepare Peptide Inhibitor: Dissolve and dilute the MLCK peptide inhibitor to various concentrations for determining the IC50 value.
-
Reaction Setup: In a microcentrifuge tube or a well of a microplate, combine the assay buffer, substrate, and the peptide inhibitor (or vehicle control).
-
Initiate Reaction: Start the reaction by adding [γ-32P]ATP (100-2000 cpm/pmol).
-
Incubation: Incubate the reaction mixture at 30°C for a predetermined time, ensuring the reaction is in the linear range.
-
Stop Reaction: Terminate the reaction by spotting an aliquot of the reaction mixture onto phosphocellulose paper.
-
Washing: Wash the phosphocellulose paper extensively to remove unincorporated [γ-32P]ATP.
-
Quantification: Measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of MLCK activity and plot it against the inhibitor concentration to determine the IC50 value.
Visualizations
Caption: MLCK signaling pathway leading to smooth muscle contraction.
Caption: General experimental workflow for using an MLCK peptide inhibitor.
Caption: Troubleshooting logic for an ineffective MLCK peptide control.
References
- 1. Myosin Light Chain Kinase Inhibitor Peptide 18 The Myosin Light Chain Kinase Inhibitor Peptide 18 controls the biological activity of Myosin Light Chain Kinase. This small molecule/inhibitor is primarily used for Phosphorylation & Dephosphorylation applications. [sigmaaldrich.com]
- 2. Design of peptidase-resistant peptide inhibitors of myosin light chain kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Mode of inhibition of smooth muscle myosin light chain kinase by synthetic peptide analogs of the regulatory site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Minimum requirements for inhibition of smooth-muscle myosin light-chain kinase by synthetic peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Minimum requirements for inhibition of smooth-muscle myosin light-chain kinase by synthetic peptides [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: MLCK Peptide Solubility
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with Myosin Light Chain Kinase (MLCK) peptides.
Troubleshooting Guide
Question: My MLCK peptide won't dissolve. What should I do?
Answer:
Resolving MLCK peptide solubility issues requires a systematic approach. The solubility of a peptide is intrinsically linked to its amino acid sequence, specifically its polarity and charge. Below is a workflow to guide you through troubleshooting insolubility.
Caption: Troubleshooting workflow for MLCK peptide solubilization.
Step-by-step guidance:
-
Analyze your peptide's properties: Determine if your MLCK peptide is basic, acidic, or neutral by calculating the net charge of its amino acid sequence at neutral pH.[1][2]
-
Assign a value of +1 to each basic residue (K, R, H) and the N-terminus.
-
Assign a value of -1 to each acidic residue (D, E) and the C-terminus.
-
Sum the values to determine the overall charge. Peptides with a high percentage of hydrophobic residues (e.g., W, L, I, F, M, V) may present solubility challenges regardless of charge.[1][2]
-
-
Choose the appropriate solvent system:
-
For basic peptides (net charge > 0): Attempt to dissolve in sterile, distilled water. If this fails, add a small amount of 10-30% acetic acid.[1][3]
-
For acidic peptides (net charge < 0): Try dissolving in sterile water or a phosphate-buffered saline (PBS) solution at pH 7.4. If solubility remains an issue, a small addition of 0.1% ammonium hydroxide (NH4OH) can be effective.[1][3]
-
For neutral or highly hydrophobic peptides: These often require an organic solvent. First, dissolve the peptide in a minimal amount of dimethyl sulfoxide (DMSO). Then, slowly add this solution dropwise into your aqueous buffer while vortexing.[1][2][3]
-
-
Employ physical methods to aid dissolution:
-
Consider additives: For particularly stubborn peptides, the inclusion of a small amount of a non-ionic surfactant like Tween® 20 (Polysorbate 20) in the final buffer may help maintain solubility.[6]
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to use for my MLCK peptide?
A1: There is no single best solvent for all MLCK peptides, as solubility is sequence-dependent.[7] However, a good starting point is sterile, distilled water. If your peptide is insoluble in water, the appropriate next choice depends on its net charge and hydrophobicity, as detailed in the troubleshooting guide above. For many commercially available MLCK inhibitor peptides, such as Peptide 18, water is a suitable solvent.[4]
Q2: I've dissolved my peptide in DMSO, but it precipitates when I add it to my aqueous buffer. What can I do?
A2: This is a common issue when working with hydrophobic peptides. To avoid precipitation, add the DMSO stock solution to the aqueous buffer very slowly, preferably drop-by-drop, while vigorously stirring or vortexing the buffer.[5] This allows the peptide to disperse and dissolve in the buffer rather than crashing out of solution.
Q3: How should I store my MLCK peptide once it is in solution?
A3: Once dissolved, it is recommended to aliquot the peptide solution into single-use volumes and store them at -20°C or -80°C.[8][9][10] This prevents degradation from repeated freeze-thaw cycles.[9] For short-term storage (a few days to a week), 4°C may be acceptable, but always consult the manufacturer's data sheet.[9]
Q4: Can I use sonication to help dissolve my peptide?
A4: Yes, sonication is a recommended technique to aid in the dissolution of peptides that are slow to dissolve or have formed aggregates.[2][4][5] Use brief pulses of sonication and cool the sample on ice between pulses to prevent overheating.
Q5: My MLCK peptide appears as a clear, gel-like substance at the bottom of the vial. Is this normal?
A5: This can be normal, especially for highly hygroscopic peptides.[10] The appearance of the lyophilized powder can vary. Proceed with the recommended solubilization protocol.
Quantitative Data on MLCK Inhibitor Solubility
The following table summarizes the solubility of common MLCK inhibitors in various solvents.
| Inhibitor | Type | Solvent | Solubility |
| MLCK Inhibitor Peptide 18 | Peptide | Water | 1 mg/mL[8], up to 100 mg/mL (with sonication)[4] |
| DMSO | 5 mg/mL[8][11] | ||
| DMF | 12 mg/mL[11] | ||
| Ethanol | 12 mg/mL[11] | ||
| PBS (pH 7.2) | 5 mg/mL[11] | ||
| ML-7 Hydrochloride | Non-peptide | DMSO | 30 mg/mL[12], 90 mg/mL[13], 100 mM, 60 mg/mL (with sonication)[14] |
| DMF | 30 mg/mL[12] | ||
| Ethanol | 1 mg/mL[12] | ||
| Water | Insoluble[13] | ||
| DMSO:PBS (1:1) | 0.5 mg/mL[12] |
Experimental Protocol: Solubilization and Use of MLCK Inhibitor Peptide 18
This protocol provides a method for solubilizing and using MLCK Inhibitor Peptide 18 in a cell-based assay.
Materials:
-
Lyophilized MLCK Inhibitor Peptide 18
-
Sterile, nuclease-free water
-
Microcentrifuge
-
Vortex mixer
-
Sonicator bath
-
Sterile, low-retention microcentrifuge tubes
-
Calibrated micropipettes
Procedure:
-
Pre-dissolution Preparation:
-
Allow the vial of lyophilized peptide to equilibrate to room temperature before opening to prevent condensation.[9]
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
-
Reconstitution of Stock Solution (e.g., 1 mM):
-
MLCK Inhibitor Peptide 18 has a molecular weight of approximately 1324.6 g/mol .[11]
-
To prepare a 1 mM stock solution, add the appropriate volume of sterile water to your vial of peptide. For example, to a 1 mg vial, add 755 µL of water.
-
Vortex the vial gently to mix.
-
-
Aiding Dissolution:
-
If the peptide does not fully dissolve, sonicate the vial in a water bath for 10-15 seconds.[4]
-
Repeat sonication if necessary, allowing the vial to cool on ice between sonications.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
-
Storage of Stock Solution:
-
Preparation of Working Solution:
-
On the day of the experiment, thaw an aliquot of the stock solution.
-
Dilute the stock solution to the desired final concentration in your cell culture medium or assay buffer. For example, to achieve a 10 µM working solution, you would perform a 1:100 dilution.
-
MLCK Signaling Pathway
Myosin Light Chain Kinase (MLCK) is a crucial enzyme in the regulation of smooth muscle contraction and cellular processes involving cytoskeletal dynamics. Its activation is primarily dependent on intracellular calcium levels.
References
- 1. Polysorbate 20 - Wikipedia [en.wikipedia.org]
- 2. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Mode of inhibition of smooth muscle myosin light chain kinase by synthetic peptide analogs of the regulatory site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Polysorbate 20 | 9005-64-5 [chemicalbook.com]
- 7. Peptide modulators of myosin light chain kinase affect smooth muscle cell contraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Handling and Storage Guidelines for Peptides and Proteins [sigmaaldrich.com]
- 10. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
- 11. caymanchem.com [caymanchem.com]
- 12. caymanchem.com [caymanchem.com]
- 13. selleckchem.com [selleckchem.com]
- 14. ML-7 hydrochloride | PKA | PKC | Serine/threonin kinase | TargetMol [targetmol.com]
Preventing degradation of MLCK peptide in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Myosin Light Chain Kinase (MLCK) peptides in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of MLCK peptide degradation in solution?
A1: MLCK peptides, like other peptides, are susceptible to several degradation pathways in solution. The primary causes include:
-
Proteolytic Degradation: Peptides are vulnerable to cleavage by proteases, which may be introduced through microbial contamination or be present in complex biological samples like cell lysates or plasma. MLCK itself is known to be sensitive to proteases like trypsin, chymotrypsin, and calpain.[1][2][3]
-
Chemical Instability:
-
Oxidation: Amino acid residues such as methionine, cysteine, and tryptophan are prone to oxidation, which can be accelerated by exposure to air and light.[4][5]
-
Hydrolysis: Peptide bonds can be hydrolyzed, particularly at acidic or alkaline pH. Certain amino acid pairs, like aspartic acid-proline, are more susceptible.[4][5]
-
Deamidation: Asparagine and glutamine residues can undergo deamidation, leading to a change in the peptide's primary structure and charge.[4][5]
-
-
Physical Instability:
-
Aggregation: Peptides can self-associate to form aggregates, which can lead to precipitation and loss of function. This is influenced by factors like concentration, pH, and temperature.[6]
-
Adsorption: Peptides can adsorb to the surfaces of storage vials, especially those made of glass, leading to a decrease in the effective peptide concentration.[7]
-
Q2: What are the best practices for storing lyophilized and reconstituted MLCK peptides?
A2: Proper storage is crucial for maintaining the stability and activity of your MLCK peptide.
-
Lyophilized Peptides:
-
Reconstituted Peptides (in solution):
-
Temperature: Store aliquots at -20°C or -80°C to minimize degradation.[7][10]
-
Aliquotting: To avoid repeated freeze-thaw cycles, which can degrade the peptide, it is highly recommended to aliquot the reconstituted peptide into single-use volumes.[8][10]
-
Solvent: Reconstitute the peptide in a sterile, appropriate buffer. For many peptides, a slightly acidic pH of 5-6 is recommended for storage in solution.[7][11]
-
Q3: How can I prevent proteolytic degradation of my MLCK peptide during an experiment?
A3: Preventing proteolysis is critical, especially when working with biological samples.
-
Use Protease Inhibitors: Add a broad-spectrum protease inhibitor cocktail to your solutions.[12] These cocktails typically contain inhibitors for various classes of proteases, including serine, cysteine, and metalloproteases.
-
Work at Low Temperatures: Perform experimental steps on ice whenever possible to reduce the activity of proteases.
-
Maintain a Sterile Environment: Use sterile buffers and equipment to prevent microbial contamination, which can be a source of proteases.
Troubleshooting Guides
Problem 1: Loss of MLCK peptide activity over time.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Proteolytic Degradation | Add a fresh protease inhibitor cocktail to your peptide solution. Ensure you are using a cocktail with broad specificity. | Peptide activity is maintained for a longer duration. |
| Chemical Instability (Oxidation/Hydrolysis) | Prepare fresh solutions and avoid prolonged storage. If possible, degas your buffers to remove dissolved oxygen. Ensure the pH of your solution is optimal for your peptide's stability (typically slightly acidic for storage).[7][11] | Slower loss of activity in freshly prepared, oxygen-depleted solutions at an optimal pH. |
| Repeated Freeze-Thaw Cycles | Aliquot your peptide stock into single-use vials after reconstitution to avoid multiple freeze-thaw cycles.[8][10] | The activity of a freshly thawed aliquot is consistent with the initial activity. |
| Improper Storage | Store lyophilized peptide at -80°C and reconstituted aliquots at -80°C.[9] Avoid storing in frost-free freezers which have temperature fluctuations.[7] | Enhanced long-term stability of the peptide. |
Problem 2: Inconsistent results between experiments.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Peptide Aggregation | Visually inspect the solution for any precipitation. Consider sonicating the solution briefly after thawing. You can also analyze the peptide by techniques like dynamic light scattering (DLS) to check for aggregation. | Consistent, reproducible results with a clear, aggregate-free solution. |
| Inaccurate Peptide Concentration | Re-quantify the peptide concentration using a reliable method like amino acid analysis or a BCA assay with a peptide standard. Adsorption to vials can lower the effective concentration. | More accurate and reproducible experimental outcomes. |
| Variability in Reagent Preparation | Prepare all buffers and solutions fresh from high-purity reagents. Ensure consistent pH and component concentrations across all experiments. | Reduced variability and more reliable data. |
Experimental Protocols
Protocol 1: Assessing MLCK Peptide Stability
This protocol provides a general framework for assessing the stability of an MLCK peptide in a specific buffer.
-
Reconstitute the MLCK peptide to a known concentration in the test buffer (e.g., 1 mg/mL).
-
Aliquot the solution into multiple sterile microcentrifuge tubes.
-
Incubate the aliquots at different temperatures (e.g., 4°C, 25°C, and 37°C).
-
At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), take one aliquot from each temperature.
-
Analyze the peptide integrity using a suitable method:
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC can be used to separate the intact peptide from its degradation products. The peak area of the intact peptide is monitored over time.
-
Mass Spectrometry (MS): LC-MS can be used to identify and quantify the intact peptide and its degradation products.
-
-
Plot the percentage of intact peptide remaining versus time for each temperature to determine the degradation rate.
Protocol 2: Inhibiting Protease Activity in a Cell Lysate
This protocol describes how to protect an MLCK peptide from degradation when added to a complex biological sample like a cell lysate.
-
Prepare a lysis buffer containing a broad-spectrum protease inhibitor cocktail. A common cocktail includes AEBSF, aprotinin, bestatin, E-64, leupeptin, and pepstatin A.
-
Harvest and wash the cells in cold phosphate-buffered saline (PBS).
-
Lyse the cells by resuspending the cell pellet in the prepared lysis buffer on ice.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (clarified lysate).
-
Add the MLCK peptide to the clarified lysate for your downstream experiment. The protease inhibitors in the lysate will help protect the peptide from degradation.
Data Presentation
Table 1: Effect of Temperature on MLCK Peptide Stability in Solution (Hypothetical Data)
| Temperature | Half-life (hours) |
| 4°C | 120 |
| 25°C (Room Temp) | 18 |
| 37°C | 4 |
Table 2: Efficacy of Different Stabilization Strategies on MLCK Peptide Half-Life at 37°C (Hypothetical Data)
| Condition | Half-life (hours) |
| Control (Buffer only) | 4 |
| + Protease Inhibitor Cocktail | 12 |
| N-terminal Acetylation | 8 |
| C-terminal Amidation | 7 |
| N-terminal Acetylation + C-terminal Amidation | 15 |
Visualizations
Caption: MLCK signaling pathway leading to smooth muscle contraction.
Caption: Experimental workflow for assessing MLCK peptide stability.
Caption: Troubleshooting logic for inconsistent experimental results.
References
- 1. researchgate.net [researchgate.net]
- 2. Conformational studies of anionic melittin analogues: effect of peptide concentration, pH, ionic strength, and temperature--models for protein folding and halophilic proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of temperature, pH and counterions on the stability of peptide amphiphile nanofiber structures - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Monitoring the stabilities of a mixture of peptides by mass-spectrometry-based techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effects of pH, ionic strength, and temperature on activation by calmodulin an catalytic activity of myosin light chain kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. promega.com [promega.com]
- 10. researchgate.net [researchgate.net]
- 11. goldbio.com [goldbio.com]
- 12. bitesizebio.com [bitesizebio.com]
Technical Support: Troubleshooting MLCK Peptide Control Experiments
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using Myosin Light Chain Kinase (MLCK) peptide controls in their experiments. Unexpected results can arise from various factors, and this resource aims to help you interpret your data and identify potential issues in your experimental setup.
Frequently Asked Questions (FAQs)
Q1: What is the MLCK peptide control and how does it work?
The Myosin Light Chain Kinase (MLCK) is a crucial enzyme that phosphorylates the regulatory light chain of myosin II, a key step in processes like smooth muscle contraction and cell motility.[1] MLCK peptide controls are typically synthetic peptides designed to act as inhibitors of MLCK.[2] They often function as competitive inhibitors, binding to the kinase at or near the ATP-binding site or the substrate-binding site, thereby preventing the phosphorylation of its natural substrate, the myosin light chain.[3][4] Some peptide inhibitors are designed to be cell-permeable, allowing for their use in live-cell experiments.
Q2: I've added the MLCK peptide inhibitor, but I'm not seeing a decrease in myosin light chain (MLC) phosphorylation. What could be the cause?
There are several potential reasons for the lack of inhibitory effect:
-
Inactive Peptide: The peptide may have degraded due to improper storage or handling. Peptides are sensitive to temperature fluctuations and multiple freeze-thaw cycles.
-
Incorrect Concentration: The concentration of the peptide inhibitor may be too low to effectively compete with the endogenous substrate. It's crucial to perform a dose-response curve to determine the optimal inhibitory concentration (IC50) for your specific experimental system.[5]
-
Cell Permeability Issues: If you are using a cell-based assay, the peptide may not be efficiently crossing the cell membrane. Verify that you are using a cell-permeable version of the peptide.
-
Alternative Kinases: Other kinases can also phosphorylate myosin light chain. Your experimental conditions might be activating these alternative pathways, masking the effect of MLCK inhibition.
-
MLCP Inhibition: The level of MLC phosphorylation is a balance between the activity of MLCK and Myosin Light Chain Phosphatase (MLCP).[6] If MLCP is inhibited, MLC phosphorylation levels will remain high even with MLCK inhibition.
Q3: My results show an increase in phosphorylation or another unexpected off-target effect after adding the MLCK peptide. Why is this happening?
Unexpected activating or off-target effects can be complex. Here are some possibilities:
-
Kinase inhibitor retroactivity: Kinase inhibitors can sometimes produce off-target effects by inducing changes in molecules other than the one specifically targeted.[7] This can be a consequence of retroactivity, where a downstream perturbation can produce a response in an upstream component.[7]
-
Non-specific Binding: At high concentrations, the peptide may bind non-specifically to other proteins or kinases, leading to unforeseen consequences.[7]
-
Activation of Parallel Pathways: The inhibition of MLCK could trigger compensatory signaling pathways that lead to the activation of other kinases.
Q4: I'm observing significant cell death or morphological changes in my cell-based assays after treatment with the MLCK peptide. Is this expected?
While some effects on cell morphology related to the inhibition of cell contraction are expected, widespread cell death is not a typical on-target effect. This could be due to:
-
Peptide Toxicity: The peptide preparation may contain cytotoxic contaminants.
-
High Peptide Concentration: Excessive concentrations of the peptide could disrupt essential cellular processes.
-
Solvent Toxicity: The solvent used to dissolve the peptide (e.g., DMSO) might be at a toxic concentration. Always run a vehicle-only control.
Troubleshooting Flowchart
This flowchart provides a logical sequence for diagnosing unexpected results.
Caption: Troubleshooting decision tree for unexpected MLCK peptide results.
Data Presentation: Interpreting Quantitative Results
When troubleshooting, it is essential to compare your observed results with expected outcomes. The table below provides a template for organizing your data.
| Experimental Condition | Parameter Measured | Expected Result | Observed (Unexpected) Result | Potential Cause |
| Control (No Peptide) | % MLC Phosphorylation | Baseline (e.g., 10-20%) | 0% or >50% | Inactive cells or constitutive activation |
| + MLCK Peptide Inhibitor | % MLC Phosphorylation | Significant decrease from baseline | No change from baseline | Inactive peptide, low concentration, MLCP inhibition |
| + MLCK Peptide Inhibitor | % MLC Phosphorylation | Significant decrease from baseline | Increase in phosphorylation | Off-target kinase activation, retroactivity |
| + MLCK Peptide Inhibitor | Cell Viability | >90% | <70% | Peptide/solvent toxicity |
| Positive Control (e.g., Agonist) | % MLC Phosphorylation | Significant increase from baseline | No change from baseline | Assay system failure, inactive agonist |
Note: Expected values are illustrative and should be determined based on your specific system and literature values.
Experimental Protocols
General In Vitro MLCK Kinase Assay Protocol
This protocol provides a general framework for measuring MLCK activity. Specific component concentrations and incubation times should be optimized.
-
Prepare Reaction Buffer: Typically contains HEPES (pH 7.5), MgCl2, and EGTA.
-
Prepare Kinase Reaction Mix: In a microcentrifuge tube, combine the reaction buffer, purified MLCK enzyme, Calmodulin, and the peptide substrate (e.g., a synthetic peptide containing the MLCK phosphorylation site).
-
Add Inhibitor: Add the MLCK peptide inhibitor at various concentrations (for a dose-response curve) or a vehicle control. Pre-incubate for 10-15 minutes.
-
Initiate Reaction: Start the kinase reaction by adding ATP (often radiolabeled [γ-32P]ATP for traditional assays, or non-labeled ATP for luminescence-based assays).
-
Incubate: Allow the reaction to proceed at 30°C for a specified time (e.g., 20-30 minutes).
-
Terminate Reaction: Stop the reaction by adding a stop solution (e.g., EDTA, SDS-PAGE loading buffer) or by spotting the reaction mixture onto phosphocellulose paper.
-
Quantify Phosphorylation: Measure the incorporation of phosphate into the substrate. This can be done via:
-
Radiometric Assay: Quantifying radioactivity using a scintillation counter.[8]
-
Luminescence-based Assay: Measuring the amount of ADP produced, which correlates with kinase activity (e.g., ADP-Glo™ Kinase Assay).[5][9]
-
HPLC or Mass Spectrometry: Separating and quantifying the phosphorylated and unphosphorylated peptide substrate.[8][10]
-
Experimental Workflow Diagram
Caption: General workflow for an in vitro MLCK inhibition assay.
MLCK Signaling Pathway
Understanding the core pathway is crucial for interpreting results. MLCK is activated by Calcium/Calmodulin (Ca2+/CaM). Activated MLCK then phosphorylates the Myosin Regulatory Light Chain (MLC), leading to interaction with actin and cellular contraction. The MLCK peptide inhibitor directly blocks the kinase activity.
Caption: Simplified MLCK signaling pathway showing the point of inhibition.
References
- 1. What are MYLK inhibitors and how do they work? [synapse.patsnap.com]
- 2. Small peptide inhibitors of smooth muscle myosin light chain kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Myosin Light Chain Kinase: A Potential Target for Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mode of inhibition of smooth muscle myosin light chain kinase by synthetic peptide analogs of the regulatory site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. promega.com [promega.com]
- 6. Myosin light chain kinase activation and calcium sensitization in smooth muscle in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assay of myosin light chain kinase activity by high-performance liquid chromatography using a synthetic peptide as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MLCK Kinase Enzyme System [promega.jp]
- 10. Quantification of Protein Phosphorylation by Liquid Chromatography−Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Off-Target Effects of MLCK Peptide Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects of Myosin Light Chain Kinase (MLCK) peptide inhibitors. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help you design, execute, and interpret your experiments accurately.
Troubleshooting Guide
Question: My MLCK peptide inhibitor shows a weaker than expected effect on cell contraction/migration, even at high concentrations. What could be the issue?
Possible Causes and Solutions:
-
Peptide Degradation: Peptides are susceptible to degradation by proteases in cell culture media and cell lysates.
-
Solution: Use freshly prepared inhibitor solutions. Consider using peptidase-resistant analogs of your peptide inhibitor if available. For instance, modified versions of the Peptide Inhibitor of Kinase (PIK), such as D-amino acid substituted analogs (D-PIK and D-reverse PIK), have shown significantly longer half-lives in biological preparations while retaining inhibitory activity against MLCK.[1]
-
-
Poor Cell Permeability: While many MLCK peptide inhibitors are designed to be cell-permeable, their efficiency can vary between cell types.
-
Solution: Verify the cell permeability of your specific peptide in your experimental system. You may need to optimize the concentration and incubation time. If permeability is a persistent issue, consider using small-molecule inhibitors known to have good cell permeability, but be mindful of their off-target profiles.
-
-
Compensatory Signaling Pathways: Inhibition of MLCK might lead to the upregulation of other kinases that can phosphorylate the myosin regulatory light chain (RLC), such as Rho-associated kinase (ROCK) or Zipper-interacting protein kinase (ZIPK).[2]
-
Solution: To investigate this, you can co-incubate your cells with your MLCK peptide inhibitor and a specific inhibitor for the suspected compensatory kinase (e.g., a ROCK inhibitor like Y-27632). A synergistic effect would suggest the involvement of a compensatory pathway.
-
Question: I am observing cellular effects that are inconsistent with MLCK inhibition. Could this be due to off-target effects?
Possible Causes and Solutions:
-
Inhibition of Other Kinases: While many peptide inhibitors are designed for high selectivity, they can still interact with other kinases, especially at higher concentrations.
-
Solution: Refer to kinase selectivity data for your specific inhibitor. For example, MLCK inhibitor peptide 18 is highly selective for MLCK over CaM kinase II and PKA.[2][3][4][5][6] However, if you are using a less characterized peptide, it is crucial to perform a kinase profiling assay to determine its specificity (see Experimental Protocols section).
-
-
Interaction with Non-Kinase Proteins: Some inhibitors can have effects independent of kinase inhibition.
-
Solution: Review the literature for any known non-canonical effects of your inhibitor. If the off-target effect is known and unavoidable, consider using a structurally different MLCK inhibitor as a control to see if the same unexpected phenotype is observed.
-
-
"Retroactivity" in Signaling Networks: The inhibition of a downstream kinase like MLCK can sometimes lead to unexpected changes in the activity of upstream signaling components due to a phenomenon called retroactivity, where enzyme-substrate sequestration alters the dynamics of the pathway.[6][7]
-
Solution: This is a complex systems-level effect. To investigate this, you would need to measure the activity of upstream components in your signaling pathway of interest in the presence and absence of the MLCK inhibitor.
-
Frequently Asked Questions (FAQs)
1. How can I be sure that the observed phenotype in my experiment is due to MLCK inhibition and not an off-target effect?
To ensure the observed effects are specific to MLCK inhibition, a multi-pronged approach is recommended:
-
Use Multiple, Structurally Different Inhibitors: If two different MLCK inhibitors with distinct chemical structures produce the same phenotype, it is more likely that the effect is on-target.
-
Perform Rescue Experiments: If possible, overexpress a constitutively active or inhibitor-resistant mutant of MLCK. If the inhibitor's effect is rescued, it strongly suggests on-target activity.
-
Use a Negative Control Peptide: A scrambled version of your peptide inhibitor that is not expected to bind to MLCK should not produce the same biological effect.
-
Knockdown/Knockout of MLCK: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce MLCK expression. The resulting phenotype should mimic the effect of the inhibitor.
2. What is the difference in the off-target profile of peptide inhibitors versus small molecule inhibitors of MLCK?
Peptide inhibitors are often designed based on the substrate-binding site or regulatory domains of the target kinase, which can confer high selectivity.[8][9][10][11] For example, MLCK inhibitor peptide 18 shows a 4,000-fold selectivity for MLCK over CaM kinase II and PKA.[2][3][4]
Small molecule inhibitors, such as ML-7 and ML-9, which are ATP-competitive, can have a broader range of off-target effects as the ATP-binding pocket is conserved across many kinases.[12] For instance, ML-9 has been shown to inhibit Protein Kinase C (PKC) and Protein Kinase A (PKA) at higher concentrations and can also directly inhibit TRPC6 channels in an MLCK-independent manner.[13] Wortmannin, sometimes used as an MLCK inhibitor, is a well-known potent inhibitor of phosphatidylinositol 3-kinases (PI3Ks).[14][15][16][17][18]
3. At what concentration should I use my MLCK peptide inhibitor to minimize off-target effects?
It is crucial to perform a dose-response experiment to determine the lowest effective concentration that produces the desired biological effect. As a starting point, use a concentration that is 10- to 100-fold higher than the in vitro IC50 or Ki value for MLCK. However, be aware that the effective concentration in a cellular context can be influenced by factors like cell permeability and peptide stability. Always consult the manufacturer's datasheet and relevant literature for recommended concentration ranges.
4. How can I test the selectivity of my MLCK peptide inhibitor?
The most comprehensive way to assess inhibitor selectivity is to screen it against a large panel of kinases.[19][20][21] This can be done through commercially available services or by using in-house kinase assay platforms like ADP-Glo™ (see Experimental Protocols). A less comprehensive but still informative approach is to test your inhibitor against closely related kinases or kinases known to be common off-targets (e.g., CaMKII, PKA, ROCK).
Quantitative Data on Inhibitor Selectivity
The following table summarizes the inhibitory activity and selectivity of common MLCK inhibitors.
| Inhibitor | Target | IC50 / Ki | Off-Target(s) | IC50 / Ki (Off-Target) | Selectivity (Fold) | Reference(s) |
| MLCK inhibitor peptide 18 | MLCK | 50 nM (IC50) | CaM Kinase II | ~200 µM | ~4000 | [2][3][4] |
| 52 nM (Ki) | PKA | Not significantly inhibited | High | [5] | ||
| PIK (Peptide Inhibitor of Kinase) | MLCK | Potent | PKA | No appreciable inhibition | High | [1] |
| CaMPKII | No appreciable inhibition | High | [1] | |||
| ML-9 | MLCK | 3.8 µM (Ki) | PKA | 32 µM (Ki) | ~8.4 | |
| PKC | 42 µM (Ki) | ~11 | ||||
| TRPC6 | 7.8 µM (IC50) | N/A (MLCK-independent) | N/A | [13] | ||
| Wortmannin | MLCK | ~200 nM (IC50) | PI3K | ~3 nM (IC50) | ~0.015 (More potent on PI3K) | [15][16] |
| DNA-PK | 16 nM (IC50) | ~0.08 (More potent on DNA-PK) | [16] | |||
| ATM | 150 nM (IC50) | ~0.75 (More potent on ATM) | [16] |
Experimental Protocols
In Vitro Kinase Assay for MLCK Activity and Inhibition (using ADP-Glo™)
This protocol outlines the general steps for measuring MLCK activity and determining the IC50 of a peptide inhibitor using a luminescent ADP detection assay.
Principle: The ADP-Glo™ Kinase Assay is a two-step process. First, the kinase reaction is performed, and then the ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. In the second step, the Kinase Detection Reagent is added to convert the generated ADP into ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.[22][23][24][25]
Materials:
-
Recombinant MLCK enzyme
-
MLCK substrate (e.g., purified myosin regulatory light chain or a specific peptide substrate)
-
Calmodulin
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP solution
-
MLCK peptide inhibitor
-
ADP-Glo™ Kinase Assay kit (Promega)
-
White, opaque 96- or 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of your MLCK peptide inhibitor in an appropriate solvent (e.g., water or DMSO).
-
Prepare serial dilutions of the inhibitor in kinase buffer.
-
Prepare a master mix containing the kinase buffer, MLCK enzyme, substrate, and calmodulin.
-
Prepare an ATP solution at the desired concentration in kinase buffer.
-
-
Kinase Reaction:
-
Add the serially diluted inhibitor or vehicle control to the wells of the plate.
-
Add the MLCK enzyme master mix to all wells.
-
Initiate the kinase reaction by adding the ATP solution.
-
Incubate the plate at the optimal temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add the Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30-60 minutes to allow for the conversion of ADP to ATP and the generation of a luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Chemoproteomics Workflow for Kinase Inhibitor Profiling (Kinobeads)
This protocol provides a conceptual overview of a chemoproteomics approach to assess the selectivity of a kinase inhibitor across the native kinome.
Principle: This method utilizes "kinobeads," which are sepharose beads derivatized with a mixture of non-selective, ATP-competitive kinase inhibitors. These beads are used to capture a large portion of the cellular kinome from a cell lysate. By pre-incubating the lysate with a free inhibitor of interest, one can perform a competitive binding experiment. The proteins that are bound by the free inhibitor will no longer bind to the kinobeads. Using quantitative mass spectrometry, the proteins that are displaced from the beads at different inhibitor concentrations can be identified and quantified, thus revealing the inhibitor's targets and their relative affinities.[3][26][27][28]
Workflow:
-
Cell Lysate Preparation: Prepare a native protein lysate from the cell line or tissue of interest under conditions that preserve kinase structure and function.
-
Competitive Binding:
-
Aliquot the cell lysate.
-
To each aliquot, add the MLCK peptide inhibitor at varying concentrations (including a vehicle control).
-
Incubate to allow the inhibitor to bind to its targets.
-
-
Kinobead Enrichment:
-
Add the kinobeads to each lysate-inhibitor mixture.
-
Incubate to allow the unbound kinases to bind to the beads.
-
-
Washing and Elution:
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the captured kinases from the beads.
-
-
Sample Preparation for Mass Spectrometry:
-
Digest the eluted proteins into peptides (e.g., with trypsin).
-
Label the peptides with isobaric tags (e.g., TMT or iTRAQ) for quantitative analysis (optional but recommended for multiplexing).
-
-
LC-MS/MS Analysis: Analyze the peptide samples by liquid chromatography-tandem mass spectrometry.
-
Data Analysis:
-
Identify the proteins captured in each sample.
-
Quantify the relative abundance of each kinase in the inhibitor-treated samples compared to the control.
-
Generate competition binding curves for each identified kinase to determine the apparent dissociation constants (Kd) and assess the inhibitor's selectivity profile.
-
Visualizations
References
- 1. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Myosin Light Chain Kinase Inhibitor Peptide 18 The Myosin Light Chain Kinase Inhibitor Peptide 18 controls the biological activity of Myosin Light Chain Kinase. This small molecule/inhibitor is primarily used for Phosphorylation & Dephosphorylation applications. | Sigma-Aldrich [sigmaaldrich.com]
- 6. MLCK inhibitor peptide 18 - TargetMol Chemicals Inc [bioscience.co.uk]
- 7. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Potent peptide inhibitors of smooth muscle myosin light chain kinase: mapping of the pseudosubstrate and calmodulin binding domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mode of inhibition of smooth muscle myosin light chain kinase by synthetic peptide analogs of the regulatory site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Peptide modulators of myosin light chain kinase affect smooth muscle cell contraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Minimum requirements for inhibition of smooth-muscle myosin light-chain kinase by synthetic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Myosin Light Chain Kinase: A Potential Target for Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Myosin light chain kinase-independent inhibition by ML-9 of murine TRPC6 channels expressed in HEK293 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The effect of inhibition of myosin light chain kinase by Wortmannin on intracellular [Ca2+], electrical activity and force in phasic smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Wortmannin, a microbial product inhibitor of myosin light chain kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. selleckchem.com [selleckchem.com]
- 17. go.drugbank.com [go.drugbank.com]
- 18. Wortmannin, a specific inhibitor of phosphatidylinositol-3-kinase, induces accumulation of DNA double-strand breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The selectivity of protein kinase inhibitors: a further update - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.com]
- 23. promega.com [promega.com]
- 24. ulab360.com [ulab360.com]
- 25. ADP-Glo™ Kinase Assay [promega.com]
- 26. researchgate.net [researchgate.net]
- 27. Kinase inhibitor profiling using chemoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. mediatum.ub.tum.de [mediatum.ub.tum.de]
Technical Support Center: Myosin Light Chain Kinase (MLCK) Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MLCK peptide controls and activity assays.
Frequently Asked Questions (FAQs)
Q1: What is the function of an MLCK peptide control?
An MLCK peptide control is typically a synthetic peptide designed to act as a competitive inhibitor of the Myosin Light Chain Kinase (MLCK). These peptides often mimic the pseudosubstrate region of MLCK, which is the part of the kinase that auto-inhibits its function. By binding to the active site or the calmodulin-binding domain, these peptide controls prevent the phosphorylation of the myosin light chain (MLC), thereby inhibiting smooth muscle contraction and other MLCK-dependent cellular processes.[1][2][3]
Q2: How can I check the activity of my MLCK peptide control?
The activity of an MLCK peptide control is determined by its ability to inhibit MLCK activity. This is typically measured using an in vitro kinase assay. The assay measures the phosphorylation of a substrate (like the regulatory light chain of myosin or a synthetic peptide substrate) by MLCK in the presence and absence of the peptide control. A successful peptide control will demonstrate a dose-dependent inhibition of MLCK activity.[1][3]
Q3: What are the common methods to measure MLCK activity?
Several methods are available to measure MLCK activity:
-
Radiometric Assays: These traditional assays measure the incorporation of radioactive phosphate (from [γ-³²P]ATP) into the MLCK substrate.[4]
-
Luminescence-Based Assays: These non-radioactive assays, such as the ADP-Glo™ Kinase Assay, measure the amount of ADP produced during the kinase reaction. The amount of ADP is proportional to the kinase activity.[5]
-
Phosphate-Affinity SDS-PAGE: This non-radioactive method uses special gels that separate phosphorylated and non-phosphorylated forms of the substrate, allowing for quantification of the kinase activity.[6]
-
High-Performance Liquid Chromatography (HPLC): This method separates and quantifies the phosphorylated and unphosphorylated peptide substrate.[7]
Q4: What are the expected results in a successful MLCK peptide control experiment?
In a successful experiment, you should observe a significant decrease in MLCK activity in the presence of the MLCK peptide control compared to the vehicle control (e.g., buffer or a scrambled peptide). The inhibition should ideally be dose-dependent, meaning that as the concentration of the peptide control increases, the activity of MLCK decreases. This can be used to determine the IC₅₀ value of the peptide inhibitor.[3]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No inhibition of MLCK activity by the peptide control. | Inactive Peptide: The peptide may have degraded due to improper storage or handling. | Ensure the peptide is stored at the recommended temperature (typically -20°C or -80°C) and has not undergone multiple freeze-thaw cycles. Test a fresh aliquot of the peptide. |
| Incorrect Assay Conditions: The buffer composition (pH, ionic strength), or concentrations of ATP, MgCl₂, CaCl₂, and Calmodulin may not be optimal for MLCK activity or for the inhibitor to bind.[4] | Verify all reagent concentrations and buffer conditions. Refer to a validated protocol for optimal assay conditions. | |
| Inactive MLCK Enzyme: The MLCK enzyme may have lost activity. | Test the activity of the MLCK enzyme alone (without the inhibitor) to ensure it is active. Typical specific activities for MLCK are in the range of 5–20 µmol/min-mg.[4] | |
| High background signal in the kinase assay. | Contamination: Reagents may be contaminated with ATP or ADP. | Use high-purity reagents. Prepare fresh buffers. |
| Non-specific Binding: In radiometric assays, there might be non-specific binding of [γ-³²P]ATP. | Ensure thorough washing steps after the reaction to remove free ATP.[4] | |
| High variability between replicate wells. | Pipetting Errors: Inaccurate pipetting of small volumes of enzyme, substrate, or inhibitor. | Use calibrated pipettes and proper pipetting techniques. Prepare master mixes for reagents to be added to multiple wells. |
| Inconsistent Incubation Times: Variation in the start and stop times of the kinase reaction. | Use a multichannel pipette to start and stop reactions simultaneously. For luminescence assays, ensure consistent incubation times with the detection reagents.[5][6] |
Quantitative Data Summary
The following table summarizes typical quantitative data related to MLCK activity and inhibition.
| Parameter | Typical Value | Reference |
| MLCK Specific Activity | 5–20 µmol/min-mg | [4] |
| Kₘ for Regulatory Light Chain (RLC) | ~5–10 µM | [4] |
| Kₘ for Calmodulin (CaM) | ~1–2 nM | [4] |
| IC₅₀ for MLCK Peptide Inhibitor (MLCK 480-504) | 13 nM | [3] |
| IC₅₀ for MLCK Peptide Inhibitor (MLCK 480-493) | 2 µM | [3] |
| IC₅₀ for MLCK Peptide Inhibitor (MLCK 494-504) | 6 µM | [3] |
Experimental Protocols
Protocol: Non-Radioactive MLCK Activity Assay (Luminescence-Based)
This protocol is based on the principle of measuring ADP production using a commercially available kit like ADP-Glo™ Kinase Assay.
Materials:
-
Purified MLCK enzyme
-
MLCK peptide control
-
Myosin Light Chain (or a suitable peptide substrate)
-
Calmodulin
-
ATP
-
Kinase Assay Buffer (e.g., 20 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 2 mM DTT, 0.01% Tween 20, pH 7.5)[6]
-
ADP-Glo™ Kinase Assay Kit (or equivalent)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Reagent Preparation:
-
Prepare the Kinase Assay Buffer.
-
Dilute the MLCK enzyme, substrate, calmodulin, ATP, and MLCK peptide control to the desired concentrations in the Kinase Assay Buffer. Keep all solutions on ice.
-
-
Kinase Reaction:
-
In a 384-well plate, add 2 µl of the MLCK peptide control at various concentrations (and a vehicle control).
-
Add 2 µl of the MLCK enzyme/calmodulin mix.
-
Initiate the reaction by adding 2 µl of the substrate/ATP mix.
-
Incubate the plate at room temperature for 60 minutes.[5]
-
-
ADP Detection:
-
Data Acquisition:
-
Measure the luminescence using a luminometer. The luminescent signal is directly proportional to the amount of ADP produced and thus to the MLCK activity.
-
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all readings.
-
Plot the luminescence signal against the concentration of the MLCK peptide control.
-
Calculate the percent inhibition for each concentration relative to the vehicle control.
-
Determine the IC₅₀ value of the peptide control by fitting the data to a dose-response curve.
-
Visualizations
Signaling Pathway of MLCK Activation
Caption: Signaling pathway of Myosin Light Chain Kinase (MLCK) activation and inhibition.
Experimental Workflow for MLCK Activity Assay
Caption: Workflow for a luminescence-based MLCK peptide control activity assay.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Peptide modulators of myosin light chain kinase affect smooth muscle cell contraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potent peptide inhibitors of smooth muscle myosin light chain kinase: mapping of the pseudosubstrate and calmodulin binding domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biochemistry of Smooth Muscle Myosin Light Chain Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. promega.com [promega.com]
- 6. Non-Radioactive In Vitro Cardiac Myosin Light Chain Kinase Assays [app.jove.com]
- 7. Assay of myosin light chain kinase activity by high-performance liquid chromatography using a synthetic peptide as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Myosin Light Chain Kinase (MLCK) Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering unexpected results during experiments involving Myosin Light Chain Kinase (MLCK) peptide inhibitors and controls.
Frequently Asked Questions (FAQs)
Q1: My MLCK peptide control, which should be inactive, is showing agonist activity (i.e., causing contraction or an increase in myosin light chain phosphorylation). Why is this happening?
A1: This is a valid and important observation. While control peptides, such as scrambled peptides, are designed to be inactive, they can sometimes exhibit unexpected biological activity. The most likely reasons for a control MLCK peptide to show agonist activity are:
-
Off-target inhibition of Myosin Light Chain Phosphatase (MLCP): Some peptide sequences, even scrambled ones, may coincidentally inhibit MLCP. Inhibition of this phosphatase would lead to a net increase in myosin light chain phosphorylation and subsequent smooth muscle contraction, mimicking an agonist effect.[1]
-
Direct activation of intracellular calcium signaling: The peptide might interact with cell surface receptors or ion channels, leading to an influx of calcium ions. This increase in intracellular calcium can then activate endogenous MLCK, causing contraction.
-
Unforeseen sequence-specific interactions: Although the sequence is scrambled, it might fortuitously mimic a naturally occurring bioactive peptide, leading to off-target interactions with other signaling molecules.
Q2: What is a scrambled peptide and why is it used as a control?
A2: A scrambled peptide is a control peptide that has the same amino acid composition and molecular weight as the active inhibitory peptide, but the sequence of amino acids is randomly shuffled. It is used to demonstrate that the inhibitory effect of the active peptide is sequence-specific and not due to non-specific effects of the amino acids themselves (e.g., charge, hydrophobicity).
Q3: Could the observed agonist activity be due to contamination of my peptide?
A3: While less common with modern synthesis techniques, contamination with an active peptide or another bioactive substance is a possibility. If you suspect contamination, it is advisable to re-synthesize or re-purify the peptide and repeat the experiment.
Troubleshooting Guide: MLCK Control Peptide Shows Agonist Activity
If you are observing agonist activity with your MLCK control peptide, follow these troubleshooting steps to identify the underlying cause.
Step 1: Verify the Primary Hypothesis - Off-Target MLCP Inhibition
The most probable cause of agonist-like activity from an MLCK-related peptide is the off-target inhibition of Myosin Light Chain Phosphatase (MLCP).
This assay will determine if your control peptide directly inhibits MLCP activity.
-
Prepare a Substrate: Prepare phosphorylated myosin light chain (pMLC) by incubating purified MLC with purified active MLCK and ATP.
-
Isolate MLCP: Isolate MLCP from smooth muscle tissue homogenates.
-
Perform the Assay:
-
Incubate the isolated MLCP with the pMLC substrate in the presence and absence of your control peptide.
-
Include a known MLCP inhibitor (e.g., Calyculin A) as a positive control.
-
The reaction measures the release of free phosphate from pMLC.
-
-
Analyze the Data: A decrease in the rate of phosphate release in the presence of your control peptide indicates inhibition of MLCP.
| Treatment | Expected MLCP Activity | Observed MLCP Activity with Problematic Control |
| No Inhibitor | 100% | 100% |
| Known MLCP Inhibitor | < 50% | < 50% |
| Your Control Peptide | ~100% | < 80% (indicates inhibition) |
Step 2: Investigate a Secondary Hypothesis - Increased Intracellular Calcium
If MLCP inhibition is ruled out, the control peptide may be causing an increase in intracellular calcium levels.
This experiment will determine if the control peptide causes an influx of calcium into the cells.
-
Cell Preparation: Culture smooth muscle cells on glass coverslips suitable for fluorescence microscopy.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).[2][3][4]
-
Imaging:
-
Mount the coverslip on a fluorescence microscope.
-
Establish a baseline fluorescence reading.
-
Perfuse the cells with a solution containing your control peptide.
-
Record any changes in fluorescence intensity over time.
-
Use a known agonist (e.g., phenylephrine) as a positive control.
-
-
Data Analysis: An increase in fluorescence intensity upon addition of the control peptide indicates an increase in intracellular calcium.
| Treatment | Expected [Ca2+]i Change | Observed [Ca2+]i Change with Problematic Control |
| Vehicle Control | No significant change | No significant change |
| Known Agonist | Significant increase | Significant increase |
| Your Control Peptide | No significant change | Significant increase (indicates Ca2+ influx) |
Step 3: Consider Other Off-Target Effects and Experimental Artifacts
If the above steps do not resolve the issue, consider the following possibilities:
-
GPCR Activation: The peptide may be acting as a ligand for a G-protein coupled receptor (GPCR) that couples to contractile signaling pathways. This can be investigated using broad-spectrum GPCR antagonists.
-
Ion Channel Modulation: The peptide could be directly modulating the activity of ion channels, leading to depolarization and calcium influx.
-
Peptide Aggregation: At high concentrations, some peptides can aggregate and cause non-specific cellular effects. Try reducing the concentration of the control peptide.
-
Purity and Integrity of the Peptide: Re-verify the purity and sequence of your synthesized peptide.
Visualizing the Problem: Signaling Pathways and Workflows
To better understand the potential mechanisms and the troubleshooting process, the following diagrams are provided.
Caption: Potential signaling pathways for the unexpected agonist activity.
Caption: Troubleshooting workflow for unexpected agonist activity.
References
- 1. Effects of myosin kinase inhibiting peptide on contractility and LC20 phosphorylation in skinned smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measurement of Calcium Fluctuations Within the Sarcoplasmic Reticulum of Cultured Smooth Muscle Cells Using FRET-based Confocal Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bu.edu [bu.edu]
- 4. Calcium Signaling in Smooth Muscle - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cell Toxicity of MLCK Peptide Control
This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding and troubleshooting the potential cell toxicity of Myosin Light Chain Kinase (MLCK) peptide controls, particularly at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is an MLCK peptide control and why is it used?
A: An MLCK peptide control is typically a scrambled version of the active MLCK inhibitor peptide. It contains the same amino acids as the inhibitor but in a random sequence. This scrambled peptide is designed to be biologically inactive and is used as a negative control in experiments to ensure that the observed effects of the MLCK inhibitor are due to its specific action on MLCK and not due to non-specific effects of the peptide itself, such as effects on cell viability.
Q2: Is the MLCK peptide control expected to be toxic to cells?
A: At standard working concentrations (typically in the low micromolar range), a well-designed scrambled MLCK peptide control is expected to have minimal to no cytotoxic effects. However, at high concentrations, peptides can sometimes exhibit non-specific toxicity.
Q3: What are the potential mechanisms of cell toxicity for a control peptide at high concentrations?
A: High concentrations of peptides can potentially induce cytotoxicity through several mechanisms:
-
Membrane disruption: Cationic peptides, in particular, can interact with and disrupt the cell membrane, leading to necrosis.
-
Induction of apoptosis: Peptides may trigger programmed cell death pathways.
-
Off-target effects: At high concentrations, peptides may interact with other cellular components in a non-specific manner, leading to unforeseen biological consequences.[1][2]
-
Contaminants: Residual substances from peptide synthesis, such as trifluoroacetic acid (TFA), can be cytotoxic.[3]
-
Peptide aggregation: Some peptides can form aggregates at high concentrations, which may be toxic to cells.[4]
Q4: How can I assess the cytotoxicity of my MLCK peptide control?
A: Several standard cell-based assays can be used to evaluate the cytotoxicity of your control peptide. These include:
-
Metabolic activity assays (e.g., MTT, MTS, WST-1): These colorimetric assays measure the metabolic activity of cells, which is an indicator of cell viability.[5]
-
Membrane integrity assays (e.g., LDH release assay): These assays measure the release of lactate dehydrogenase (LDH) from cells with damaged membranes, a hallmark of necrosis.
-
Apoptosis vs. Necrosis assays (e.g., Annexin V and Propidium Iodide staining): These flow cytometry or fluorescence microscopy-based assays can differentiate between live, apoptotic, and necrotic cells.
Troubleshooting Guide
This guide addresses common issues encountered when assessing the cytotoxicity of an MLCK peptide control.
| Problem | Possible Cause | Recommended Solution |
| High background in cytotoxicity assay with no cells. | Contamination of culture medium or assay reagents. | Use fresh, sterile medium and reagents. Run a "medium only" control to check for background absorbance/fluorescence. |
| Unexpectedly high toxicity of the scrambled control peptide at low concentrations. | The scrambled sequence may have unintended biological activity. | Perform a BLAST search to ensure the scrambled sequence does not have significant homology to any known proteins. Consider synthesizing a different scrambled sequence. |
| Contamination of the peptide stock with toxic substances (e.g., TFA, endotoxin). | Ensure the peptide is of high purity. Consider TFA removal or salt exchange if necessary. Test for endotoxin contamination.[3] | |
| Incorrect peptide concentration calculation. | Verify the molecular weight and recalculate the concentration. Ensure the peptide is fully dissolved. | |
| High variability between replicate wells. | Uneven cell seeding. | Ensure a single-cell suspension before seeding and use appropriate pipetting techniques for even distribution. |
| Inconsistent peptide concentration across wells. | Mix the peptide stock solution thoroughly before adding to the wells. | |
| Edge effects in the microplate. | Avoid using the outer wells of the plate for experimental samples, or fill them with sterile medium to maintain humidity. | |
| Reduced cytotoxicity at higher concentrations (non-linear dose-response). | Peptide aggregation at high concentrations, reducing its effective concentration and interaction with cells.[4] | Visually inspect the peptide solution for precipitation. Perform dynamic light scattering (DLS) to check for aggregates. Consider using a different solvent or adjusting the pH if solubility is an issue.[4] |
| Rapid cell death at high concentrations followed by proliferation of remaining cells. | Perform a time-course experiment to assess cytotoxicity at earlier time points.[4] |
Quantitative Data Summary
Quantitative data on the cytotoxicity of scrambled MLCK control peptides at high concentrations is not extensively available in the literature, as they are designed to be inert. However, based on available information and general principles of peptide toxicology, the following table summarizes the expected outcomes.
| Concentration Range | Expected Cell Viability (%) | Potential Observations |
| Low (≤ 10 µM) | 95 - 100% | No significant difference compared to untreated control cells. |
| Moderate (10 - 50 µM) | 80 - 100% | Minimal to no cytotoxicity observed. One study reported minimal effect on cell viability with a TAT-conjugated scrambled peptide at 20 µM.[6] |
| High ( > 50 µM) | Variable | Potential for decreased cell viability due to non-specific effects. The degree of toxicity can be cell-type dependent and influenced by the peptide's physicochemical properties (e.g., charge, hydrophobicity).[1] |
| Very High (≥ 100 µM) | Likely Decreased | Increased likelihood of observing cytotoxicity through mechanisms such as membrane disruption or induction of stress pathways.[1] |
Note: This table provides a general guideline. It is crucial to empirically determine the cytotoxicity of your specific MLCK peptide control in your experimental system.
Experimental Protocols
MTT Assay for Cell Viability
This protocol is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10⁴ cells per well and incubate for 4 hours to allow for cell attachment.[5]
-
Peptide Treatment: Prepare serial dilutions of the MLCK peptide control (e.g., 1 µM, 10 µM, 100 µM, 1000 µg/ml) in culture medium.[5] Remove the existing medium from the cells and add the peptide solutions. Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).[5]
-
MTT Addition: Add 25 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the untreated control.
LDH Cytotoxicity Assay
This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells.
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Sample Collection: After the treatment period, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions to mix the supernatant with the reaction mixture.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically around 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (cells lysed to release maximum LDH).
Apoptosis vs. Necrosis Assay (Annexin V and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between different modes of cell death.
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the MLCK peptide control at various concentrations.
-
Cell Harvesting: After treatment, harvest the cells by trypsinization (for adherent cells) and centrifugation.
-
Staining: Resuspend the cells in binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Visualizations
Caption: MLCK Signaling Pathway.
Caption: Experimental Workflow for Cytotoxicity Assessment.
Caption: Troubleshooting Logic for Unexpected Control Peptide Toxicity.
References
- 1. Cell-permeable peptides induce dose- and length-dependent cytotoxic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. genscript.com [genscript.com]
- 4. researchgate.net [researchgate.net]
- 5. In silico and in vitro studies of cytotoxic activity of different peptides derived from vesicular stomatitis virus G protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
Long-term stability of reconstituted MLCK peptide
This technical support center provides researchers, scientists, and drug development professionals with guidance on the long-term stability of reconstituted Myosin Light Chain Kinase (MLCK) peptide, along with troubleshooting advice and detailed experimental protocols.
Frequently Asked Questions (FAQs)
1. How should lyophilized MLCK peptide be stored for long-term stability?
For long-term storage, lyophilized MLCK peptide should be kept at -20°C or -80°C in a desiccated environment.[1][2][3] Proper storage under these conditions can ensure stability for several years.[1][4] It is also advisable to protect the peptide from light.[3][5]
2. What is the recommended procedure for reconstituting MLCK peptide?
Before opening, allow the vial of lyophilized MLCK peptide to warm to room temperature to prevent condensation.[2] Reconstitute the peptide using a sterile, high-purity solvent such as sterile distilled water or a buffer at a pH of 5-6.[4][6] To dissolve the peptide, gently swirl or roll the vial; do not shake vigorously, as this can cause aggregation.[5] If the peptide is difficult to dissolve, sonication may be helpful.
3. What is the expected long-term stability of reconstituted MLCK peptide in solution?
The stability of reconstituted MLCK peptide is dependent on the storage temperature. Peptides in solution are significantly less stable than in their lyophilized form.[4][5] To maximize stability, it is highly recommended to aliquot the reconstituted peptide into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation.[2][4][6]
4. Can I store the reconstituted MLCK peptide at 4°C?
Storing reconstituted MLCK peptide at 4°C is suitable for short-term use only, generally for a period of a few days to two weeks.[5][6] For longer-term storage, freezing at -20°C or -80°C is necessary.
5. Which amino acid residues in a peptide sequence might decrease its stability in solution?
Peptides containing cysteine (Cys), methionine (Met), tryptophan (Trp), asparagine (Asn), glutamine (Gln), and N-terminal glutamic acid (Glu) are more prone to degradation (e.g., oxidation, deamidation) in solution.[1][4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Peptide will not dissolve | Incorrect solvent; peptide has aggregated. | Use a small amount of an organic solvent like DMSO or acetonitrile to dissolve the peptide first, then add the aqueous buffer. Gentle warming or sonication can also aid in dissolution. |
| Reduced peptide activity in experiments | Peptide degradation due to improper storage or handling. | Ensure the peptide was stored at the correct temperature and protected from light. Avoid repeated freeze-thaw cycles by preparing single-use aliquots after reconstitution. Confirm that the pH of the storage buffer is between 5 and 6.[6] |
| Inconsistent experimental results | Inaccurate peptide concentration due to improper reconstitution or storage. | Re-quantify the peptide concentration. When reconstituting, ensure the lyophilized powder has not been exposed to moisture, which can affect weighing. Always use freshly prepared dilutions for experiments. |
| Visible precipitates in the peptide solution after thawing | Peptide aggregation during the freeze-thaw cycle. | Centrifuge the vial to pellet the precipitate and use the supernatant. For future use, consider a different storage buffer or the addition of a cryoprotectant. Note that some activity may be lost. |
Quantitative Data Summary
The stability of reconstituted MLCK peptide is influenced by storage temperature. Below is a summary of expected stability based on manufacturer recommendations and general peptide handling guidelines.
Table 1: Recommended Storage Conditions and Expected Stability of MLCK Peptide
| Form | Storage Temperature | Expected Stability | Source(s) |
| Lyophilized Powder | -20°C | ≥ 4 years | [7] |
| Lyophilized Powder | -20°C to -80°C | Several years | [1][4] |
| Reconstituted in Solution | 2-8°C | Several days to 2 weeks | [5][6] |
| Reconstituted in Solution | -20°C | Up to 6 months | |
| Reconstituted in Solution | -20°C | 1 to 4 months | [5][8] |
| Reconstituted in Solution | -80°C | Up to 1 year or more | [5][6][8] |
Experimental Protocols
Protocol for Assessing the Stability of Reconstituted MLCK Peptide
This protocol outlines a method to determine the stability of a reconstituted MLCK peptide by measuring its kinase activity at various time points after storage.
1. Reconstitution and Aliquoting:
-
Reconstitute the lyophilized MLCK peptide to a stock concentration of 1 mg/mL in a suitable sterile buffer (e.g., 50 mM HEPES, pH 7.5).
-
Immediately create single-use aliquots of the stock solution to avoid freeze-thaw cycles.
2. Storage and Time Points:
-
Store the aliquots at the desired temperatures for stability testing (e.g., 4°C, -20°C, and -80°C).
-
Designate time points for activity testing (e.g., Day 0, Day 7, 1 month, 3 months, 6 months).
3. MLCK Activity Assay (adapted from MedChemExpress): [8][9][10]
-
At each time point, thaw one aliquot from each storage temperature.
-
Prepare a reaction mixture in a final volume of 50 µL containing:
-
50 mM HEPES, pH 7.5
-
150 mM KCl, 15 mM NaCl
-
5 mM MgCl₂
-
1 mM DTT
-
1 mg/mL Bovine Serum Albumin (BSA)
-
1 µM Calmodulin
-
5 µM CaCl₂
-
20 µM synthetic substrate peptide (e.g., KKRPQRATSNVFAM-NH₂)
-
The reconstituted MLCK peptide being tested.
-
-
Pre-incubate the mixture at 25°C for 1 minute.
-
Initiate the kinase reaction by adding 0.2 mM [γ-³²P]ATP (specific activity 200-300 cpm/pmol).
-
Incubate the reaction at 25°C for 20 minutes.
-
Stop the reaction by spotting an aliquot of the reaction mixture onto phosphocellulose filter paper.
-
Wash the filter papers three times in 75 mM phosphoric acid solution, followed by a wash in 95% ethanol.
-
Dry the filter papers and measure the incorporated radioactivity using a liquid scintillation counter.
4. Data Analysis:
-
Calculate the percentage of remaining MLCK peptide activity at each time point relative to the activity at Day 0 (which is set to 100%).
-
Plot the percentage of remaining activity versus time for each storage condition to determine the stability profile.
Visualizations
Caption: MLCK signaling pathway activation.
Caption: Workflow for assessing MLCK peptide stability.
References
- 1. jpt.com [jpt.com]
- 2. peptidesciences.com [peptidesciences.com]
- 3. The Ultimate Guide to Storing Peptides: Best Practices for Maximum Potency & Longevity | Dripdok Help Center [intercom.help]
- 4. genscript.com [genscript.com]
- 5. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
- 6. lifetein.com [lifetein.com]
- 7. caymanchem.com [caymanchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. glpbio.com [glpbio.com]
MLCK Peptide Control Interference: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and resolve potential interference issues when using Myosin Light Chain Kinase (MLCK) peptide controls in their assays.
Frequently Asked Questions (FAQs)
Q1: What is an MLCK peptide control and what is its intended function in an assay?
An MLCK peptide control is typically a synthetic peptide designed to act as a specific inhibitor of Myosin Light Chain Kinase. These peptides are often derived from the pseudosubstrate region or the calmodulin-binding domain of MLCK.[1][2] Their primary function is to serve as a positive control for inhibition in kinase assays, helping to validate that the assay can detect inhibitors of MLCK. By competing with the native substrate or calmodulin, the peptide control should produce a measurable decrease in kinase activity.
Q2: How can an MLCK peptide control interfere with assay reagents to produce misleading results?
While designed for specific inhibition, the physicochemical properties of peptides can sometimes lead to non-specific interactions with assay components, resulting in misleading data. This interference can manifest as either false positives (apparent inhibition) or false negatives (masking of true inhibition). Common mechanisms of interference include:
-
Direct interaction with detection reagents: Peptides can sometimes interact with fluorescent or luminescent reporters, causing quenching or enhancement of the signal.[3]
-
Aggregation: At higher concentrations, some peptides can form aggregates that may sequester assay components, such as the enzyme or substrate, leading to an apparent decrease in activity.[4]
-
Contaminants: Residual substances from peptide synthesis, such as trifluoroacetate (TFA), can alter the pH of the assay or directly inhibit cellular processes in cell-based assays.[5]
-
Charge-based interactions: The net charge of a peptide can lead to non-specific binding to negatively charged assay components or surfaces, such as microplates.[6]
Q3: What are the common types of assays where interference from MLCK peptide controls might be observed?
Interference can occur in various assay formats, particularly in high-throughput screening (HTS) settings. Some common assay types that may be susceptible to peptide interference include:
-
Fluorescence-Based Assays: These are prone to interference from peptides that can quench or enhance the fluorescence of the reporter molecule.[3]
-
Luminescence-Based Assays: Peptides can directly inhibit or stabilize luciferase enzymes, which are commonly used in kinase assays like Kinase-Glo® to measure ATP consumption.[7][8]
-
AlphaScreen® and TR-FRET Assays: These proximity-based assays can be disrupted by compounds that interfere with the donor or acceptor beads, or that absorb light at the excitation or emission wavelengths.[1]
-
Cell-Based Assays: In addition to the mechanisms above, peptides introduced into cells can have off-target effects or be degraded, leading to complex and often misleading results.[5]
Troubleshooting Guide
Problem 1: Apparent inhibition by the MLCK peptide control is observed, but the results are inconsistent or suspected to be false positives.
Initial Steps:
-
Confirm Peptide Quality: Ensure the purity and correct sequence of the MLCK peptide control. Contaminants from synthesis can sometimes be the source of interference.[9]
-
Review Assay Protocol: Double-check all reagent concentrations and incubation times.
-
Run Appropriate Controls: Include a "no enzyme" control and a "no peptide" control to establish baseline signals.
Troubleshooting Protocol:
If the issue persists, it may be due to non-specific interference. The following table outlines potential causes and suggested actions.
| Potential Cause | Observation in Assay | Suggested Action |
| Fluorescence Quenching | Decreased signal in a fluorescence-based assay that is not proportional to true inhibition. | Perform a control experiment by adding the peptide to the assay after the reaction has been stopped. If the signal still decreases, it indicates quenching. |
| Luciferase Inhibition | In a luciferase-based assay (e.g., Kinase-Glo®), the signal is lower than expected, suggesting high kinase activity (less ATP remaining). | Test the peptide in a standalone luciferase assay to see if it directly inhibits the enzyme. |
| Peptide Aggregation | Results are highly variable and dependent on peptide concentration. | Include a non-ionic detergent like Triton X-100 (0.01%) in the assay buffer to prevent aggregation.[4] |
| Contaminant Effects (e.g., TFA) | Inconsistent results, especially in cell-based assays. | Use a peptide preparation where TFA has been exchanged for another counter-ion like acetate or HCl.[5] |
Quantitative Data Summary: Expected vs. Observed Signal Changes in Interference Scenarios
| Assay Type | Scenario | Expected Signal Change (True Inhibition) | Observed Signal Change (with Interference) |
| Fluorescence Intensity | No Interference | Gradual decrease in signal with increasing peptide concentration. | Sharp, non-linear drop in signal, even at low peptide concentrations. |
| Luminescence (Kinase-Glo®) | No Interference | Higher luminescence signal as kinase is inhibited (more ATP remains). | Lower or unchanged luminescence signal if the peptide also inhibits luciferase. |
| TR-FRET | No Interference | Dose-dependent decrease in the FRET ratio. | Abrupt loss of signal or erratic FRET ratios. |
Problem 2: The MLCK peptide control shows no or very weak inhibition.
Initial Steps:
-
Verify Peptide Solubility and Storage: Ensure the peptide is fully dissolved and has been stored correctly to prevent degradation.[5][10] Peptides should ideally be stored lyophilized at -20°C.
-
Check Enzyme Activity: Confirm that the MLCK enzyme is active using a known substrate and conditions.
Troubleshooting Protocol:
If the enzyme is active and the peptide is properly prepared, consider the following:
| Potential Cause | Observation in Assay | Suggested Action |
| Peptide Degradation | Loss of inhibitory activity over time or with freeze-thaw cycles. | Prepare fresh peptide stock solutions and aliquot to minimize freeze-thaw cycles.[5] |
| Incorrect Assay Conditions | The assay buffer composition (e.g., pH, ionic strength) may not be optimal for peptide binding. | Optimize buffer conditions. Some peptides are sensitive to pH changes. |
| Competition with High Substrate Concentration | If the substrate concentration is too high, it may be difficult for the competitive peptide inhibitor to bind. | Determine the Km of the substrate and use a concentration at or near the Km for inhibition assays. |
Experimental Protocols
Control Experiment to Differentiate True Inhibition from Assay Interference
Objective: To determine if the observed activity of the MLCK peptide control is due to specific inhibition of the kinase or non-specific interference with the assay components.
Methodology:
-
Prepare Three Sets of Assay Reactions:
-
Set A (Standard Assay): Perform the kinase assay according to your standard protocol, including the MLCK peptide control at various concentrations.
-
Set B (Interference Control): Prepare the assay reactions as in Set A, but add the MLCK peptide control after the kinase reaction has been stopped (e.g., by adding a stop solution containing EDTA).
-
Set C (Reagent Blank): Prepare assay reactions without the kinase, but include all other components, including the MLCK peptide control at various concentrations.
-
-
Incubation and Detection:
-
Incubate all sets under the same conditions.
-
Measure the signal (fluorescence, luminescence, etc.) for all three sets.
-
-
Data Analysis:
-
If the signal in Set B is similar to the "no peptide" control in Set A, it suggests that the peptide does not interfere with the detection reagents. The inhibition seen in Set A is likely due to true kinase inhibition.
-
If the signal in Set B shows a similar dose-dependent change as in Set A, it indicates that the peptide is interfering with the detection part of the assay.
-
The signal from Set C will indicate if the peptide interacts with the assay reagents in the absence of an enzymatic reaction.
-
Visualizations
Caption: Troubleshooting workflow for MLCK peptide control interference.
Caption: Potential mechanisms of MLCK peptide control interference.
References
- 1. High throughput strategy to identify inhibitors of histone-binding domains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peptide modulators of myosin light chain kinase affect smooth muscle cell contraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel peptide-protein assay for identification of antimicrobial peptides by fluorescence quenching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. genscript.com [genscript.com]
- 6. Positive Charge of “Sticky” Peptides and Proteins Impedes Release From Negatively Charged PLGA Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Challenges in Peptide Solubilization - Amyloids Case Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Validating the Inhibitory Effect of MLCK Peptide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the Myosin Light Chain Kinase (MLCK) peptide inhibitor with alternative small molecule inhibitors. The content is supported by experimental data and detailed protocols to assist researchers in selecting and validating the most suitable inhibitor for their studies.
Introduction to MLCK Inhibition
Myosin Light Chain Kinase (MLCK) is a crucial enzyme in the regulation of smooth muscle contraction and endothelial barrier function.[1][2][3] It catalyzes the phosphorylation of the regulatory light chain of myosin II, a key event leading to cellular contraction. Dysregulation of MLCK activity is implicated in various pathological conditions, including inflammatory diseases and vascular hyperpermeability.[1][2] Consequently, inhibitors of MLCK are valuable tools for both basic research and as potential therapeutic agents.
The MLCK peptide inhibitor is a synthetic peptide that mimics the pseudosubstrate region of MLCK, thereby competitively inhibiting its kinase activity. This guide compares the performance of the MLCK peptide with commonly used small molecule inhibitors, providing a comprehensive overview of their mechanisms, efficacy, and experimental validation.
Comparison of MLCK Inhibitors
The following table summarizes the key characteristics and performance metrics of the MLCK peptide inhibitor and its alternatives.
| Inhibitor | Target | Mechanism of Action | Potency (IC50/Ki) | Selectivity | Key Features |
| MLCK Peptide Inhibitor (e.g., Peptide 18) | MLCK | Pseudosubstrate mimic, competitive with myosin light chain | IC50: ~50 nM | High for MLCK; does not significantly inhibit PKA or CaMKII | High specificity due to mimicking the natural substrate binding site. |
| ML-7 | MLCK | ATP-competitive inhibitor | Ki: ~0.3 µM | Moderately selective; also inhibits PKA (Ki: 21 µM) and PKC (Ki: 42 µM)[4] | Cell-permeable, widely used small molecule inhibitor. |
| ML-9 | MLCK, STIM1, Akt | ATP-competitive inhibitor | Inhibits MLCK | Broad-spectrum kinase inhibitor[4][5] | Cell-permeable, but less selective than ML-7.[5] |
| Fasudil | Rho-kinase (ROCK) | ATP-competitive inhibitor | Ki: 36 µM for MLCK | Primarily a ROCK inhibitor; less potent against MLCK, PKA, PKG, and PKC[4] | Cell-permeable, acts upstream of MLC phosphorylation by inhibiting ROCK.[4] |
| Y-27632 | Rho-kinase (ROCK) | ATP-competitive inhibitor | Indirectly affects MLC phosphorylation | Selective ROCK inhibitor | Cell-permeable, similar mechanism to Fasudil in the context of MLC phosphorylation. |
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable researchers to validate the inhibitory effects of MLCK modulators.
In Vitro MLCK Kinase Assay
This protocol is for determining the direct inhibitory effect of a compound on MLCK enzymatic activity.
Materials:
-
Recombinant MLCK enzyme
-
Myosin Light Chain (MLC) peptide substrate
-
ATP (with γ-³²P-ATP for radioactive detection or non-labeled for ADP-Glo™ assay)
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
Test inhibitors (MLCK peptide and small molecules)
-
ADP-Glo™ Kinase Assay Kit (Promega) or P81 phosphocellulose paper
-
Microplate reader (for luminescence) or scintillation counter (for radioactivity)
Procedure (using ADP-Glo™ Assay):
-
Prepare serial dilutions of the test inhibitors in kinase buffer.
-
In a 96-well plate, add 5 µL of each inhibitor dilution.
-
Add 2.5 µL of a solution containing MLCK and MLC peptide substrate to each well.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution. The final reaction volume is 10 µL.
-
Incubate the plate at room temperature for 60 minutes.[6]
-
Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[6]
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[6]
-
Measure the luminescence using a microplate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.
Endothelial Cell Permeability Assay (Transwell Assay)
This cell-based assay evaluates the functional effect of MLCK inhibitors on endothelial barrier integrity.
Materials:
-
Human umbilical vein endothelial cells (HUVECs)
-
Endothelial cell growth medium
-
Transwell inserts (e.g., 0.4 µm pore size for 24-well plates)
-
Fibronectin-coated plates
-
Thrombin or other permeability-inducing agent
-
FITC-Dextran (40 kDa)
-
Test inhibitors (MLCK peptide and small molecules)
-
Fluorometer
Procedure:
-
Seed HUVECs onto the upper chamber of the Transwell inserts and culture until a confluent monolayer is formed (typically 2-3 days).[7][8]
-
Pre-treat the HUVEC monolayers with various concentrations of the test inhibitors for 1 hour.
-
Induce endothelial permeability by adding thrombin (e.g., 1 U/mL) to the upper chamber for 30 minutes.
-
Add FITC-Dextran to the upper chamber at a final concentration of 1 mg/mL.[8]
-
Incubate for 1 hour at 37°C.
-
Collect samples from the lower chamber.
-
Measure the fluorescence intensity of the samples from the lower chamber using a fluorometer with an excitation wavelength of 485 nm and an emission wavelength of 530 nm.
-
Calculate the permeability coefficient or the percentage change in permeability relative to the control (thrombin-treated cells without inhibitor).
Visualizing the Molecular Pathways and Experimental Logic
To better understand the underlying mechanisms and experimental design, the following diagrams are provided.
Caption: MLCK signaling pathway and points of inhibitor intervention.
Caption: Experimental workflow for validating MLCK inhibitors.
Conclusion
The choice between the MLCK peptide inhibitor and small molecule alternatives depends on the specific experimental goals. The MLCK peptide offers high specificity, making it an excellent tool for studies where targeting MLCK with minimal off-target effects is critical. Small molecule inhibitors like ML-7 provide the convenience of cell permeability for in vitro and in vivo studies, though with potentially lower specificity. Upstream inhibitors like Fasudil and Y-27632 can be useful for dissecting the broader signaling pathways that regulate myosin light chain phosphorylation. By utilizing the provided comparative data and experimental protocols, researchers can confidently select and validate the most appropriate MLCK inhibitor to advance their scientific investigations.
References
- 1. Myosin Light Chain Kinase: A Potential Target for Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Myosin Light Chain Kinase: A Potential Target for Treatment of Inflammatory Diseases [frontiersin.org]
- 3. Myosin light-chain kinase - Wikipedia [en.wikipedia.org]
- 4. selleckchem.com [selleckchem.com]
- 5. ML-9 inhibits the vascular contraction via the inhibition of myosin light chain phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. promega.com [promega.com]
- 7. Endothelial permeability transwell assay [bio-protocol.org]
- 8. Endothelial paracellular permeability assay [protocols.io]
A Researcher's Guide: MLCK Peptide Inhibitor vs. Scrambled Peptide Control
In the realm of cellular biology and drug development, the specific inhibition of protein kinases is a cornerstone of experimental design. Myosin Light Chain Kinase (MLCK) stands out as a critical regulator of cellular contractility and permeability. Consequently, peptide-based inhibitors of MLCK are invaluable tools for dissecting its role in various physiological and pathological processes. This guide provides an objective comparison between the MLCK peptide inhibitor and its essential counterpart, the scrambled peptide control, offering researchers, scientists, and drug development professionals a comprehensive overview supported by experimental data and detailed protocols.
The Role of Myosin Light Chain Kinase (MLCK)
MLCK is a calcium/calmodulin-dependent serine/threonine kinase that plays a pivotal role in the regulation of smooth muscle contraction.[1][2] Its primary function is to phosphorylate the regulatory light chain of myosin II (MLC20), an event that triggers the conformational changes in myosin necessary for its interaction with actin, leading to muscle contraction.[1][2] Beyond smooth muscle, MLCK is also intricately involved in a variety of other cellular processes, including cell migration, endothelial barrier function, and cytokinesis.[3][4] Given its central role, aberrant MLCK activity has been implicated in a range of pathologies, including inflammatory diseases, vascular hyperpermeability, and cancer metastasis, making it an attractive target for therapeutic intervention.
The Principle of Peptide-Based Inhibition and Control
To study the function of MLCK, researchers often employ peptide inhibitors designed to specifically block its kinase activity. These peptides are typically derived from the pseudosubstrate region or the calmodulin-binding domain of MLCK itself, acting as competitive inhibitors.[5][6][7]
To ensure that the observed biological effects are a direct result of MLCK inhibition and not due to non-specific effects of the peptide itself (such as its charge or amino acid composition), a crucial experimental control is employed: the scrambled peptide control . This control peptide is synthesized with the same amino acid composition as the inhibitor peptide, but with the sequence of amino acids randomly shuffled. The underlying principle is that the specific linear sequence of the inhibitor peptide is critical for its interaction with the MLCK active site. By scrambling this sequence, the peptide should no longer bind to and inhibit MLCK, thus serving as an ideal negative control.
Comparative Analysis: MLCK Inhibitor vs. Scrambled Control
The primary distinction between the MLCK peptide inhibitor and its scrambled counterpart lies in their biological activity. The MLCK inhibitor is designed to be a potent and specific antagonist of MLCK, while the scrambled peptide is designed to be biologically inert with respect to MLCK activity.
Data Presentation
The following tables summarize the expected and observed quantitative effects of a representative cell-permeable MLCK inhibitor peptide (often referred to as PIK, Peptide Inhibitor of Kinase) versus a scrambled peptide control in key experimental assays. It is important to note that in many studies, the data for the scrambled peptide is not explicitly presented in tables because it shows no significant difference from the vehicle control. The tables below reflect the typical outcomes reported in the literature.
Table 1: In Vitro Kinase Activity Assay
| Peptide | Target Kinase | Substrate | Expected IC50 (nM) | Observed Effect on Kinase Activity |
| MLCK Inhibitor Peptide | MLCK | Myosin Light Chain | 10 - 100 | Potent inhibition of MLC phosphorylation.[5][6] |
| Scrambled Peptide | MLCK | Myosin Light Chain | >10,000 | No significant inhibition of MLC phosphorylation compared to vehicle control. The specific sequence is crucial for inhibitory activity.[1] |
Table 2: Endothelial Cell Permeability Assay (In Vitro)
| Treatment | Agonist (e.g., Thrombin) | Measurement Parameter | Expected Outcome |
| Vehicle Control | + | Transendothelial Electrical Resistance (TER) | Significant decrease in TER, indicating increased permeability. |
| MLCK Inhibitor Peptide | + | Transendothelial Electrical Resistance (TER) | Attenuation of the thrombin-induced decrease in TER, indicating protection of the endothelial barrier.[8][9] |
| Scrambled Peptide | + | Transendothelial Electrical Resistance (TER) | No significant difference in the thrombin-induced decrease in TER compared to the vehicle control. |
| Vehicle Control | + | Fluorescent Dextran Flux | Significant increase in the flux of fluorescent dextran across the endothelial monolayer. |
| MLCK Inhibitor Peptide | + | Fluorescent Dextran Flux | Significant reduction in the thrombin-induced increase in fluorescent dextran flux.[10] |
| Scrambled Peptide | + | Fluorescent Dextran Flux | No significant difference in the thrombin-induced increase in fluorescent dextran flux compared to the vehicle control. |
Table 3: Smooth Muscle Contraction Assay (Ex Vivo)
| Treatment | Stimulus (e.g., KCl, Agonist) | Measurement Parameter | Expected Outcome |
| Vehicle Control | + | Contractile Force | Robust and sustained contraction of the smooth muscle tissue.[11] |
| MLCK Inhibitor Peptide | + | Contractile Force | Significant inhibition of the stimulus-induced contraction in a dose-dependent manner.[2] |
| Scrambled Peptide | + | Contractile Force | No significant inhibition of the stimulus-induced contraction compared to the vehicle control.[2] |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation of results. Below are representative protocols for the key experiments cited.
In Vitro MLCK Kinase Assay
This assay directly measures the ability of the peptides to inhibit the phosphorylation of a substrate by MLCK.
Materials:
-
Purified MLCK enzyme
-
Myosin light chain (MLC) as substrate
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 40 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/ml BSA)
-
MLCK inhibitor peptide and scrambled peptide control
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase buffer, MLC substrate, and either the MLCK inhibitor peptide, scrambled peptide, or vehicle control at various concentrations.
-
Initiate the reaction by adding purified MLCK enzyme and [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 10-20 minutes).
-
Stop the reaction by spotting an aliquot of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the amount of ³²P incorporated into the MLC substrate using a scintillation counter.
-
Calculate the percentage of inhibition for each peptide concentration and determine the IC50 value for the inhibitor peptide.
Endothelial Cell Permeability Assay
This assay assesses the effect of the peptides on the integrity of an endothelial cell monolayer, a model for the vascular barrier.
Materials:
-
Human umbilical vein endothelial cells (HUVECs) or other suitable endothelial cells
-
Transwell inserts with a porous membrane
-
Endothelial cell growth medium
-
Agonist to induce hyperpermeability (e.g., thrombin)
-
MLCK inhibitor peptide and scrambled peptide control
-
Transepithelial electrical resistance (TER) measurement system
-
Fluorescein isothiocyanate (FITC)-dextran
Procedure for TER Measurement:
-
Seed HUVECs onto the Transwell inserts and culture until a confluent monolayer is formed.
-
Pre-treat the endothelial monolayers with the MLCK inhibitor peptide, scrambled peptide, or vehicle control for a specified time (e.g., 30-60 minutes).
-
Measure the baseline TER of the monolayers.
-
Add the agonist (e.g., thrombin) to the upper chamber of the Transwell inserts.
-
Measure the TER at various time points after agonist addition.
-
Calculate the change in TER relative to the baseline for each treatment group.
Smooth Muscle Contraction Assay
This ex vivo assay measures the effect of the peptides on the contractility of isolated smooth muscle tissue.
Materials:
-
Isolated smooth muscle strips (e.g., from aorta, trachea, or intestine)
-
Organ bath system with force transducers
-
Krebs-Henseleit solution (physiological salt solution)
-
Stimulus for contraction (e.g., KCl, phenylephrine)
-
MLCK inhibitor peptide and scrambled peptide control
Procedure:
-
Mount the smooth muscle strips in the organ baths containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂/5% CO₂.
-
Allow the tissues to equilibrate under a resting tension.
-
Induce a reference contraction with a high concentration of KCl to ensure tissue viability.
-
After washing and returning to baseline, pre-incubate the tissues with the MLCK inhibitor peptide, scrambled peptide, or vehicle control for a specified duration.
-
Induce contraction with the chosen stimulus (e.g., KCl or a specific agonist).
-
Record the isometric contractile force generated by the muscle strips.
-
Analyze the data to determine the effect of the peptides on the magnitude and duration of the contraction.
Mandatory Visualizations
MLCK Signaling Pathway
The following diagram illustrates the central role of MLCK in the signaling cascade leading to smooth muscle contraction.
Experimental Workflow for Peptide Inhibitor Testing
The logical flow of experiments to validate an MLCK peptide inhibitor and its scrambled control is depicted below.
References
- 1. Distinct roles of MLCK and ROCK in the regulation of membrane protrusions and focal adhesion dynamics during cell migration of fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peptide modulators of myosin light chain kinase affect smooth muscle cell contraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. promega.com [promega.com]
- 4. Inhibition of myosin light chain phosphorylation decreases rat mesenteric lymphatic contractile activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potent peptide inhibitors of smooth muscle myosin light chain kinase: mapping of the pseudosubstrate and calmodulin binding domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Small peptide inhibitors of smooth muscle myosin light chain kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. devtoolsdaily.com [devtoolsdaily.com]
- 8. [Penetrating peptide inhibitor of the myosin light chain kinase suppresses hyperpermeability of vascular endothelium] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Myosin light chain kinase inhibitor ML7 improves vascular endothelial dysfunction and permeability via the mitogen-activated protein kinase pathway in a rabbit model of atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design of peptidase-resistant peptide inhibitors of myosin light chain kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Myosin light chain kinase is central to smooth muscle contraction and required for gastrointestinal motility in mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to MLCK Inhibition: MLCK Peptide Inhibitor vs. ML-7
For Researchers, Scientists, and Drug Development Professionals
Myosin Light Chain Kinase (MLCK) plays a pivotal role in the regulation of smooth muscle contraction and cellular processes such as cell migration and barrier function.[1] Its dysregulation has been implicated in various pathological conditions, making it a significant target for therapeutic intervention. This guide provides an objective comparison of two commonly used MLCK inhibitors: the synthetic MLCK peptide inhibitor (specifically Peptide 18) and the small molecule inhibitor, ML-7. We will delve into their mechanisms of action, present quantitative data on their efficacy and selectivity, and provide detailed experimental protocols for their evaluation.
At a Glance: Key Differences
| Feature | MLCK Peptide Inhibitor (Peptide 18) | ML-7 |
| Inhibitor Type | Synthetic Peptide | Naphthalene Sulfonamide Derivative |
| Mechanism of Action | Competitive with the peptide substrate (pseudosubstrate inhibition).[2] | ATP-competitive.[3] |
| Potency (IC50/Ki) | IC50 = 50 nM, Ki = 52 nM. | Ki = 300 nM.[1] |
| Selectivity | Highly selective. Displays 4000-fold selectivity over CaM Kinase II and does not inhibit PKA.[4][5] | Less selective. Also inhibits Protein Kinase A (PKA) and Protein Kinase C (PKC) with Ki values of 21 µM and 42 µM, respectively.[6] |
| Cell Permeability | Cell-permeable.[4][5] | Cell-permeable.[1] |
Delving Deeper: Mechanism of Action
The mode of inhibition is a critical differentiator between the MLCK peptide inhibitor and ML-7.
MLCK Peptide Inhibitor (Peptide 18): This inhibitor acts as a pseudosubstrate. The peptide sequence mimics the phosphorylation site on the myosin light chain, allowing it to bind to the active site of MLCK. However, it lacks the serine residue that would be phosphorylated. This competitive binding effectively blocks the enzyme from phosphorylating its natural substrate.[2][7] The inhibition is competitive with respect to the peptide substrate and displays a mixed mode of inhibition with respect to ATP.
ML-7: As a naphthalene sulfonamide derivative, ML-7 functions as an ATP-competitive inhibitor.[3] It binds to the ATP-binding pocket of MLCK, preventing the binding of ATP, which is essential for the phosphorylation reaction. This mechanism is common for many small-molecule kinase inhibitors.
Signaling Pathway and Inhibition
The following diagram illustrates the canonical MLCK signaling pathway and the points of intervention for both the peptide inhibitor and ML-7.
Performance and Specificity: A Quantitative Look
The high selectivity of the MLCK Peptide Inhibitor 18 is a significant advantage. It shows a 4000-fold greater affinity for MLCK over CaM Kinase II and does not inhibit PKA.[4][5] This high degree of specificity reduces the likelihood of off-target effects, making it a more precise tool for studying MLCK-specific functions.
In contrast, ML-7 exhibits a broader kinase inhibition profile. While it is a potent MLCK inhibitor, it also affects other kinases like PKA and PKC, albeit at higher concentrations (Ki of 21 µM and 42 µM, respectively).[6] This broader activity can be a confounding factor in experiments, as observed effects may not be solely attributable to MLCK inhibition. For instance, ML-7 has been shown to inhibit the exocytosis of superoxide-producing intracellular compartments in human neutrophils in an MLCK-independent manner.[6]
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the accurate assessment of inhibitor performance.
In Vitro MLCK Inhibition Assay using a Peptide Substrate (for MLCK Peptide Inhibitor 18)
This protocol is adapted from a standard radioactive kinase assay.[8]
Objective: To determine the IC50 value of an MLCK inhibitor.
Materials:
-
Purified MLCK enzyme
-
Calmodulin (CaM)
-
MLCK Peptide Substrate (e.g., KKRPQRATSNVFAM-NH2)
-
[γ-³²P]ATP
-
Assay Buffer: 50 mM HEPES, pH 7.5, 150 mM KCl, 15 mM NaCl, 5 mM MgCl₂, 1 mM DTT, 1 mg/mL bovine serum albumin
-
Inhibitor stock solution (e.g., MLCK Peptide Inhibitor 18)
-
Phosphocellulose filter paper
-
75 mM phosphoric acid
-
95% ethanol
-
Scintillation fluid and counter
Procedure:
-
Prepare a reaction mixture containing the assay buffer, CaM, and the peptide substrate at a final concentration of 20 µM.
-
Add varying concentrations of the MLCK peptide inhibitor to the reaction mixture.
-
Initiate the reaction by adding the MLCK enzyme complexed with CaM. The final reaction volume is 50 µL.
-
Incubate the reaction at 25°C for 20 minutes.
-
Stop the reaction by spotting an aliquot of each reaction onto phosphocellulose filter paper.
-
Wash the filter papers extensively with 75 mM phosphoric acid to remove unincorporated [γ-³²P]ATP, followed by a wash with 95% ethanol.
-
Dry the filter papers and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of maximal enzyme activity for each inhibitor concentration, with the activity in the absence of the inhibitor considered 100%.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
General Considerations for ML-7 Inhibition Assay
While a specific, detailed protocol for an ML-7 inhibition assay was not found in a single source, the general principles of a kinase assay would apply. The key difference would be the nature of the competition. Since ML-7 is ATP-competitive, experiments to determine its Ki would involve varying the concentration of ATP in the assay.
Conclusion
Both the MLCK Peptide Inhibitor 18 and ML-7 are valuable tools for studying the function of Myosin Light Chain Kinase. The choice between them will largely depend on the specific requirements of the experiment.
-
For studies requiring high specificity and a precise understanding of MLCK's role without confounding off-target effects, the MLCK Peptide Inhibitor 18 is the superior choice. Its high potency and selectivity make it an excellent tool for targeted research.
-
ML-7, while less specific, can be a useful tool for initial screening or when a broader effect on related signaling pathways is being investigated. However, researchers must be mindful of its potential off-target effects and validate their findings with more specific inhibitors or other methods.
Ultimately, a thorough understanding of the distinct properties of each inhibitor is essential for designing robust experiments and accurately interpreting the resulting data.
References
- 1. Myosin Light Chain Kinase: A Potential Target for Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mode of inhibition of smooth muscle myosin light chain kinase by synthetic peptide analogs of the regulatory site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Myosin light chain kinase inhibitor ML7 improves vascular endothelial dysfunction via tight junction regulation in a rabbit model of atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MLCK inhibitor peptide 18 | Myosin Light Chain Kinases | Tocris Bioscience [tocris.com]
- 5. caymanchem.com [caymanchem.com]
- 6. ML-7 inhibits exocytosis of superoxide-producing intracellular compartments in human neutrophils stimulated with phorbol myristate acetate in a myosin light chain kinase-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Potent peptide inhibitors of smooth muscle myosin light chain kinase: mapping of the pseudosubstrate and calmodulin binding domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Navigating the Kinome: A Comparative Guide to the Specificity of MLCK Peptide Inhibitors
For researchers, scientists, and drug development professionals, the quest for highly specific kinase inhibitors is paramount to minimizing off-target effects and developing safer, more effective therapeutics. This guide provides a detailed comparison of the specificity of Myosin Light Chain Kinase (MLCK) peptide inhibitors against other classes of kinase inhibitors, supported by experimental data and detailed protocols.
Myosin Light Chain Kinase (MLCK) plays a crucial role in regulating smooth muscle contraction and endothelial barrier function[1]. Its dysregulation is implicated in various pathologies, including inflammatory diseases and cancer, making it an attractive therapeutic target[1]. Peptide-based inhibitors of MLCK have emerged as promising tools for research and potential therapeutic agents due to their high affinity and specificity. This guide delves into the specificity profile of a prominent MLCK peptide inhibitor and compares it with other well-characterized kinase inhibitors.
Quantitative Comparison of Kinase Inhibitor Specificity
To provide a clear and concise overview, the following table summarizes the inhibitory activity of selected kinase inhibitors against their primary target and key off-targets. The data is presented as IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values, which are standard measures of inhibitor potency.
| Inhibitor | Primary Target | IC50 / Ki (Primary Target) | Key Off-Targets | IC50 / Ki (Off-Targets) | Selectivity (Fold) | Reference |
| MLCK Inhibitor Peptide 18 | MLCK | 50 nM (IC50) | CaM Kinase II | >200 µM (IC50) | >4000 | [2][3][4][5] |
| PKA | No significant inhibition | - | [2][3][5] | |||
| ML-7 | MLCK | 0.3 µM (Ki) | PKA | 21 µM (Ki) | ~70 | [1] |
| PKC | 42 µM (Ki) | ~140 | [1] | |||
| ML-9 | MLCK | 4 µM (Ki) | PKA | 32 µM (Ki) | 8 | [6] |
| PKC | 54 µM (Ki) | 13.5 | [6] | |||
| Staurosporine | Broad Spectrum | ~1-10 nM (IC50) | Most Kinases | nM to µM range | Non-selective | [2] |
Key Findings from the Data:
-
MLCK Inhibitor Peptide 18 demonstrates exceptional specificity for MLCK, with a greater than 4000-fold selectivity over the closely related CaM Kinase II and no significant inhibition of PKA[2][3][4][5]. This high degree of selectivity makes it a valuable tool for specifically probing MLCK function in cellular and in vivo models.
-
ML-7 is a selective MLCK inhibitor but exhibits some off-target activity against PKA and PKC, albeit at concentrations approximately 70- to 140-fold higher than its Ki for MLCK[1].
-
ML-9 is a less potent and less selective MLCK inhibitor compared to ML-7 and the peptide inhibitor, showing only modest selectivity against PKA and PKC[6].
-
Staurosporine , a natural product, is a potent but non-selective kinase inhibitor, binding to the ATP-binding site of most kinases with high affinity[2]. It serves as a classic example of a promiscuous kinase inhibitor and is often used as a positive control in kinase screening assays.
Signaling Pathway and Experimental Workflows
To visualize the biological context and the methods used to assess inhibitor specificity, the following diagrams are provided.
Figure 1: Simplified MLCK Signaling Pathway.
The diagram above illustrates the canonical activation pathway of MLCK. Agonist binding to G-protein coupled receptors (GPCRs) activates Phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3). IP3 triggers the release of calcium (Ca²⁺) from intracellular stores, which then binds to calmodulin. The Ca²⁺/calmodulin complex activates MLCK, which in turn phosphorylates the regulatory light chain of myosin II (MLC). This phosphorylation event is a key step in initiating smooth muscle contraction and increasing endothelial permeability.
Figure 2: Experimental Workflows for Kinase Inhibitor Profiling.
This diagram outlines two common experimental approaches for determining kinase inhibitor specificity. The biochemical assay, such as the ADP-Glo™ kinase assay, measures the activity of a purified kinase in the presence of an inhibitor to determine its IC50 value. Chemoproteomics approaches, like the Kinobeads™ platform, utilize broad-spectrum kinase inhibitors immobilized on beads to capture a large portion of the kinome from a cell lysate. The ability of a test inhibitor to compete with this capture allows for the generation of a comprehensive selectivity profile across hundreds of kinases simultaneously.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting specificity data. Below are outlines of the key experimental protocols.
Biochemical Kinase Assay for IC50 Determination (ADP-Glo™ Kinase Assay)
This protocol is a widely used, luminescence-based assay to measure kinase activity by quantifying the amount of ADP produced during the kinase reaction.
1. Reagent Preparation:
-
Kinase: Recombinant MLCK is diluted to the desired concentration in kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Substrate: A specific peptide substrate for MLCK (e.g., a synthetic peptide containing the MLCK phosphorylation site) and ATP are prepared in the kinase reaction buffer. The ATP concentration is typically at or near the Km for the kinase.
-
Inhibitor: The test inhibitor (e.g., MLCK Inhibitor Peptide 18) is serially diluted in the reaction buffer to create a dose-response curve.
2. Kinase Reaction:
-
The kinase, substrate/ATP mix, and inhibitor are combined in a multi-well plate.
-
The reaction is initiated by the addition of the kinase or ATP.
-
The plate is incubated at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).
3. ADP Detection:
-
ADP-Glo™ Reagent is added to each well to terminate the kinase reaction and deplete the remaining ATP.
-
The plate is incubated for 40 minutes at room temperature.
-
Kinase Detection Reagent is then added, which converts the ADP generated in the kinase reaction back to ATP. This newly synthesized ATP is used by a luciferase/luciferin reaction to produce a luminescent signal.
-
The plate is incubated for 30-60 minutes at room temperature.
4. Data Analysis:
-
Luminescence is measured using a plate reader.
-
The data is plotted as a dose-response curve (luminescence vs. inhibitor concentration).
-
The IC50 value, the concentration of inhibitor that reduces kinase activity by 50%, is calculated from this curve.
Chemoproteomics for Kinase Inhibitor Selectivity Profiling (Kinobeads™-based approach)
This method provides a broad assessment of an inhibitor's selectivity across a large portion of the native kinome.
1. Cell Lysate Preparation:
-
Cells or tissues are lysed under non-denaturing conditions to preserve native protein complexes and kinase activity.
-
The lysate is clarified by centrifugation to remove insoluble material.
2. Competitive Binding:
-
The cell lysate is incubated with the test inhibitor at various concentrations.
-
A control sample with a vehicle (e.g., DMSO) is also prepared.
3. Kinase Enrichment:
-
The lysate (with or without the test inhibitor) is then incubated with "kinobeads" - sepharose beads derivatized with a cocktail of non-selective, ATP-competitive kinase inhibitors.
-
Kinases in the lysate that are not bound by the test inhibitor will bind to the kinobeads.
4. Sample Preparation for Mass Spectrometry:
-
The beads are washed to remove non-specifically bound proteins.
-
The bound proteins are eluted from the beads.
-
The eluted proteins are digested into peptides, typically using trypsin.
5. Mass Spectrometry and Data Analysis:
-
The peptide samples are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The abundance of each identified kinase is quantified in the inhibitor-treated samples and compared to the vehicle control.
-
A reduction in the amount of a specific kinase captured on the beads in the presence of the inhibitor indicates that the inhibitor binds to that kinase.
-
By performing this at multiple inhibitor concentrations, a comprehensive selectivity profile and apparent dissociation constants (Kd) can be determined for hundreds of kinases simultaneously.
Conclusion
The specificity of a kinase inhibitor is a critical determinant of its utility as a research tool and its potential as a therapeutic agent. This guide highlights the exceptional specificity of MLCK Inhibitor Peptide 18 for its target kinase, particularly when compared to small molecule inhibitors like ML-7 and ML-9, and the broadly active inhibitor, Staurosporine. The detailed experimental protocols for both targeted biochemical assays and broad-scale chemoproteomics approaches provide a framework for the rigorous evaluation of kinase inhibitor selectivity. As the field of kinase drug discovery continues to advance, the application of these methodologies will be essential in developing the next generation of highly selective and effective kinase-targeted therapies.
References
- 1. MLCK inhibitor peptide 18 | Myosin Light Chain Kinases | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. MLCK inhibitor peptide 18 - TargetMol Chemicals Inc [bioscience.co.uk]
- 6. medchemexpress.com [medchemexpress.com]
Comparative Analysis of MLCK Peptide Control Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity profile of a widely used Myosin Light Chain Kinase (MLCK) peptide inhibitor. The following sections present quantitative data on its selectivity, a detailed experimental protocol for assessing kinase inhibition, and visual diagrams of the relevant signaling pathway and experimental workflow.
Data Presentation: Kinase Inhibitor Selectivity Profile
The following table summarizes the inhibitory activity of the MLCK inhibitor peptide 18, a selective, cell-permeable peptide based on the pseudosubstrate sequence of MLCK. The data is compiled from publicly available resources and provides a clear comparison of its potency against MLCK and other common kinases.
| Target Kinase | Peptide Control (MLCK inhibitor peptide 18) |
| Myosin Light Chain Kinase (MLCK) | IC50: 50 nM [1][2][3][4][5] |
| Ca2+/calmodulin-dependent protein kinase II (CaMKII) | >200 µM (>4000-fold selectivity)[1][2][4] |
| cAMP-dependent protein kinase (PKA) | No significant inhibition[2][3][5] |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%. A lower IC50 value indicates higher potency.
Note: While comprehensive screening data against a full kinase panel for this specific peptide is not publicly available, its high selectivity against the closely related CaMKII and the distinct PKA highlights its targeted inhibitory action. Functionally related kinases like Rho-associated kinase (ROCK) and p21-activated kinase (PAK) can also phosphorylate myosin light chain or regulate its phosphorylation state, making them relevant for consideration in cross-reactivity studies[6][7].
Experimental Protocols
A standard method for determining the selectivity of a kinase inhibitor is to measure its IC50 value against a panel of purified kinases. The ADP-Glo™ Kinase Assay is a widely used, luminescence-based method for such measurements.
Protocol: Determination of IC50 using ADP-Glo™ Kinase Assay
This protocol outlines the steps to determine the potency of an inhibitor against a specific kinase.
1. Reagent Preparation:
- Kinase Buffer: Prepare a suitable kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
- ATP Solution: Prepare a stock solution of ATP at a concentration that is appropriate for the kinase being tested (typically near its Km for ATP).
- Kinase Solution: Reconstitute the purified kinase in the kinase buffer to a working concentration. The optimal concentration should be determined empirically to ensure the reaction is in the linear range.
- Substrate Solution: Prepare the specific peptide or protein substrate for the kinase in the kinase buffer.
- Inhibitor Dilution Series: Prepare a serial dilution of the MLCK peptide control (or other inhibitors) in the kinase buffer. A 10-point, 3-fold serial dilution is common, starting from a high concentration (e.g., 100 µM).
2. Kinase Reaction:
- Add the inhibitor dilutions to the wells of a 384-well plate. Include wells for a positive control (no inhibitor) and a negative control (no kinase).
- Add the kinase solution to all wells except the negative control.
- Add the substrate solution to all wells.
- Initiate the kinase reaction by adding the ATP solution.
- Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
3. ADP Detection:
- Stop the kinase reaction by adding the ADP-Glo™ Reagent. This reagent also depletes the remaining ATP.
- Incubate at room temperature for 40 minutes.
- Add the Kinase Detection Reagent to convert the generated ADP back to ATP and to provide the luciferase and luciferin for the detection reaction.
- Incubate at room temperature for 30-60 minutes.
4. Data Acquisition and Analysis:
- Measure the luminescence of each well using a plate reader.
- The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
- Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the positive control.
- Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Mandatory Visualization
MLCK Signaling Pathway
The following diagram illustrates the central role of MLCK in cellular signaling, leading to myosin light chain phosphorylation and subsequent cellular responses.
Caption: Simplified MLCK signaling cascade.
Kinase Selectivity Profiling Workflow
This diagram outlines the general experimental workflow for assessing the selectivity of a kinase inhibitor against a panel of kinases.
Caption: Workflow for kinase inhibitor profiling.
References
- 1. ulab360.com [ulab360.com]
- 2. caymanchem.com [caymanchem.com]
- 3. glpbio.com [glpbio.com]
- 4. apexbt.com [apexbt.com]
- 5. Myosin Light Chain Kinase Inhibitor Peptide 18 The Myosin Light Chain Kinase Inhibitor Peptide 18 controls the biological activity of Myosin Light Chain Kinase. This small molecule/inhibitor is primarily used for Phosphorylation & Dephosphorylation applications. [sigmaaldrich.com]
- 6. Biphasic Regulation of Myosin Light Chain Phosphorylation by p21-activated Kinase Modulates Intestinal Smooth Muscle Contractility - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Distinct roles of ROCK (Rho-kinase) and MLCK in spatial regulation of MLC phosphorylation for assembly of stress fibers and focal adhesions in 3T3 fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide: Genetic Knockdown of MLCK vs. Peptide Inhibitor Use
For researchers investigating the multifaceted roles of Myosin Light Chain Kinase (MLCK), choosing the appropriate method to modulate its activity is a critical experimental decision. The two predominant approaches, genetic knockdown via RNA interference and direct inhibition using peptide-based inhibitors, offer distinct advantages and disadvantages. This guide provides an objective comparison of these methodologies, supported by experimental data and detailed protocols to aid in the selection of the most suitable technique for specific research applications.
Introduction to MLCK Modulation
Myosin Light Chain Kinase is a serine/threonine-specific protein kinase that plays a pivotal role in the regulation of smooth muscle contraction and a variety of other cellular processes, including cell migration, cytokinesis, and maintenance of endothelial barrier function.[1][2] It primarily functions by phosphorylating the regulatory light chain of myosin II, an event that is crucial for initiating actomyosin contraction.[1][3] Given its central role in both physiological and pathological processes, MLCK is a significant target for investigation in numerous fields, from basic cell biology to drug development for inflammatory diseases and cancer.[4]
The decision between using genetic knockdown to reduce MLCK protein expression and employing peptide inhibitors to block its enzymatic activity depends on several factors, including the desired speed and duration of the effect, specificity considerations, and the experimental model system.
Quantitative Comparison of Methodologies
The following tables summarize the key performance metrics for genetic knockdown of MLCK, primarily through siRNA, and the use of MLCK-specific peptide inhibitors.
Table 1: Efficacy and Potency
| Parameter | Genetic Knockdown (siRNA) | Peptide Inhibitors (e.g., MLCK Inhibitor Peptide 18) |
| Primary Mechanism | Post-transcriptional gene silencing, leading to reduced MLCK protein levels. | Competitive inhibition of the kinase's active site. |
| Typical Efficiency | >80% knockdown of target mRNA/protein achievable.[5][6] | Potent inhibition of MLCK enzymatic activity. |
| Effective Concentration | Low nanomolar range (e.g., 1-25 nM) for in vitro applications.[7][8] | IC₅₀ in the low nanomolar range (e.g., 50 nM for MLCK Inhibitor Peptide 18).[9] |
| Time to Effect | Slower onset; typically 24-72 hours required to observe significant protein reduction.[10] | Rapid onset of action, often within minutes to hours. |
| Duration of Effect | Can be transient (siRNA) or stable (shRNA/CRISPR), lasting for several days with siRNA. | Dependent on inhibitor stability and cellular clearance rates; generally shorter-term. |
Table 2: Specificity and Off-Target Effects
| Parameter | Genetic Knockdown (siRNA) | Peptide Inhibitors (e.g., MLCK Inhibitor Peptide 18) |
| On-Target Specificity | High sequence-dependent specificity for the target mRNA. | High specificity for the MLCK active site. |
| Known Off-Target Effects | Seed region-mediated silencing of unintended mRNAs, potential for immune stimulation.[7][11][12] | Potential for cross-reactivity with other kinases, though some peptides show high selectivity. |
| Selectivity Data | - | MLCK Inhibitor Peptide 18 shows >4,000-fold selectivity for MLCK over CaMKII and PKA.[9][13] |
| Mitigation Strategies | Use of low siRNA concentrations, pooling multiple siRNAs, careful bioinformatic design.[7][14] | Kinase selectivity profiling to identify and avoid inhibitors with significant off-target activity. |
| Compensatory Mechanisms | The cell may upregulate other kinases to compensate for the loss of MLCK protein over time.[15][16] | Less likely to induce long-term compensatory changes with acute treatment. |
Signaling Pathways and Experimental Workflows
Visualizing the intricate signaling cascades and experimental procedures is crucial for a comprehensive understanding. The following diagrams, generated using Graphviz, illustrate the MLCK signaling pathway and typical workflows for both knockdown and inhibition experiments.
MLCK Signaling Pathway
The activation of MLCK is a key event in the calcium-dependent signaling cascade that leads to smooth muscle contraction and other cellular processes.
Caption: MLCK activation by the calcium-calmodulin complex.
Experimental Workflow: Genetic Knockdown
A typical workflow for reducing MLCK expression using siRNA involves several key steps from design to validation.
Caption: Workflow for siRNA-mediated MLCK knockdown.
Experimental Workflow: Peptide Inhibition
The process of using a peptide inhibitor is generally more direct, focusing on the acute treatment of cells or tissues.
Caption: Workflow for MLCK inhibition with a peptide.
Detailed Experimental Protocols
Protocol 1: siRNA-Mediated Knockdown of MLCK in Cell Culture
This protocol provides a general guideline for transiently knocking down MLCK in a monolayer cell culture.
-
Cell Seeding:
-
One day prior to transfection, seed cells in a 6-well plate at a density that will result in 50-70% confluency at the time of transfection.
-
-
siRNA Preparation:
-
On the day of transfection, dilute 50 pmol of MLCK-specific siRNA or a non-targeting control siRNA into 250 µL of serum-free medium (e.g., Opti-MEM). Gently mix.
-
In a separate tube, dilute 5 µL of a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) into 250 µL of serum-free medium.
-
Combine the diluted siRNA and the diluted transfection reagent. Mix gently and incubate for 15-20 minutes at room temperature to allow for complex formation.
-
-
Transfection:
-
Add the 500 µL of siRNA-lipid complex dropwise to each well containing cells in 2 mL of complete growth medium.
-
Gently rock the plate to ensure even distribution.
-
-
Incubation and Analysis:
-
Incubate the cells at 37°C in a CO₂ incubator for 24 to 72 hours.
-
mRNA Analysis (24-48h): Harvest cells for RNA extraction and perform qRT-PCR to quantify MLCK mRNA levels relative to a housekeeping gene.
-
Protein Analysis (48-72h): Lyse the cells and perform a Western blot to determine the extent of MLCK protein reduction.
-
Protocol 2: In Vitro MLCK Kinase Assay with a Peptide Inhibitor
This protocol describes how to measure the inhibitory activity of a peptide against purified MLCK.[9][17]
-
Reaction Mixture Preparation:
-
Prepare a standard kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA).
-
In a microfuge tube, combine the assay buffer with purified MLCK enzyme, Calmodulin, and CaCl₂.
-
Add the MLCK peptide inhibitor at various concentrations. Include a no-inhibitor control.
-
Add the MLCK substrate, which can be a synthetic peptide substrate or purified myosin light chains.
-
-
Initiation and Incubation:
-
Initiate the kinase reaction by adding ATP, typically spiked with [γ-³²P]ATP. The final ATP concentration should be near the Kₘ for MLCK.
-
Incubate the reaction at 30°C for a set time (e.g., 10-20 minutes), ensuring the reaction is in the linear range.
-
-
Termination and Detection:
-
Stop the reaction by spotting an aliquot of the reaction mixture onto phosphocellulose paper.
-
Wash the paper discs extensively in phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of kinase activity relative to the no-inhibitor control for each inhibitor concentration.
-
Plot the percent activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Conclusion
The choice between genetic knockdown and peptide inhibitors for studying MLCK function is context-dependent.
-
Genetic knockdown is ideal for studies requiring a sustained reduction in MLCK protein levels and for investigating the long-term consequences of MLCK depletion. However, researchers must be vigilant about potential off-target effects and the slower onset of action.
-
Peptide inhibitors offer a powerful tool for acute and reversible inhibition of MLCK's enzymatic activity. Their rapid action is advantageous for studying dynamic cellular processes. The high selectivity of some available peptides makes them excellent tools, but thorough validation of specificity is always recommended.
By carefully considering the experimental goals and the inherent characteristics of each method as outlined in this guide, researchers can make an informed decision to effectively and accurately probe the function of Myosin Light Chain Kinase.
References
- 1. Myosin light-chain kinase - Wikipedia [en.wikipedia.org]
- 2. What is Myosin Light Chain Kinase? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]
- 3. Biochemistry of Smooth Muscle Myosin Light Chain Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 5. Potency of siRNA versus shRNA mediated knockdown in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Impact of Peptide Sequence on Functional siRNA Delivery and Gene Knockdown with Cyclic Amphipathic Peptide Delivery Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. siRNA Off-Target Effects Can Be Reduced at Concentrations That Match Their Individual Potency | PLOS One [journals.plos.org]
- 8. siRNA Off-Target Effects Can Be Reduced at Concentrations That Match Their Individual Potency - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. siRNA-Induced mRNA Knockdown and Phenotype | Thermo Fisher Scientific - US [thermofisher.com]
- 11. siRNA Off-Target Effect Assessment - Creative Proteomics [creative-proteomics.com]
- 12. academic.oup.com [academic.oup.com]
- 13. lifescienceproduction.co.uk [lifescienceproduction.co.uk]
- 14. researchgate.net [researchgate.net]
- 15. biorxiv.org [biorxiv.org]
- 16. Frontiers | p90RSK2, a new MLCK mediates contractility in myosin light chain kinase null smooth muscle [frontiersin.org]
- 17. glpbio.com [glpbio.com]
In Vitro vs. In Vivo Efficacy of MLCK Peptide Inhibitors: A Comparative Guide
A critical challenge in drug development is bridging the translational gap between promising in vitro results and successful in vivo outcomes. This guide offers researchers, scientists, and drug development professionals an objective comparison of the efficacy of Myosin Light Chain Kinase (MLCK) peptide inhibitors in laboratory versus living systems, supported by experimental data and detailed methodologies.
Myosin Light Chain Kinase is a key regulator of cellular contractility and endothelial barrier function. Its dysregulation is implicated in a range of pathologies, including vascular hyperpermeability, inflammatory diseases, and cancer. While peptide inhibitors of MLCK have shown significant promise in controlled in vitro environments, their performance in complex biological systems often differs. This guide will explore these differences to provide a clearer understanding of the translational challenges and opportunities for these therapeutic agents.
Comparative Efficacy Data: A Side-by-Side Look
The following table summarizes quantitative data for representative MLCK peptide inhibitors, highlighting the typical disparities observed between in vitro and in vivo evaluations.
| Parameter | In Vitro | In Vivo | Reference |
| Inhibitor | MLCK inhibitor peptide 18 (PIK) | PIK7 (a proteolytically stable analog of PIK) | [1][2] |
| Metric | Inhibitory Concentration (IC50) | Effective Dose | [1][2] |
| Value | 50 nM | 2.5 - 40 mg/kg | [1][2] |
| Primary Endpoint | Inhibition of purified MLCK enzyme activity | Suppression of vascular hyperpermeability | [1][2] |
| Bioavailability | Not applicable (direct access to target) | A major challenge due to proteolytic degradation | [3][4] |
| Metabolic Stability | High in controlled buffer systems | Often low due to peptidases in blood plasma | [2][3] |
| Target Engagement | High and specific | Can be limited by tissue penetration and cell permeability | [2] |
Key Experimental Protocols
Accurate interpretation of efficacy data requires a thorough understanding of the methodologies used. Below are detailed protocols for fundamental in vitro and in vivo assays for evaluating MLCK peptide inhibitors.
In Vitro MLCK Kinase Assay
This assay quantifies the direct inhibitory effect of a peptide on the enzymatic activity of MLCK.
Objective: To determine the half-maximal inhibitory concentration (IC50) of an MLCK peptide inhibitor.
Materials:
-
Purified recombinant MLCK
-
Myosin light chain (MLC) as a substrate
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl₂)
-
MLCK peptide inhibitor
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
A reaction mixture is prepared containing the kinase buffer, MLCK enzyme, and MLC substrate.
-
The MLCK peptide inhibitor is added at various concentrations.
-
The kinase reaction is initiated by the addition of [γ-³²P]ATP and incubated at room temperature for approximately 20 minutes.[5]
-
The reaction is terminated by spotting the mixture onto phosphocellulose paper.
-
The paper is washed to remove unincorporated [γ-³²P]ATP.
-
The amount of incorporated ³²P on the MLC substrate is quantified using a scintillation counter.
-
The percentage of inhibition is calculated for each concentration of the inhibitor to determine the IC50 value.
Caption: Workflow of an in vitro MLCK kinase assay.
In Vivo Vascular Permeability Assay (Miles Assay)
This assay measures the ability of an MLCK inhibitor to counteract increased vascular leakage in a living animal model.[6]
Objective: To assess the in vivo efficacy of an MLCK peptide inhibitor in reducing vascular permeability.
Materials:
-
Mouse model
-
Agent to induce vascular permeability (e.g., thrombin, VEGF)
-
Evans blue dye (0.5% solution in sterile PBS)[6]
-
MLCK peptide inhibitor
-
Vehicle control (e.g., saline)
-
Formamide for dye extraction
Procedure:
-
The MLCK peptide inhibitor or a vehicle control is administered to the mice (e.g., intravenously or intraperitoneally).
-
After a specified duration, the vascular permeability-inducing agent is administered.
-
Evans blue dye, which binds to serum albumin, is injected intravenously.[6][7]
-
The dye is allowed to circulate for a defined period. Under conditions of increased permeability, the albumin-dye complex extravasates into the tissues.[6][7]
-
The animals are euthanized, and the circulatory system is perfused with saline to clear the dye from the blood vessels.
-
Tissues of interest are harvested, and the extravasated Evans blue dye is extracted by incubating the tissue in formamide.[7]
-
The concentration of the extracted dye is quantified by measuring its absorbance with a spectrophotometer.[8]
-
A reduction in dye extravasation in the inhibitor-treated group compared to the control group indicates efficacy.
Caption: Workflow of an in vivo vascular permeability assay.
The Underlying Signaling Pathway
To appreciate the mechanism of action of MLCK inhibitors, it is essential to understand the signaling pathway they target.
Caption: The Ca²⁺/Calmodulin-dependent MLCK signaling pathway.
The In Vitro-In Vivo Disconnect: Key Considerations
The transition of MLCK peptide inhibitors from the bench to preclinical models often reveals a significant efficacy gap. Several factors contribute to this disparity:
-
Pharmacokinetics: Unmodified peptides typically have short plasma half-lives due to rapid clearance and degradation by proteases.[3][4]
-
Bioavailability: Poor membrane permeability can limit the access of peptide inhibitors to their intracellular target, MLCK.[3]
-
Metabolic Stability: The in vivo environment is rich in peptidases that can rapidly degrade peptide-based inhibitors, reducing their therapeutic window.[2][4]
-
Off-Target Effects: The complexity of the in vivo milieu can lead to unexpected interactions and toxicities not observed in isolated in vitro systems.
References
- 1. selleckchem.com [selleckchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetics and pharmacokinetic-pharmacodynamic correlations of therapeutic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. An in vivo Assay to Test Blood Vessel Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. profiles.foxchase.org [profiles.foxchase.org]
- 8. In Vivo Vascular Leakage Assay | Springer Nature Experiments [experiments.springernature.com]
- 9. How to Improve the Pharmacokinetic Properties of Peptides? - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
A Researcher's Guide to Selecting Negative Controls for MLCK Knockdown Experiments
For researchers in cellular biology, pharmacology, and drug development, accurately interpreting gene knockdown experiments is paramount. This guide provides an objective comparison of negative controls for siRNA, shRNA, and CRISPR-mediated knockdown of Myosin Light Chain Kinase (MLCK), a key regulator of cellular contractility and signaling.
Myosin Light Chain Kinase (MLCK) plays a crucial role in a multitude of cellular processes, including smooth muscle contraction, cell migration, and endothelial barrier function. Its involvement in various signaling pathways makes it a significant target for therapeutic intervention. Consequently, robust and reliable knockdown of MLCK is essential for elucidating its function and validating it as a drug target. A critical, yet often overlooked, aspect of any knockdown experiment is the choice of an appropriate negative control. An ideal negative control should mimic the experimental conditions of the specific knockdown agent without affecting the target gene, allowing researchers to distinguish sequence-specific effects from non-specific cellular responses.
This guide compares the performance of commonly used negative controls for siRNA, shRNA, and CRISPR-based MLCK knockdown, supported by experimental data and detailed protocols.
Comparison of Negative Controls for MLCK Knockdown
The selection of a negative control is dependent on the knockdown technology being employed. Below is a comparison of common negative controls for siRNA, shRNA, and CRISPR approaches.
| Knockdown Method | Negative Control Type | Description | Key Considerations | Potential for Off-Target Effects |
| siRNA | Non-targeting siRNA | An siRNA sequence that does not have a known target in the transcriptome of the organism being studied. These are often validated by microarray or RNA-seq to confirm minimal off-target effects. | Generally considered the gold standard for siRNA experiments. It is crucial to use a control from a reputable supplier with validation data. | Low, especially with validated sequences. |
| Scrambled siRNA | An siRNA with the same nucleotide composition as the target-specific siRNA but in a randomized sequence. | Can still have unintended off-target effects due to the "seed" region (nucleotides 2-8) matching other mRNAs. Less reliable than validated non-targeting siRNAs. | Moderate to High. The random sequence may inadvertently target other genes. | |
| Mismatch Control (e.g., C911) | The target-specific siRNA sequence with a few nucleotide mismatches in the central region. | Useful for distinguishing on-target from off-target effects. A phenotype that persists with the mismatch control is likely an off-target effect. | Designed to have similar off-target effects as the specific siRNA, aiding in their identification. | |
| shRNA | Non-targeting shRNA | A short hairpin RNA sequence that does not target any known gene in the host genome. It is typically delivered via a vector (e.g., lentivirus). | Activates the RNAi pathway similarly to the target-specific shRNA, controlling for effects of the vector and the RNAi machinery. | Low, when using a sequence validated to have no known targets. |
| Empty Vector Control | A vector that does not contain an shRNA insert. | Controls for the effects of the vector backbone and the delivery method (e.g., viral transduction) on the cells. Does not control for effects of shRNA expression and processing. | N/A (does not produce an shRNA). | |
| CRISPR | Non-targeting gRNA | A guide RNA sequence that does not have a complementary target site in the genome of the organism. | Essential for controlling for the effects of Cas9 expression and the delivery of the CRISPR components. Should be validated to have minimal off-target activity. | Low, when bioinformatically designed and validated to have no genomic targets. |
| Scrambled gRNA | A guide RNA with a randomized sequence. | Similar to scrambled siRNA, it is not recommended as it may have unintended genomic targets. | High, due to the potential for the random sequence to match a genomic location. | |
| Mock Transfection/Transduction | Cells that undergo the transfection or transduction procedure without the addition of the CRISPR components. | Controls for the stress and potential toxicity induced by the delivery method itself. | N/A. |
Signaling Pathway and Experimental Workflows
To provide a clearer understanding of the biological context and experimental design, the following diagrams illustrate the MLCK signaling pathway and a general workflow for validating negative controls.
Experimental Protocols
Below are detailed methodologies for key experiments involved in validating negative controls for MLCK knockdown.
Protocol 1: siRNA Transfection and Validation of MLCK Knockdown
-
Cell Culture: Plate the cells of interest (e.g., human umbilical vein endothelial cells - HUVECs) in 6-well plates at a density that will result in 50-70% confluency at the time of transfection.
-
siRNA Preparation:
-
Resuspend lyophilized MLCK-specific siRNA and a validated non-targeting control siRNA in RNase-free water to a stock concentration of 20 µM.
-
Prepare working solutions of each siRNA at the desired final concentration (e.g., 20 nM) in serum-free medium.
-
-
Transfection:
-
For each well, mix the diluted siRNA with a suitable transfection reagent (e.g., Lipofectamine RNAiMAX) according to the manufacturer's instructions.
-
Incubate the siRNA-lipid complexes at room temperature for 10-20 minutes.
-
Add the complexes to the cells.
-
Include the following experimental groups:
-
Untreated cells
-
Mock transfection (transfection reagent only)
-
Non-targeting control siRNA
-
MLCK-specific siRNA
-
-
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a CO₂ incubator.
-
Validation of Knockdown:
-
qRT-PCR: Isolate total RNA from the cells and perform quantitative real-time PCR to measure MLCK mRNA levels. Normalize to a housekeeping gene (e.g., GAPDH). Expect to see a significant reduction in MLCK mRNA in the MLCK-specific siRNA group compared to all control groups.
-
Western Blot: Lyse the cells and perform a Western blot to detect MLCK protein levels. Use an antibody specific for MLCK and a loading control (e.g., β-actin). A significant reduction in the MLCK protein band should be observed in the MLCK-specific siRNA group.
-
Protocol 2: Lentiviral shRNA Transduction and Validation
-
Lentivirus Production: Produce lentiviral particles carrying the MLCK-specific shRNA and a non-targeting shRNA control in a packaging cell line (e.g., HEK293T).
-
Cell Transduction:
-
Plate target cells as in Protocol 1.
-
On the day of transduction, replace the medium with fresh medium containing the lentiviral particles at the desired multiplicity of infection (MOI). Polybrene (e.g., 8 µg/mL) can be added to enhance transduction efficiency.
-
Include an empty vector control group in addition to the groups listed in Protocol 1.
-
-
Selection: 48-72 hours post-transduction, select for transduced cells using the appropriate selection marker (e.g., puromycin).
-
Validation of Knockdown: Perform qRT-PCR and Western blot analysis as described in Protocol 1 to confirm stable knockdown of MLCK.
Protocol 3: CRISPR/Cas9-mediated Knockout and Validation
-
gRNA Design and Cloning: Design and clone a gRNA specific to a critical exon of the MLCK gene into a Cas9 expression vector. Design a non-targeting gRNA as a negative control.
-
Transfection/Transduction: Deliver the Cas9/gRNA constructs into the target cells using a suitable method (e.g., transfection with a plasmid or transduction with a lentivirus).
-
Clonal Selection: Isolate single-cell clones and expand them.
-
Genotyping: Extract genomic DNA from the clones and perform PCR and Sanger sequencing to identify clones with frameshift mutations in the MLCK gene.
-
Validation of Knockout: Confirm the absence of MLCK protein in the knockout clones by Western blot analysis.
Conclusion
A Researcher's Guide to Confirming Myosin Light Chain Kinase (MLCK) Inhibition Specificity in Cells
Myosin Light Chain Kinase plays a crucial role in regulating cellular contractility and is implicated in various physiological and pathological processes, making it a key target for therapeutic intervention. However, the conserved nature of ATP-binding sites among kinases necessitates a multi-faceted approach to validate that the observed cellular effects are a direct consequence of MLCK inhibition. This guide outlines biochemical, cellular, and genetic strategies, presenting quantitative data and detailed protocols to empower researchers in their investigations.
Comparing Apples to Oranges: A Look at Common MLCK Inhibitors
A critical first step in assessing specificity is to understand the inhibitor's profile against a broader panel of kinases. While highly selective inhibitors are ideal, many commonly used compounds exhibit off-target activities, especially at higher concentrations.
| Inhibitor | Target | Ki / IC50 (MLCK) | Off-Target Kinases (Ki / IC50) | Reference |
| ML-7 | MLCK | Ki: 300 nM | PKA (Ki: 21 µM), PKC (Ki: 42 µM) | [1] |
| ML-9 | MLCK | Ki: 4 µM | PKA (Ki: 32 µM), PKC (Ki: 54 µM), Akt, STIM1 | [2] |
| Wortmannin | PI3K | IC50: >100 nM | PI3K (IC50: 1-10 nM), PLK1 (IC50: 24 nM), PLK3 (IC50: 49 nM), mTOR, DNA-PK, PI4K, p38 MAPK | [3][4][5] |
Note: IC50 and Ki values can vary depending on the assay conditions.
The Central Dogma of MLCK Activity: The Signaling Pathway
Understanding the MLCK signaling pathway is fundamental to designing robust validation experiments. MLCK is a serine/threonine-specific protein kinase that phosphorylates the regulatory light chain of myosin II (MLC20), a key event in initiating smooth muscle contraction and regulating non-muscle cell motility.[6] Its activity is primarily regulated by intracellular calcium levels and calmodulin.
A Step-by-Step Guide to Validating Inhibitor Specificity
A multi-pronged experimental approach is essential to confidently attribute observed cellular phenotypes to MLCK inhibition. This workflow combines in vitro biochemical verification with in-cell target engagement and genetic approaches.
Experimental Protocols
In Vitro MLCK Kinase Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified MLCK.
Materials:
-
Recombinant MLCK
-
Myosin Light Chain (MLC) substrate (e.g., purified from chicken gizzard) or a synthetic peptide substrate
-
Kinase buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
ATP (radiolabeled [γ-³²P]ATP or for non-radioactive methods, unlabeled ATP)
-
MLCK inhibitor and vehicle control (e.g., DMSO)
-
Calcium and Calmodulin
-
For radioactive assay: P81 phosphocellulose paper, phosphoric acid
-
For non-radioactive assay: ADP-Glo™ Kinase Assay kit (Promega) or similar
Procedure (Radioactive Method):
-
Prepare a reaction mixture containing kinase buffer, Ca²⁺, calmodulin, and MLC substrate.
-
Add the MLCK inhibitor at various concentrations (and a vehicle control).
-
Pre-incubate the mixture for 10 minutes at 30°C.
-
Initiate the reaction by adding [γ-³²P]ATP.
-
Incubate for a defined period (e.g., 10-30 minutes) at 30°C, ensuring the reaction is in the linear range.
-
Stop the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value.
Procedure (Non-Radioactive ADP-Glo™ Method):
-
Follow the manufacturer's protocol.[7]
-
Briefly, set up the kinase reaction with recombinant MLCK, MLC substrate, ATP, Ca²⁺, calmodulin, and the inhibitor.
-
After incubation, add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure luminescence using a luminometer. The signal correlates with the amount of ADP formed and thus, MLCK activity.[7]
Western Blot Analysis of Myosin Light Chain Phosphorylation
This cellular assay determines if the inhibitor reduces the phosphorylation of MLC at its specific sites (Ser19 and Thr18) in a cellular context.[4][8]
Materials:
-
Cell line of interest
-
MLCK inhibitor and vehicle control
-
Cell lysis buffer (e.g., RIPA buffer) with phosphatase and protease inhibitors
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-MLC (Ser19), anti-phospho-MLC (Thr18/Ser19), and anti-total MLC
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Plate cells and grow to the desired confluency.
-
Treat cells with various concentrations of the MLCK inhibitor or vehicle for a specified time.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-MLC overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
To normalize, strip the membrane and re-probe with an antibody against total MLC.
-
Quantify the band intensities to determine the ratio of phosphorylated MLC to total MLC.
Genetic Approaches for Target Validation
Genetic methods provide an orthogonal approach to pharmacological inhibition, helping to confirm that the observed phenotype is a direct result of MLCK functional loss.
a) siRNA-mediated MLCK Knockdown
This method uses small interfering RNA (siRNA) to degrade MLCK mRNA, leading to reduced protein expression.
Materials:
-
siRNA targeting MLCK and a non-targeting control siRNA
-
Transfection reagent (e.g., Lipofectamine)
-
Opti-MEM or other serum-free medium
-
Cell line of interest
Procedure:
-
Design and synthesize or purchase validated siRNAs targeting MLCK and a scramble/non-targeting control.
-
On the day before transfection, seed cells in antibiotic-free medium to be 60-80% confluent at the time of transfection.[9]
-
Dilute the siRNA in serum-free medium.
-
Dilute the transfection reagent in serum-free medium.
-
Combine the diluted siRNA and transfection reagent and incubate to allow complex formation.[9]
-
Add the siRNA-transfection reagent complexes to the cells.
-
Incubate for 48-72 hours.
-
Assess MLCK knockdown efficiency by Western blot or qRT-PCR.
-
Evaluate the cellular phenotype of interest and compare it to the phenotype observed with the pharmacological inhibitor.
b) Expression of a Dominant-Negative MLCK Mutant
A dominant-negative mutant, typically a kinase-dead version of MLCK, can be overexpressed in cells to compete with the endogenous MLCK for substrate binding, thereby inhibiting its function.
Materials:
-
Expression vector encoding a dominant-negative MLCK (e.g., with a mutation in the ATP-binding site) and a control vector (e.g., empty vector or expressing a wild-type construct).
-
Transfection reagent.
-
Cell line of interest.
Procedure:
-
Obtain or construct a plasmid encoding the dominant-negative MLCK.
-
Transfect the plasmid into the target cells using a suitable transfection method.
-
Allow 24-48 hours for the expression of the mutant protein.
-
Confirm the expression of the dominant-negative protein by Western blot using an antibody against MLCK or a tag on the construct.
-
Assess the cellular phenotype and compare it to the effects of the pharmacological inhibitor.
The Logic of Comparison: Pharmacological vs. Genetic Inhibition
The convergence of results from both pharmacological and genetic approaches provides the strongest evidence for inhibitor specificity.
References
- 1. selleckchem.com [selleckchem.com]
- 2. sumoprotease.com [sumoprotease.com]
- 3. Non-Radioactive In Vitro Cardiac Myosin Light Chain Kinase Assays [app.jove.com]
- 4. neb.com [neb.com]
- 5. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]
- 6. reactionbiology.com [reactionbiology.com]
- 7. reddit.com [reddit.com]
- 8. promega.com [promega.com]
- 9. sketchviz.com [sketchviz.com]
A Comparative Guide to Commercially Available Myosin Light Chain Kinase (MLCK) Inhibitor Peptides
For researchers, scientists, and drug development professionals, the selection of a suitable Myosin Light Chain Kinase (MLCK) inhibitor is critical for investigating the diverse cellular processes regulated by this key enzyme. This guide provides an objective comparison of commercially available MLCK inhibitor peptides, supported by experimental data, to aid in making an informed choice for your research needs.
Myosin Light Chain Kinase is a crucial serine/threonine-specific protein kinase that plays a pivotal role in regulating smooth muscle contraction, cell migration, and cytokinesis.[1] Its activity is dependent on the binding of a calcium-calmodulin (CaM) complex.[2][3] The kinase then phosphorylates the regulatory light chain of myosin II, which is a key step in initiating muscle contraction and other cellular motile processes.[1] Given its central role, peptide-based inhibitors that target MLCK are invaluable tools for dissecting its physiological and pathological functions.
This guide focuses on a comparison of several commercially available MLCK inhibitor peptides, presenting their key performance metrics, outlining detailed experimental protocols for their evaluation, and visualizing the underlying signaling pathway and experimental workflows.
Quantitative Comparison of MLCK Inhibitor Peptides
The following table summarizes the key quantitative data for commercially available MLCK inhibitor peptides. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are critical parameters for assessing the potency of an inhibitor. Lower values indicate higher potency. Selectivity is also a crucial factor, indicating the inhibitor's specificity for MLCK over other kinases.
| Inhibitor Peptide | Sequence | IC50 | Ki | Selectivity | Commercial Availability |
| MLCK Inhibitor Peptide 18 | H-Arg-Lys-Lys-Tyr-Lys-Tyr-Arg-Arg-Lys-NH2 | 50 nM[4][5][6] | 52 nM (competitive with substrate) | ~4000-fold selective over CaMKII and PKA[4][5][6] | Widely available |
| PIK (Peptide Inhibitor of Kinase) | Arg-Lys-Lys-Tyr-Lys-Tyr-Arg-Arg-Lys | 29 µM (in Caco-2 cells)[7] | Not widely reported | Reported to be MLCK-specific[7] | Available from various suppliers |
| MKI (Myosin Kinase Inhibitor) | Based on myosin light chain residues 11-19 | Not widely reported | ~10 µM (competitive with myosin light chain)[8] | May also inhibit myosin light chain phosphatase[8] | Availability may vary |
| MLCK 480-504 | Sequence from the regulatory region of MLCK | 13 nM[9] | Not widely reported | Not specified | Custom synthesis may be required |
| Peptides 480-501 and 483-498 | Sequences from the regulatory region of MLCK | Not widely reported | 25 nM[10] | Competitive with ATP and myosin light chain[10] | Custom synthesis may be required |
Experimental Protocols
Accurate and reproducible experimental data are the cornerstone of reliable inhibitor comparison. Below are detailed methodologies for key experiments used to characterize MLCK inhibitors.
In-Vitro MLCK Kinase Assay (ADP-Glo™ Luminescent Assay)
This protocol describes a non-radioactive, high-throughput method to measure MLCK activity and inhibition. The ADP-Glo™ Kinase Assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[11]
Materials:
-
Purified MLCK enzyme
-
Myosin Light Chain (MLC) substrate (e.g., MRCL3 peptide)[11]
-
MLCK inhibitor peptides
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ATP
-
384-well white assay plates
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the MLCK inhibitor peptides in Kinase Buffer. Prepare a solution of MLCK enzyme and MLC substrate in Kinase Buffer. Prepare an ATP solution in Kinase Buffer.
-
Reaction Setup: In a 384-well plate, add 2.5 µL of each inhibitor dilution (or buffer for control). Add 5 µL of the enzyme/substrate mix.
-
Initiate Reaction: Add 2.5 µL of the ATP solution to each well to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes.[11]
-
Terminate Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.[11]
-
ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.[11]
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor) and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based MLCK Inhibition Assay (Western Blot for Phospho-Myosin Light Chain)
This protocol allows for the assessment of inhibitor efficacy in a cellular context by measuring the phosphorylation of the endogenous MLCK substrate, myosin light chain (MLC).
Materials:
-
Cell line of interest (e.g., smooth muscle cells, endothelial cells)
-
MLCK inhibitor peptides
-
Cell culture medium and supplements
-
Stimulating agent (e.g., thrombin, carbachol) to induce MLC phosphorylation
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and Western blot apparatus
-
Primary antibodies: anti-phospho-Myosin Light Chain 2 (Ser19), anti-total Myosin Light Chain 2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Plate cells and grow to desired confluency. Pre-incubate the cells with various concentrations of the MLCK inhibitor peptide for a specified time (e.g., 1-2 hours).
-
Stimulation: Add a stimulating agent to the cells for a short period (e.g., 5-10 minutes) to induce MLC phosphorylation. A non-stimulated control should be included.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk in TBST).
-
Incubate the membrane with the primary antibody against phospho-MLC2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Strip the membrane and re-probe with an antibody against total MLC2 to ensure equal protein loading.
-
Quantify the band intensities for both phospho-MLC2 and total MLC2.
-
Normalize the phospho-MLC2 signal to the total MLC2 signal for each sample.
-
Calculate the percentage of inhibition of MLC phosphorylation for each inhibitor concentration relative to the stimulated control without inhibitor.
-
Visualizing the Molecular Landscape
Understanding the signaling pathway and experimental workflows is crucial for contextualizing the action of MLCK inhibitors. The following diagrams, generated using Graphviz, provide a clear visual representation of these processes.
References
- 1. What is Myosin Light Chain Kinase? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]
- 2. Activation by Ca2+/calmodulin of an exogenous myosin light chain kinase in mouse arteries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
- 4. caymanchem.com [caymanchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Effects of myosin kinase inhibiting peptide on contractility and LC20 phosphorylation in skinned smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Potent peptide inhibitors of smooth muscle myosin light chain kinase: mapping of the pseudosubstrate and calmodulin binding domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mode of inhibition of smooth muscle myosin light chain kinase by synthetic peptide analogs of the regulatory site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. promega.com [promega.com]
Validating a Novel MLCK Peptide Inhibitor: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the validation of a new therapeutic agent is a critical process. This guide provides a comparative framework for the validation of a novel Myosin Light Chain Kinase (MLCK) peptide inhibitor in a new cell line, offering objective comparisons with existing alternatives and supported by detailed experimental data and protocols.
Myosin Light Chain Kinase (MLCK) is a crucial enzyme that regulates a variety of cellular processes, including muscle contraction, cell migration, and endothelial barrier function.[1] Its dysregulation has been implicated in numerous diseases, making it a significant target for therapeutic intervention. This guide focuses on the validation of a new MLCK peptide inhibitor, outlining its performance against other inhibitors and providing the necessary protocols to replicate these findings.
Comparative Performance of MLCK Inhibitors
The efficacy of a novel MLCK peptide inhibitor is best assessed by comparing its inhibitory potential against a panel of known MLCK inhibitors. The following table summarizes the half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values for several commercially available peptide and small molecule inhibitors of MLCK.
| Inhibitor Name | Type | Sequence (for peptides) | Target Isoform | IC50 | Ki |
| MLCK Inhibitor Peptide 18 | Peptide | H-Arg-Lys-Lys-Tyr-Lys-Tyr-Arg-Arg-Lys-NH2[2] | Smooth Muscle | 50 nM[3][4] | 52 nM[5] |
| PIK (Membrane Permeant Inhibitor of MLCK) | Peptide | Ac-RKKYKYRRK-NH2[6] | Not Specified | Potent inhibitor[6] | Not Specified |
| smMLCK peptide | Peptide | Ala-Arg-Arg-Lys-Trp-Gln-Lys-Thr-Gly-His-Ala-Val-Arg-Ala-Ile-Gly-Arg-Leu-Ser-Ser[7] | Smooth Muscle | Not Specified | Not Specified |
| ML-7 | Small Molecule | N/A | Smooth Muscle | 300 nM[8][9] | 0.3 µM[10] |
| ML-9 | Small Molecule | N/A | Smooth Muscle | 3.8 µM[8] | 4 µM[11] |
| Wortmannin | Small Molecule | N/A | Not Specified | 170-200 nM[12][13][14] | Not Specified |
| Fasudil | Small Molecule | N/A | Not Specified | 95 µM | 36 µM[15] |
Experimental Protocols for Inhibitor Validation
To validate the efficacy and cellular effects of a new MLCK peptide inhibitor, a series of well-established assays should be performed. Below are detailed protocols for key experiments.
Western Blot for Phosphorylated Myosin Light Chain (p-MLC)
This assay directly measures the inhibition of MLCK activity in cells by quantifying the phosphorylation of its direct substrate, the myosin light chain, at Serine 19.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-MLC2 (Ser19)[3][16] and Mouse anti-total MLC2
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Chemiluminescent substrate
Protocol:
-
Seed cells in a 6-well plate and grow to 80-90% confluency.
-
Treat cells with the MLCK peptide inhibitor at various concentrations for the desired time. Include a vehicle control and a positive control (e.g., a known MLCK activator like thrombin).
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine protein concentration using a BCA assay.
-
Prepare protein samples with Laemmli buffer and denature at 95°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-MLC2 (Ser19) antibody overnight at 4°C with gentle shaking.[11]
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
Strip the membrane and re-probe with the anti-total MLC2 antibody as a loading control.
-
Quantify the band intensities to determine the ratio of p-MLC to total MLC.
Cell Migration Assay (Transwell Assay)
This assay assesses the effect of the MLCK inhibitor on cell motility, a process highly dependent on cytoskeletal dynamics regulated by MLCK.
Materials:
-
Transwell inserts (e.g., 8 µm pore size) for 24-well plates
-
Cell culture medium with and without serum (or a specific chemoattractant)
-
Cotton swabs
-
Fixation solution (e.g., 4% paraformaldehyde or methanol)
-
Staining solution (e.g., 0.1% Crystal Violet)
Protocol:
-
Pre-hydrate the Transwell inserts with serum-free medium.
-
In the lower chamber of the 24-well plate, add medium containing a chemoattractant (e.g., 10% FBS).[12]
-
Prepare a single-cell suspension in serum-free medium.
-
Seed the cells into the upper chamber of the Transwell inserts.[2]
-
Add the MLCK peptide inhibitor at different concentrations to the upper chamber.
-
Incubate the plate at 37°C in a 5% CO2 incubator for a duration appropriate for the cell line (typically 4-24 hours).
-
After incubation, carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.[12]
-
Fix the migrated cells on the bottom of the membrane with the fixation solution for 10-20 minutes.
-
Stain the fixed cells with Crystal Violet for 20 minutes.
-
Thoroughly wash the inserts with water.
-
Allow the inserts to air dry.
-
Count the stained cells in several random fields of view under a microscope.
Cell Permeability Assay (Transepithelial Electrical Resistance - TEER)
This assay measures the integrity of a cell monolayer, such as an endothelial or epithelial barrier, which is regulated by MLCK-dependent cell-cell junctions.
Materials:
-
Transwell inserts with a 0.4 µm pore size
-
Epithelial voltohmmeter (EVOM) with "chopstick" electrodes
-
Cell culture medium
Protocol:
-
Seed cells on the Transwell inserts and culture them until a confluent monolayer is formed. This can take several days to over two weeks depending on the cell line.
-
Monitor the formation of the monolayer by measuring the Transepithelial Electrical Resistance (TEER) daily.
-
Once a stable, high TEER value is achieved, treat the cells with the MLCK peptide inhibitor at various concentrations. Include a vehicle control and a positive control for barrier disruption (e.g., thrombin or TNF-α).
-
Measure the TEER at different time points after treatment.
-
To perform a measurement, place the "chopstick" electrodes in the apical and basolateral compartments of the Transwell insert.
-
Record the resistance value.
-
Calculate the TEER by subtracting the resistance of a blank insert (without cells) and multiplying by the surface area of the membrane.
-
A decrease in TEER indicates an increase in the permeability of the cell monolayer.
Visualizing the Molecular and Experimental Landscape
To provide a clearer understanding of the underlying biology and experimental design, the following diagrams illustrate the MLCK signaling pathway, the workflow for inhibitor validation, and a comparative logic diagram of different inhibitor types.
Caption: MLCK Signaling Pathway and Point of Inhibition.
Caption: Experimental Workflow for MLCK Inhibitor Validation.
Caption: Logical Comparison of MLCK Inhibitor Types.
References
- 1. Myosin light chain kinase inhibitors can block invasion and adhesion of human pancreatic cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phospho-Myosin Light Chain 2 (Ser19) Mouse mAb | Cell Signaling Technology [cellsignal.com]
- 4. Myosin light chain kinase-independent inhibition by ML-9 of murine TRPC6 channels expressed in HEK293 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Corning Transwell Cell Migration Assay Ultimate Guide [corning.com]
- 6. In vitro Assays for Measuring Endothelial Permeability byTranswells and Electrical Impedance Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phospho-Myosin Light Chain 2 (Thr18/Ser19) Antibody | Cell Signaling Technology [cellsignal.com]
- 8. researchgate.net [researchgate.net]
- 9. Phospho-Myosin Light Chain 2 (Ser19) Antibody (#3671) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 10. clyte.tech [clyte.tech]
- 11. researchgate.net [researchgate.net]
- 12. merckmillipore.com [merckmillipore.com]
- 13. selleckchem.com [selleckchem.com]
- 14. Phospho-Myosin Light Chain 2 (Ser19) Antibody | Cell Signaling Technology [cellsignal.com]
- 15. 2.4. Trans-Epithelial Electrical Resistance (TEER) [bio-protocol.org]
- 16. cellqart.com [cellqart.com]
Safety Operating Guide
A Guide to the Safe Disposal of MLCK Peptide for Laboratory Professionals
For researchers and scientists engaged in drug development and other laboratory work, the proper handling and disposal of chemical reagents like Myosin Light Chain Kinase (MLCK) Peptide is a critical component of laboratory safety and operational integrity. Adherence to established protocols not only ensures a safe working environment but also prevents potential environmental contamination. This guide provides essential, step-by-step information for the safe disposal of MLCK Peptide.
Key Safety and Handling Information
While MLCK inhibitor peptide 18 is not classified as a hazardous substance under the Globally Harmonized System (GHS), and has NFPA ratings of 0 for health, fire, and reactivity, it is prudent to follow standard laboratory safety procedures.[1]
Personal Protective Equipment (PPE): When handling MLCK Peptide, especially in powdered form, it is recommended to use:
-
Protective gloves
-
Safety glasses or splash goggles
-
Lab coat or full suit
-
Dust respirator, particularly when dealing with spills of the powdered form[2]
Storage: Proper storage is crucial to maintain the integrity of the peptide. For long-term storage, keep the lyophilized peptide in a dry, dark, and cool environment, with -20°C being the preferred temperature.[3][4] To prevent moisture contamination, allow the vial to warm to room temperature before opening.[3][4] If the peptide is in solution, it should be stored in sterile buffers with a pH of 5-6 and kept at -20°C or colder.[3][4] To avoid degradation from repeated freeze-thaw cycles, it is best to aliquot the peptide solution into single-use quantities.[4]
Quantitative Hazard Data
| Hazard Classification | Rating | System |
| Health | 0 | NFPA |
| Fire | 0 | NFPA |
| Reactivity | 0 | NFPA |
| GHS Classification | Not Classified | GHS |
Experimental Workflow for Disposal
The following diagram outlines the procedural steps for the proper disposal of MLCK Peptide waste.
Caption: Workflow for the proper disposal of MLCK Peptide waste.
Step-by-Step Disposal Procedures
-
Waste Segregation and Collection :
-
Solid Waste : Collect any solid MLCK Peptide waste, including empty vials and contaminated materials, in a designated waste container that is clearly labeled and can be securely sealed.
-
Liquid Waste : For peptide solutions, use a separate, leak-proof container that is also clearly labeled.
-
-
Handling Spills :
-
In the event of a spill, ensure you are wearing the appropriate personal protective equipment, including gloves, safety goggles, and a dust respirator if the peptide is in powdered form.[2]
-
Mechanically clean up the spill, for instance, by sweeping up the solid material.[5]
-
Place all contaminated materials into a suitable, closed container for disposal.[5]
-
It is critical to prevent the spilled peptide from entering sewers, surface water, or ground water.[5]
-
-
Final Disposal :
-
The final and most crucial step is to dispose of the waste in accordance with all applicable federal, state, and local environmental control regulations.[2]
-
It is highly recommended to consult with your institution's Environmental Health and Safety (EHS) department to ensure compliance with specific institutional protocols.
-
Under no circumstances should MLCK peptide waste be released directly into the environment.[3]
-
References
Essential Safety and Operational Guide for Handling MLCK Peptide, Control
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with MLCK Peptide, control. It outlines the necessary personal protective equipment (PPE), step-by-step operational procedures for handling, and a comprehensive disposal plan to ensure laboratory safety and maintain experimental integrity.
Personal Protective Equipment (PPE)
When handling this compound, it is imperative to use appropriate personal protective equipment to minimize exposure and prevent contamination.[1][2] Although the peptide is not classified as a hazardous substance, adherence to standard laboratory safety protocols is essential.
Recommended PPE includes:
-
Gloves: Wear nitrile or latex gloves to prevent skin contact.[3] Gloves should be inspected before use and removed properly to avoid contaminating other surfaces.[3]
-
Eye Protection: Safety glasses or goggles should be worn to protect against accidental splashes or aerosolized particles.
-
Lab Coat: A clean lab coat should be worn to protect personal clothing and prevent the spread of the peptide outside the laboratory.[2]
-
Respiratory Protection: If there is a risk of generating dust or aerosols from the lyophilized powder, a dust mask or a respirator may be necessary.[3]
Operational Plan: Step-by-Step Handling and Storage
Proper handling and storage are critical for maintaining the stability and integrity of the this compound.[1]
Receiving and Storage:
-
Upon receipt, visually inspect the packaging for any signs of damage.
-
Lyophilized peptides should be stored in a cool, dry, and dark environment, typically at -20°C or colder, to ensure long-term stability.[1][2]
-
Once reconstituted, the peptide solution should be stored at 4°C for short-term use or aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1]
Reconstitution and Preparation of Working Solutions:
-
Before opening the vial, allow it to equilibrate to room temperature to prevent condensation, which can affect the peptide's stability.
-
Reconstitute the lyophilized peptide using a high-purity, sterile solvent such as sterile distilled water, DMSO, or a buffer recommended by the supplier.[1] For cell culture experiments, it is common to create a concentrated stock solution in a solvent like DMSO and then dilute it further in the cell culture medium.
-
Ensure all equipment used for reconstitution, such as pipettes and tubes, is sterile to prevent contamination.[2]
Handling during Experiments:
-
All work with the peptide should be conducted in a clean and controlled laboratory environment, such as a laminar flow hood, to minimize contamination.[2]
-
Use calibrated pipettes and sterile, disposable tips to ensure accurate measurements and prevent cross-contamination.
-
Clearly label all tubes and vials containing the peptide with its name, concentration, and the date of preparation.[1]
Disposal Plan
Proper disposal of unused peptide and contaminated materials is essential to protect the environment and comply with institutional and regulatory guidelines.[1][2][3]
Waste Segregation and Collection:
-
Solid Waste: Unused lyophilized peptide, as well as contaminated materials such as gloves, pipette tips, and empty vials, should be collected in a designated and clearly labeled chemical or biohazardous waste container.[3] Do not dispose of these materials in the regular trash.[2]
-
Liquid Waste: Unused peptide solutions should be collected in a designated liquid chemical waste container.[1] Do not pour peptide solutions down the drain.[1][2] If the peptide was dissolved in a hazardous solvent like DMSO, the waste must be treated as hazardous chemical waste.[3]
Decontamination and Final Disposal:
-
Clean and decontaminate all work surfaces and non-disposable equipment with an appropriate disinfectant or cleaning agent after handling the peptide.[1]
-
All waste must be disposed of in accordance with federal, state, and local environmental control regulations.[2] Consult your institution's Environmental Health and Safety (EHS) office for specific disposal protocols.[3]
Quantitative Data Summary
| Parameter | Value | Source |
| Storage Temperature (Lyophilized) | -20°C or colder | [1][2] |
| Storage Temperature (Reconstituted) | 4°C (short-term) or -20°C/-80°C (long-term in aliquots) | [1] |
| Typical Stock Solution Concentration | 1-10 mM | |
| Typical Working Concentration (Cell Culture) | 1-10 µM |
Experimental Protocol: Assessing the Effect of a Control Peptide on Myosin Light Chain Phosphorylation in Cultured Cells
This protocol describes a typical experiment where a control peptide is used alongside an active peptide (e.g., an MLCK inhibitor) to assess its effect on the phosphorylation of Myosin Light Chain (MLC) in a cell-based assay. The readout for this experiment is a Western blot analysis.
Materials:
-
Mammalian cell line (e.g., HeLa, NIH 3T3)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
This compound
-
Active peptide (e.g., MLCK inhibitor)
-
Vehicle control (e.g., sterile water, DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-MLC and anti-total-MLC
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells in 6-well plates and grow to 70-80% confluency.
-
Prepare working solutions of the control peptide and active peptide in cell culture medium at the desired final concentration. Also, prepare a vehicle control.
-
Aspirate the old medium from the cells and replace it with the medium containing the vehicle, control peptide, or active peptide.
-
Incubate the cells for the desired treatment duration (e.g., 30 minutes, 1 hour, 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, place the plates on ice and wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer containing protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.
-
Centrifuge the lysates at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein extract) to a new tube and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein concentration of all samples with lysis buffer. Add SDS-PAGE sample buffer and boil the samples at 95-100°C for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-MLC (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total MLC.
-
-
Data Analysis:
-
Quantify the band intensities for phospho-MLC and total MLC using densitometry software.
-
Calculate the ratio of phospho-MLC to total MLC for each sample.
-
Compare the ratios between the vehicle control, control peptide, and active peptide treatments to determine the effect of the active peptide. The control peptide should show no significant effect on MLC phosphorylation compared to the vehicle control.
-
Visual Diagrams
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
